Lanabecestat
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDNQONLGXOZRG-BOPKNSRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383982-64-6 | |
| Record name | Lanabecestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383982646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanabecestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANABECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8SPJ492VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lanabecestat's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] As the rate-limiting enzyme in the amyloidogenic pathway, BACE1 is a primary therapeutic target for Alzheimer's disease. Lanabecestat's mechanism of action is centered on the direct inhibition of BACE1, thereby reducing the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques characteristic of Alzheimer's disease.[2][4] This document provides a detailed technical overview of Lanabecestat's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. Although clinical trials with Lanabecestat were discontinued (B1498344) due to a lack of efficacy in slowing cognitive decline, the study of its mechanism and target engagement provides valuable insights for the development of future Alzheimer's therapies.[2][4]
Core Mechanism: BACE1 Inhibition
Lanabecestat functions as a non-peptidic BACE1 inhibitor.[5] It binds to the active site of the BACE1 enzyme, preventing it from cleaving the amyloid precursor protein (APP).[6] This inhibition disrupts the first and rate-limiting step of the amyloidogenic pathway, leading to a significant reduction in the downstream production of all Aβ peptide species, including the aggregation-prone Aβ42.[2][3] Lanabecestat also exhibits inhibitory activity against BACE2, a close homolog of BACE1, although its affinity for BACE1 is slightly higher.[7]
Quantitative Data on Lanabecestat's Potency and Efficacy
The following tables summarize the key quantitative data characterizing Lanabecestat's inhibitory potency and its pharmacological effects on Aβ levels from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Inhibitory Activity of Lanabecestat
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ for BACE1 | 0.6 nM | Human | FRET Assay | [8] |
| Binding Affinity (Kᵢ) for BACE1 | 0.6 nM | Human | Radioligand Binding | [7][9] |
| Binding Affinity (Kᵢ) for BACE2 | 0.9 nM | Human | Radioligand Binding | [7][9] |
| Binding Affinity for Cathepsin D | 16,100 nM | Human | Enzymatic Assay | [10] |
Table 2: Reduction of Amyloid-Beta (Aβ) in Preclinical Models
| Animal Model | Dose | Route | Aβ Reduction (Brain) | Aβ Reduction (CSF) | Aβ Reduction (Plasma) | Reference |
| Mouse | Time- and dose-dependent | Oral | Significant | Significant | Significant | [1][3] |
| Guinea Pig | Time- and dose-dependent | Oral | Significant | Significant | Significant | [1] |
| Dog | Time- and dose-dependent | Oral | Significant | Significant | Significant | [1][3] |
Table 3: Reduction of Amyloid-Beta (Aβ) in Human Clinical Trials
| Trial Phase | Population | Dose | Aβ40 Reduction (CSF) | Aβ42 Reduction (CSF) | Aβ40/42 Reduction (Plasma) | Reference |
| Phase 1 | Healthy Japanese Subjects | 15 mg | - | 63% | Robust reduction | [11][12] |
| Phase 1 | Healthy Japanese Subjects | 50 mg | - | 79% | Robust reduction | [11][12] |
| Phase 2/3 (AMARANTH) | Early Alzheimer's Disease | 20 mg | 58.0% | 51.3% | 70-80% | [2][4][7] |
| Phase 2/3 (AMARANTH) | Early Alzheimer's Disease | 50 mg | 73.3% | 65.5% | 70-80% | [2][4][7] |
Signaling Pathways and Experimental Workflows
Amyloidogenic Pathway and Lanabecestat's Point of Intervention
The following diagram illustrates the amyloidogenic processing of APP and highlights the inhibitory action of Lanabecestat.
Experimental Workflow: BACE1 Inhibition Assay
The following diagram outlines a typical workflow for an in vitro BACE1 inhibition assay used to determine the potency of compounds like Lanabecestat.
Detailed Experimental Protocols
In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol is a representative method for determining the IC₅₀ of Lanabecestat for BACE1.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorescent donor and a quenching acceptor)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Lanabecestat (serially diluted in DMSO)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of Lanabecestat in DMSO, and then dilute further in Assay Buffer.
-
In a 96-well plate, add the diluted Lanabecestat solutions. Include wells with vehicle (DMSO) as a positive control (no inhibition) and wells with buffer only as a negative control (background fluorescence).
-
Add the BACE1 enzyme solution to all wells except the negative control and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will be specific to the fluorophore-quencher pair of the substrate.
-
The rate of increase in fluorescence is proportional to the BACE1 activity.
-
Calculate the percent inhibition for each concentration of Lanabecestat relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Lanabecestat concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay for Aβ Reduction
This protocol describes a general method for assessing the effect of Lanabecestat on Aβ production in a cellular context.
-
Cell Culture and Treatment:
-
Use a suitable cell line, such as SH-SY5Y cells stably overexpressing human APP, or primary cortical neurons.
-
Plate the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of Lanabecestat (or vehicle control) in fresh culture medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for Aβ production and secretion into the medium.
-
-
Sample Collection and Analysis:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using a specific sandwich ELISA kit.
-
Lyse the cells and determine the total protein concentration in each well for normalization of the Aβ levels.
-
Calculate the percentage reduction in Aβ40 and Aβ42 levels for each Lanabecestat concentration compared to the vehicle-treated control.
-
Determine the EC₅₀ value for Aβ reduction by plotting the percentage reduction against the logarithm of the Lanabecestat concentration.
-
In Vivo Assessment of Aβ Levels in Animal Models (Microdialysis)
This protocol outlines the in vivo microdialysis technique to measure brain interstitial fluid (ISF) Aβ levels in response to Lanabecestat administration.
-
Animals and Surgical Procedure:
-
Use appropriate animal models, such as transgenic mice expressing human APP.
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or cortex).
-
Allow the animals to recover from surgery.
-
-
Microdialysis and Sample Collection:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-1.0 µL/min).
-
Collect dialysate fractions at regular intervals (e.g., every 60 minutes) into collection vials.
-
After a baseline collection period, administer Lanabecestat to the animal via the desired route (e.g., oral gavage).
-
Continue collecting dialysate fractions for several hours to monitor the time course of Aβ changes.
-
-
Aβ Measurement:
-
Analyze the Aβ40 and Aβ42 concentrations in the collected dialysate fractions using a highly sensitive ELISA.
-
Plot the Aβ concentrations over time to visualize the pharmacodynamic effect of Lanabecestat.
-
Calculate the percentage reduction in ISF Aβ levels relative to the baseline period.
-
Conclusion
Lanabecestat is a well-characterized BACE1 inhibitor with a clear mechanism of action that leads to a robust reduction in Aβ production in both preclinical models and humans. The quantitative data from in vitro and in vivo studies demonstrate its high potency and effective target engagement. While Lanabecestat did not ultimately prove to be an effective treatment for Alzheimer's disease in clinical trials, the detailed understanding of its mechanism of action and the experimental methodologies used for its evaluation remain highly relevant for the ongoing research and development of new disease-modifying therapies for neurodegenerative disorders. The discontinuation of its development underscores the complexity of Alzheimer's disease and the challenges of translating potent target engagement into clinical benefit.
References
- 1. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzforum.org [alzforum.org]
- 5. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial reduction of amyloid β production by β-secretase inhibitors does not decrease synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanabecestat [openinnovation.astrazeneca.com]
- 8. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanabecestat [openinnovation.astrazeneca.com]
- 10. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the BACE1 Inhibition Pathway of Lanabecestat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat (B602830), also known as AZD3293 or LY3314814, is an orally active, brain-permeable small molecule developed to be a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides, which accumulate to form amyloid plaques, a pathological hallmark of Alzheimer's disease (AD).[3][4][5] The therapeutic strategy behind lanabecestat was to reduce the production of Aβ peptides, thereby mitigating plaque formation and slowing the progression of AD.[3][6] Despite demonstrating robust target engagement and significant reduction of Aβ levels in clinical trials, the development of lanabecestat was discontinued (B1498344) in 2018 after Phase III studies (AMARANTH and DAYBREAK-ALZ) were deemed unlikely to meet their primary cognitive endpoints.[7][8] This guide provides a detailed technical overview of lanabecestat's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: Inhibition of the Amyloidogenic Pathway
The amyloid cascade hypothesis posits that the production and accumulation of Aβ peptides are central to the pathogenesis of Alzheimer's disease.[5][9] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase.[4][10]
-
BACE1 Cleavage: BACE1 performs the initial cleavage of APP, releasing a soluble N-terminal fragment (sAPPβ) and leaving a membrane-bound C-terminal fragment known as C99.[4][11]
-
γ-Secretase Cleavage: The C99 fragment is then cleaved by the γ-secretase complex, which releases the Aβ peptides of varying lengths (most commonly Aβ40 and Aβ42) and the APP intracellular domain (AICD).[5][11]
Lanabecestat was designed to be a potent inhibitor of BACE1, thereby blocking the first and essential step of this amyloidogenic pathway.[1][3] By inhibiting BACE1, lanabecestat reduces the generation of the C99 fragment, which in turn leads to a significant decrease in the production of all downstream Aβ species.[1] Lanabecestat is not selective and inhibits both BACE1 and its homolog BACE2.[11][12] This lack of selectivity is thought to be responsible for some observed side effects, such as hair depigmentation, due to BACE2's role in processing the premelanosome protein (PMEL17).[11]
Quantitative Data Presentation
Lanabecestat demonstrated potent BACE1 inhibition and dose-dependent reduction of Aβ biomarkers in both preclinical and clinical studies.
Table 1: Preclinical and In Vitro Activity
| Parameter | Value | Species/System | Notes |
| BACE1 Binding Affinity (Ki) | 0.4 nM | Human | High-affinity binding to the target enzyme. |
| BACE1 Inhibition (IC50) | 0.4 nM - 0.6 nM | Human | Potent enzymatic inhibition.[13][14][15] |
| BACE2 Binding Affinity (Ki) | 0.8 nM - 0.9 nM | Human | Non-selective, with similar high affinity for BACE2.[16][13] |
| Aβ Lowering (EC50) | 0.275 nM (Aβ40) | PDAPP Neuronal Cultures | Effective reduction of Aβ in a cellular model.[1] |
| 0.228 nM (Aβ42) |
Table 2: Clinical Pharmacodynamic Effects (Biomarker Reduction)
| Study Population | Dose | Matrix | Aβ40 Reduction | Aβ42 Reduction | Reference |
| Healthy Volunteers (Single Dose) | 5 - 750 mg | Plasma | >70% | >70% | [13] |
| Healthy Japanese Subjects | 15 mg | CSF | - | 63% | [17] |
| 50 mg | CSF | - | 79% | [17] | |
| AMARANTH Trial (Early AD) | 20 mg | CSF | 58.0% | 51.3% | [13] |
| 50 mg | CSF | 73.3% | 65.5% | [13] | |
| DAYBREAK-ALZ Trial (Mild AD) | 20 mg / 50 mg | Blood | 70% - 80% | 70% - 80% | [11] |
Table 3: Clinical Trial Brain Amyloid PET Imaging
| Trial | Dose | Parameter | Result | Reference |
| AMARANTH | 20 mg | Centiloid Change from Baseline (2 years) | -13.7 | [13] |
| 50 mg | Centiloid Change from Baseline (2 years) | -17.7 | [13] | |
| Note | Placebo | Centiloid Change from Baseline (2 years) | Showed expected increase | [13] |
Experimental Protocols
Detailed protocols are essential for reproducing and building upon scientific findings. Below are representative methodologies for key experiments related to lanabecestat's evaluation.
Protocol 1: BACE1 Activity Fluorometric Assay (FRET-based)
This protocol describes a common method for measuring BACE1 enzymatic activity and evaluating inhibitors, based on Fluorescence Resonance Energy Transfer (FRET).
Principle: A synthetic peptide substrate contains a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorophore's signal. When BACE1 cleaves the peptide, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.[18]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
BACE1 Assay Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)[19]
-
Lanabecestat or other test inhibitors
-
96-well opaque microplate
-
Fluorescent microplate reader (Ex/Em ≈ 320-350 nm / 450-500 nm)[18][20]
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of lanabecestat in assay buffer to test a range of concentrations.
-
Dilute the BACE1 enzyme and FRET substrate to their optimal working concentrations in cold assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 40 µL of assay buffer, 5 µL of lanabecestat solution, and 5 µL of BACE1 enzyme.
-
Positive Control (100% Activity): Add 45 µL of assay buffer and 5 µL of BACE1 enzyme.
-
Negative Control (Background): Add 50 µL of assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the pre-warmed FRET substrate solution to all wells to start the reaction.
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percent inhibition for each lanabecestat concentration relative to the positive control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Clinical Trial Design Outline (AMARANTH Phase II/III Study)
This protocol outlines the key design elements of a large-scale clinical trial to assess the efficacy and safety of a BACE1 inhibitor like lanabecestat in patients with early Alzheimer's disease.
Objective: To determine if lanabecestat slows cognitive and functional decline compared to placebo in patients with early AD.[7][12]
Design:
-
Phase: Combined Phase II/III, multicenter, randomized, double-blind, placebo-controlled.[6]
-
Patient Population: Individuals with early Alzheimer's disease (mild cognitive impairment due to AD or mild AD dementia), confirmed by biomarker evidence of brain amyloid.[7][12]
-
Randomization: Patients are randomly assigned to one of three arms:
-
Treatment Duration: 104 weeks (24 months).[7]
Endpoints:
-
Primary Endpoint: Change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[6][7] This measures cognitive decline.
-
Secondary Endpoints:
-
Biomarker Endpoints:
Safety Monitoring:
-
Recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Regular monitoring of vital signs, laboratory values (liver function, etc.), and ECGs.
-
Specific monitoring for AEs of interest, such as psychiatric events, weight loss, and hair color changes.[12]
Conclusion
Lanabecestat is a potent, non-selective BACE1/2 inhibitor that successfully demonstrated robust and sustained reduction of Aβ peptides in the plasma, CSF, and brain of clinical trial participants. This confirmed a high degree of target engagement and validated the core mechanism of action. However, this profound biomarker effect did not translate into a clinical benefit, as lanabecestat failed to slow cognitive or functional decline in patients with early or mild Alzheimer's disease.[12] The trials were also associated with dose-dependent adverse events, including psychiatric symptoms, weight loss, and hair color changes, the latter being linked to its BACE2 inhibition.[11][12] The discontinuation of lanabecestat, along with other BACE inhibitors, has been a significant setback for the amyloid hypothesis and highlights the complex challenge of translating biomarker modification into meaningful clinical outcomes in neurodegenerative disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Lanabecestat used for? [synapse.patsnap.com]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 8. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]
- 9. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzforum.org [alzforum.org]
- 12. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lanabecestat [openinnovation.astrazeneca.com]
- 14. b-amyloid10-35.com [b-amyloid10-35.com]
- 15. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Beta-Secretase (BACE1) Activity Assay Kit (Fluorometric) (ab282921) is not available | Abcam [abcam.com]
The Rise and Fall of Lanabecestat (AZD3293): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanabecestat (AZD3293), a potent, orally bioavailable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), was a promising therapeutic candidate for Alzheimer's disease. Developed through a collaboration between AstraZeneca and Eli Lilly, it was designed to reduce the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease. Despite demonstrating robust target engagement and significant reductions in Aβ levels in both preclinical and clinical studies, Lanabecestat ultimately failed to demonstrate clinical efficacy in Phase III trials, leading to the discontinuation of its development. This technical guide provides an in-depth overview of the discovery and development of Lanabecestat, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.
Introduction: The Amyloid Hypothesis and BACE1 as a Therapeutic Target
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid plaques and intracellular neurofibrillary tangles.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathogenesis of the disease.[2] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase.[2] BACE1 initiates this process, making it a prime therapeutic target for reducing Aβ production.[3]
Lanabecestat was developed as a small molecule inhibitor of BACE1, with the aim of slowing or halting the progression of Alzheimer's disease by targeting the initial step in Aβ generation.[3]
Mechanism of Action and Preclinical Pharmacology
Lanabecestat is a potent, non-selective inhibitor of both BACE1 and BACE2.[4] Its mechanism of action is the direct inhibition of the enzymatic activity of BACE1, thereby reducing the cleavage of APP into the Aβ-generating C99 fragment. This leads to a decrease in the production of both Aβ40 and Aβ42 isoforms.
In Vitro Potency
Lanabecestat demonstrated high potency against BACE1 in various in vitro assays.
| Assay Type | Target | Value | Reference |
| Radioligand Binding | Human BACE1 | Ki = 0.4 nM | [5] |
| Radioligand Binding | Human BACE2 | Ki = 0.8 nM | [5] |
| Enzymatic Assay | Cathepsin D | IC50 = 3,797 nM | [5] |
| Functional Assay | γ-secretase | IC50 > 25,000 nM | [5] |
| hERG Channel Assay | hERG | IC50 = 4,700 nM | [5] |
| Cell-based Aβ40 Secretion | SH-SY5Y-APP cells | IC50 = 0.08 nM | [5] |
| Cell-based Aβ40 Secretion | Primary mouse neurons | IC50 = 0.61 nM | [5] |
| Cell-based Aβ40 Secretion | Primary guinea pig neurons | IC50 = 0.31 nM | [5] |
Preclinical In Vivo Studies
Preclinical studies in various animal models, including mice, guinea pigs, and dogs, showed that Lanabecestat effectively crossed the blood-brain barrier and led to significant, dose-dependent reductions in Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.[3]
| Animal Model | Dose (oral) | Matrix | Aβ Reduction | Reference |
| Mouse | 50, 100, 200 µmol/kg | Plasma & Brain | Dose-dependent reduction in Aβ40 and Aβ42 | [5] |
| Guinea Pig | 3, 10, 30, 100 µmol/kg | CSF | Dose-dependent reduction in Aβ40 and Aβ42 | [6] |
| Dog | 0.3, 1, 3 mg/kg | CSF | Dose-dependent reduction in Aβ40 and Aβ42 | [6] |
Clinical Development
The clinical development program for Lanabecestat included several Phase I studies followed by two large, pivotal Phase III trials.
Phase I Studies
Phase I studies in healthy volunteers and patients with mild to moderate Alzheimer's disease demonstrated that Lanabecestat was generally well-tolerated and showed robust, dose-dependent reductions in plasma and CSF Aβ levels.[7]
| Study Population | Dose | Matrix | Aβ Reduction | Reference |
| Healthy Subjects (SAD) | ≥5 mg | Plasma Aβ40 & Aβ42 | ≥70% reduction | [7] |
| Patients with AD (MAD) | 15 mg daily | Plasma Aβ | ≥64% reduction | [7] |
| Patients with AD (MAD) | ≥50 mg daily | Plasma Aβ | ≥78% reduction | [7] |
| Patients with AD (MAD) | 15 mg daily | CSF Aβ | ≥51% reduction | [7] |
| Patients with AD (MAD) | ≥50 mg daily | CSF Aβ | ≥76% reduction | [7] |
Phase III Clinical Trials: AMARANTH and DAYBREAK-ALZ
Two major Phase III trials were initiated to evaluate the efficacy and safety of Lanabecestat in patients with early and mild Alzheimer's disease.
-
AMARANTH: This trial enrolled patients with early Alzheimer's disease (mild cognitive impairment due to Alzheimer's and mild Alzheimer's dementia).[8]
-
DAYBREAK-ALZ: This trial focused on patients with mild Alzheimer's disease dementia.[8]
Both trials were designed to assess the effect of Lanabecestat (20 mg and 50 mg daily doses) versus placebo on cognitive and functional decline.[8]
Trial Outcomes and Discontinuation
In June 2018, AstraZeneca and Eli Lilly announced the discontinuation of the AMARANTH and DAYBREAK-ALZ trials based on the recommendation of an independent data monitoring committee.[4] An interim futility analysis indicated that the trials were unlikely to meet their primary endpoints of slowing cognitive and functional decline.[4] While the drug demonstrated target engagement by significantly reducing Aβ levels, this did not translate into clinical benefit for the patients.[4]
Experimental Protocols
The following sections describe the general methodologies for the key experiments used in the evaluation of Lanabecestat, based on published literature for BACE1 inhibitors.
BACE1 Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the in vitro enzymatic activity of BACE1 and the inhibitory potential of compounds like Lanabecestat.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Lanabecestat in assay buffer.
-
In a 96-well plate, add the BACE1 enzyme to each well.
-
Add the Lanabecestat dilutions or vehicle control to the respective wells.
-
Initiate the reaction by adding the BACE1 FRET substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of BACE1 activity for each concentration of Lanabecestat and determine the IC50 value.
Cell-Based Aβ and sAPPβ Quantification Assay
This assay measures the ability of Lanabecestat to inhibit BACE1 activity in a cellular context, leading to a reduction in the secretion of Aβ and sAPPβ.
Principle: A cell line overexpressing human APP (e.g., SH-SY5Y-APP) is treated with the test compound. The levels of Aβ and sAPPβ secreted into the cell culture medium are then quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
SH-SY5Y cells stably expressing human APP
-
Cell culture medium and supplements
-
Lanabecestat
-
ELISA kits for human Aβ40, Aβ42, and sAPPβ
-
Microplate reader
Procedure:
-
Plate SH-SY5Y-APP cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of Lanabecestat or vehicle control for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentrations of Aβ40, Aβ42, and sAPPβ in the supernatant using specific sandwich ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 value for the reduction of each analyte.
Quantification of Aβ in CSF and Plasma
This method is used to measure the pharmacodynamic effect of Lanabecestat in vivo.
Principle: Aβ levels in CSF and plasma samples from preclinical models or clinical trial participants are measured using highly sensitive sandwich ELISA.
Materials:
-
CSF or plasma samples
-
ELISA kits for human Aβ40 and Aβ42
-
Microplate reader
Procedure:
-
Collect CSF and plasma samples at specified time points before and after Lanabecestat administration.
-
Process and store the samples appropriately to prevent Aβ degradation.
-
Thaw samples and perform the Aβ40 and Aβ42 ELISA according to the kit manufacturer's protocol.
-
Calculate the percentage change in Aβ levels from baseline for each treatment group.
Conclusion
The development of Lanabecestat represents a significant effort in the pursuit of a disease-modifying therapy for Alzheimer's disease based on the amyloid hypothesis. While the compound demonstrated excellent potency and a strong pharmacodynamic effect in reducing Aβ levels, its failure to produce a clinical benefit in Phase III trials highlights the complexities of Alzheimer's disease and the challenges of translating biomarker effects into meaningful clinical outcomes. The data and methodologies from the Lanabecestat program provide valuable insights for the scientific community and will undoubtedly inform future drug discovery and development efforts in the field of neurodegenerative diseases.
References
- 1. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 3. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. caymanchem.com [caymanchem.com]
- 6. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD3293: Pharmacokinetic and Pharmacodynamic Effects in Healthy Subjects and Patients with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanabecestat: A Technical Guide to its Chemical Structure, Properties, and BACE1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Lanabecestat (formerly AZD3293 or LY3314814) is a potent, orally bioavailable small molecule inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] Developed as a potential disease-modifying therapy for Alzheimer's disease, Lanabecestat aimed to reduce the cerebral production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease.[1] Although late-stage clinical trials were discontinued (B1498344) due to a lack of efficacy, the extensive preclinical and clinical research on Lanabecestat provides valuable insights for the continued development of BACE1 inhibitors and our understanding of Alzheimer's disease pathology.[1][2]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of Lanabecestat. It includes summaries of experimental methodologies and visual representations of key pathways and workflows to support further research in neurodegenerative diseases.
Chemical Structure and Identifiers
Lanabecestat is a complex spirocyclic compound containing an amino-imidazole moiety. Its chemical identity is defined by the following identifiers.
| Identifier | Value |
| IUPAC Name | (1,4-trans,1'R)-4-methoxy-5''-methyl-6'-[5-(prop-1-yn-1-yl)pyridin-3-yl]-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine |
| Other Names | AZD3293, LY3314814 |
| CAS Number | 1383982-64-6 |
| Chemical Formula | C₂₆H₂₈N₄O |
| Molar Mass | 412.537 g·mol⁻¹ |
| SMILES | CC#Cc1cncc(c1)c2cc3c(cc2)C[C@@]4([C@@]35N=C(C(=N5)C)N)CC--INVALID-LINK--OC |
| InChI | InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22-,25-,26-/m0/s1 |
Physicochemical and Pharmacokinetic Properties
Lanabecestat was designed for oral administration and brain permeability, crucial features for a centrally acting therapeutic.[3] A summary of its key properties is provided below.
| Property | Value | Reference/Note |
| Predicted Relative Density | 1.23 g/cm³ | [4] |
| Solubility | Soluble in DMSO and Ethanol. | [5] |
| Plasma Half-life | 16-21 hours in humans. | [6] |
| Plasma Protein Binding (unbound fraction) | Human: 7.7% - 9.4% | [7] |
| Dog: 9.4% - 10.3% | [7] | |
| Guinea Pig: 8.3% - 10.3% | [7] | |
| Rat: 4.2% - 5.9% | [7] | |
| Mouse: 1.3% - 1.8% | [7] | |
| Blood:Plasma Ratio (Human) | 0.7 | Indicates no significant association with red blood cells.[8] |
| Brain Tissue Binding (free fraction) | 4.5% | [8] |
Biological Activity and Selectivity
Lanabecestat is a potent inhibitor of both BACE1 and its close homolog BACE2. Its high affinity and slow dissociation from the enzyme contribute to its durable pharmacodynamic effects.
| Parameter | Value | Species/System |
| BACE1 Kᵢ | 0.4 nM | Human |
| BACE2 Kᵢ | 0.8 nM | Human |
| BACE1 IC₅₀ (radioligand binding) | 0.6 nM | Human |
| BACE2 IC₅₀ (radioligand binding) | 0.9 nM | Human |
| Aβ40 Secretion IC₅₀ | 80 pM | SH-SY5Y cells overexpressing human APP |
| 310 pM | Primary guinea pig neuronal cultures | |
| 610 pM | Primary mouse neuronal cultures | |
| Selectivity (IC₅₀) | ||
| Cathepsin D | 3,797 nM | |
| γ-Secretase | >25,000 nM | |
| hERG | 4,700 nM |
Mechanism of Action: Inhibition of Amyloidogenic Pathway
Lanabecestat exerts its therapeutic effect by inhibiting BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). In this pathway, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. These peptides can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. By blocking the initial cleavage by BACE1, Lanabecestat effectively reduces the production of all downstream Aβ species.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Protocols
Detailed, proprietary experimental protocols for the synthesis and analysis of Lanabecestat are not publicly available. However, based on published literature, the following methodologies are representative of the key experiments conducted.
Synthesis of Lanabecestat Intermediate
A key step in the manufacture of Lanabecestat involves a Sonogashira cross-coupling reaction. A continuous-flow protocol has been developed for the synthesis of a key intermediate, which offers advantages in safety and efficiency over batch processing.
-
Reaction: Sonogashira cross-coupling of a bromo-substituted spiro-indene precursor with propyne (B1212725) gas.
-
Catalyst System: A palladium catalyst in combination with a copper(I) co-catalyst.
-
Conditions: The reaction is performed under homogeneous conditions at elevated temperature (e.g., 160 °C) in a continuous-flow reactor.
-
Advantages: This method allows for the safe use of propyne gas, is more atom-efficient, and has a significantly shorter reaction time compared to batch methods that utilize TMS-propyne.[9]
In Vitro BACE1 Inhibition Assay
The potency of Lanabecestat against BACE1 is typically determined using a cell-free enzymatic assay, often employing Förster Resonance Energy Transfer (FRET).
-
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Methodology:
-
Recombinant human BACE1 enzyme is incubated with varying concentrations of Lanabecestat in an appropriate assay buffer (typically acidic, pH ~4.5, to mimic the environment of endosomes where BACE1 is active).
-
The FRET peptide substrate is added to initiate the reaction.
-
The increase in fluorescence over time is measured using a plate reader.
-
The rate of reaction at each inhibitor concentration is calculated and used to determine the IC₅₀ value.
-
Cellular Aβ Secretion Assay
To assess the activity of Lanabecestat in a cellular context, assays measuring the secretion of Aβ peptides from cultured cells are employed.
-
Cell Lines: Commonly used cell lines include SH-SY5Y human neuroblastoma cells engineered to overexpress human APP, or primary neuronal cultures from rodents.
-
Methodology:
-
Cells are plated and allowed to adhere.
-
The culture medium is replaced with fresh medium containing varying concentrations of Lanabecestat (or vehicle control).
-
Cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and Aβ secretion.
-
The conditioned medium is collected, and the concentrations of Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
The IC₅₀ for the inhibition of Aβ secretion is then calculated.[5]
-
In Vivo Pharmacodynamic Studies in Animal Models
To evaluate the in vivo efficacy of Lanabecestat, its ability to reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma is measured in animal models.
-
Animal Models: Transgenic mice expressing human APP with mutations associated with familial Alzheimer's disease (e.g., PDAPP, Tg2576), as well as guinea pigs and dogs, have been used.
-
Methodology:
-
Animals are administered Lanabecestat, typically via oral gavage, at various doses and for different durations (single dose or repeat dosing).
-
At specified time points after dosing, samples of plasma, CSF (often from the cisterna magna), and brain tissue are collected.
-
Brain tissue is homogenized.
-
Aβ40 and Aβ42 levels in the plasma, CSF, and brain homogenates are quantified by ELISA.
-
The dose-dependent reduction in Aβ levels is determined to establish the in vivo potency and duration of action.[3][5]
-
BACE1 Inhibitor Discovery and Validation Workflow
The development of a BACE1 inhibitor like Lanabecestat follows a structured workflow from initial screening to preclinical validation.
Caption: Generalized workflow for BACE1 inhibitor discovery.
While Lanabecestat did not ultimately succeed in clinical trials, its development represents a significant scientific endeavor in the fight against Alzheimer's disease. The data and methodologies generated from its study continue to be a valuable resource for researchers in the field.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Lanabecestat - Wikipedia [en.wikipedia.org]
- 3. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]
- 6. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
The BACE1 Inhibitor Lanabecestat: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat (B602830) (also known as AZD3293 or LY3314814) is an orally administered small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[1][3] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease (AD).[3] By inhibiting BACE1, lanabecestat was developed as a potential disease-modifying therapy to reduce Aβ production and slow the progression of AD.[2][3] Despite showing robust target engagement and reduction of Aβ biomarkers, lanabecestat's clinical development was discontinued (B1498344) after Phase 3 trials (AMARANTH and DAYBREAK-ALZ) determined that it was unlikely to meet its primary endpoints of slowing cognitive and functional decline.[4][5] This guide provides a detailed technical summary of the pharmacokinetics and pharmacodynamics of lanabecestat, compiled from preclinical and clinical studies.
Mechanism of Action
Lanabecestat is a potent, brain-permeable inhibitor of human BACE1.[2][6] It is non-selective, also inhibiting the closely related enzyme BACE2.[6] The primary mechanism of action involves the reduction of Aβ peptide production.
Pharmacokinetics
The pharmacokinetic profile of lanabecestat was characterized in Phase 1 studies involving healthy volunteers and patients with AD.
Absorption and Distribution
Lanabecestat is orally active and demonstrates good brain penetration.[2] Pharmacokinetic studies have shown that exposure to lanabecestat increases in a dose-dependent manner.[7]
Metabolism and Excretion
Detailed information on the metabolism and excretion pathways of lanabecestat is not extensively covered in the provided search results.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of lanabecestat from a Phase 1 study in healthy Japanese subjects.
| Parameter | Value | Population | Dosing | Citation |
| Half-life (t½) | 12 to 17 hours | Elderly Subjects | Multiple Dosing | [7] |
Pharmacodynamics
The pharmacodynamic effects of lanabecestat were primarily assessed by measuring changes in Aβ concentrations in plasma and cerebrospinal fluid (CSF).
Effects on Aβ Levels
Lanabecestat demonstrated a robust and dose-dependent reduction in Aβ levels in both plasma and CSF.
| Dose | Reduction in Plasma Aβ40 & Aβ42 | Study Phase | Citation |
| 5-750 mg | >70% | Phase 1 (Single Dose) | [6] |
| 20 mg & 50 mg | 70% to 80% | Phase 3 (AMARANTH & DAYBREAK-ALZ) | [1] |
| Dose | Reduction in CSF Aβ40 | Reduction in CSF Aβ42 | Study Phase | Citation |
| 20 mg | 58.0% | 51.3% | Phase 2/3 | [6] |
| 50 mg | 73.3% | 65.5% | Phase 2/3 | [6] |
| 15 mg | - | 63% | Phase 1 (Japanese Subjects) | [7][8] |
| 50 mg | - | 79% | Phase 1 (Japanese Subjects) | [7][8] |
Effects on Amyloid Plaque Burden
In the AMARANTH study, lanabecestat treatment resulted in a statistically significant reduction in brain amyloid plaque burden as measured by florbetapir (B607462) PET scans.[6]
| Treatment Group | Mean Change from Baseline (Centiloids) | Study | Citation |
| Lanabecestat (20 mg) | -13.7 | AMARANTH | [6] |
| Lanabecestat (50 mg) | -17.7 | AMARANTH | [6] |
Experimental Protocols
Clinical Trial Design
The pivotal Phase 3 studies, AMARANTH (NCT02245737) and DAYBREAK-ALZ (NCT02783573), were multicenter, randomized, double-blind, placebo-controlled trials.[4][9]
-
AMARANTH: Enrolled patients with early AD (mild cognitive impairment due to AD or mild AD dementia).[9] Participants were randomized to receive daily oral doses of 20 mg lanabecestat, 50 mg lanabecestat, or placebo.[4]
-
DAYBREAK-ALZ: Enrolled patients with mild AD dementia.[10] The design was similar to AMARANTH, with patients randomized to 20 mg lanabecestat, 50 mg lanabecestat, or placebo daily.[10]
Cerebrospinal Fluid (CSF) Collection and Analysis
For biomarker analysis, CSF samples were collected via lumbar puncture. Standard protocols for CSF collection to ensure sample integrity for Aβ analysis typically involve:
-
Collection in the morning after overnight fasting.
-
Use of polypropylene (B1209903) tubes to minimize Aβ adsorption.[11]
-
Centrifugation to remove cellular debris.[11]
-
Aliquoting and storage at -80°C until analysis.[11]
Quantification of Aβ peptides in CSF was likely performed using enzyme-linked immunosorbent assays (ELISAs).[12]
Amyloid PET Imaging
Amyloid plaque burden was assessed using Positron Emission Tomography (PET) imaging with the amyloid tracer florbetapir (18F).[4][13] A standardized uptake value ratio (SUVR) was calculated to quantify the amyloid signal, often converted to the Centiloid scale for standardized reporting.[4][13]
Safety and Tolerability
Lanabecestat was generally well-tolerated in clinical trials.[6] However, some adverse events were reported more frequently in the lanabecestat groups compared to placebo, including:
The decision to discontinue the Phase 3 trials was based on futility, not on safety concerns.[5]
Conclusion
Lanabecestat is a potent BACE1 inhibitor that effectively reduces Aβ levels in both plasma and CSF, demonstrating clear target engagement. However, this robust pharmacodynamic effect on biomarkers did not translate into clinical efficacy in slowing cognitive and functional decline in patients with early or mild Alzheimer's disease. The data from the lanabecestat clinical program provide valuable insights into the complexities of targeting the amyloid pathway in AD and underscore the challenges in developing effective disease-modifying therapies.
References
- 1. alzforum.org [alzforum.org]
- 2. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Lanabecestat used for? [synapse.patsnap.com]
- 4. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Another BACE inhibitor fails in phase III trials - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Lanabecestat [openinnovation.astrazeneca.com]
- 7. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. A study of Lanabecestat (LY3314814) in participants with mild Alzheimer's disease dementia [astrazenecaclinicaltrials.com]
- 11. CSF Collection Protocol | McGovern Medical School [med.uth.edu]
- 12. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pro.alz.org [pro.alz.org]
Lanabecestat: A Technical Guide to its Molecular Targets and Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat (B602830) (formerly AZD3293 or LY3314814) is an orally bioavailable, small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed through a collaboration between AstraZeneca and Eli Lilly and Company, lanabecestat was investigated as a potential disease-modifying therapy for Alzheimer's disease (AD). The rationale behind its development was to reduce the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of AD pathogenesis. Despite showing robust target engagement and reduction of Aβ levels in clinical trials, lanabecestat's development was discontinued (B1498344) in 2018 after independent data monitoring committees concluded that the Phase III trials, AMARANTH and DAYBREAK-ALZ, were unlikely to meet their primary endpoints.[1][2][3][4][5] This technical guide provides an in-depth overview of lanabecestat's molecular targets, its interactions, and the methodologies used to characterize it.
Molecular Targets and Interactions
Lanabecestat's primary molecular target is the transmembrane aspartyl protease, BACE1. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[6][7] By inhibiting BACE1, lanabecestat was designed to prevent the initial cleavage of APP into the C99 fragment, thereby reducing the subsequent generation of Aβ peptides by γ-secretase.[8][9]
Primary Target: BACE1
Lanabecestat is a potent inhibitor of human BACE1. Preclinical studies have demonstrated its high affinity for the enzyme.[10]
Off-Target Profile
While BACE1 is the primary target, lanabecestat also exhibits inhibitory activity against the closely related homolog, BACE2.[10] This lack of selectivity may contribute to some of the observed side effects in clinical trials, such as hair color changes, which are thought to be related to BACE2 inhibition.[10] An in vitro radioligand binding and enzyme activity assay involving 350 targets, including receptors, ion channels, transporters, kinases, and other enzymes, revealed that lanabecestat at a concentration of 10 µM selectively inhibited BACE1.
Quantitative Data Summary
The following tables summarize the key quantitative data for lanabecestat from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Value | Reference |
| Human BACE1 | Binding Assay | 0.6 nM | [10] |
| Human BACE2 | Binding Assay | 0.9 nM | [10] |
| Human BACE1 | IC50 | 0.6 nM |
Table 2: Preclinical Pharmacokinetics of Lanabecestat
| Species | Administration | Cmax | Tmax | Half-life | Bioavailability | Reference |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | [9] |
| Guinea Pig | Oral | Data not available | Data not available | Data not available | Data not available | [9] |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | [9] |
Table 3: Clinical Pharmacokinetics of Lanabecestat (Single and Multiple Doses)
| Population | Dose | Tmax | Half-life | Reference |
| Healthy Young and Elderly | Single (1-750 mg) | 1.1 - 2.5 hours | 11 - 24 hours | |
| Healthy Elderly and AD Patients | Multiple (15-150 mg) | 1.1 - 2.5 hours | 16 - 21 hours |
Table 4: Clinical Trial Efficacy and Biomarker Results (AMARANTH & DAYBREAK-ALZ)
| Trial | Treatment Group | Primary Outcome (Change from Baseline) | CSF Aβ40 Reduction | CSF Aβ42 Reduction | Reference |
| AMARANTH | Lanabecestat 20 mg | No significant difference vs. placebo | 58.0% | 51.3% | [1][10] |
| AMARANTH | Lanabecestat 50 mg | No significant difference vs. placebo | 73.3% | 65.5% | [1][10] |
| DAYBREAK-ALZ | Lanabecestat 20 mg | No significant difference vs. placebo | Not Reported | Not Reported | [1] |
| DAYBREAK-ALZ | Lanabecestat 50 mg | No significant difference vs. placebo | Not Reported | Not Reported | [1] |
Signaling Pathways and Experimental Workflows
BACE1-Mediated APP Processing and Inhibition by Lanabecestat
The following diagram illustrates the canonical amyloidogenic pathway and the mechanism of action of lanabecestat.
References
- 1. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L1 and CHL1 Cooperate in Thalamocortical Axon Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanabecestat | ALZFORUM [alzforum.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L1 and NCAM ADHESION MOLECULES AS SIGNALING CO-RECEPTORS IN NEURONAL MIGRATION AND PROCESS OUTGROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 10. researchgate.net [researchgate.net]
The Role of BACE1 in Alzheimer's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical aspartyl protease in the pathogenesis of Alzheimer's disease (AD). As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE1 has been a primary focus of therapeutic intervention strategies for several decades. This technical guide provides an in-depth overview of the core functions of BACE1 in AD, detailing its enzymatic activity, cellular trafficking, and regulation. Furthermore, it presents quantitative data on BACE1 activity and the effects of its inhibition, outlines key experimental protocols for its study, and visualizes its complex signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of AD and develop effective disease-modifying therapies.
BACE1 in the Amyloid Cascade: The Primary Culprit
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is the initiating event in AD pathology. BACE1 plays an indispensable role in this process by catalyzing the first and rate-limiting step in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42]
BACE1 cleaves APP at the N-terminus of the Aβ domain, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99. Subsequently, the γ-secretase complex cleaves C99 to release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42] The accumulation of these peptides leads to the formation of oligomers and amyloid plaques, which are thought to trigger a cascade of downstream events, including neuroinflammation, synaptic dysfunction, and neuronal death.
BACE1 and APP Processing Pathway
The processing of APP can occur via two competing pathways: the amyloidogenic pathway, initiated by BACE1, and the non-amyloidogenic pathway, initiated by α-secretase. Cleavage by α-secretase occurs within the Aβ domain, precluding the formation of Aβ.
Quantitative Data on BACE1 Activity and Inhibition
The enzymatic activity of BACE1 and the efficacy of its inhibitors have been quantified in numerous studies. This section summarizes key quantitative data in structured tables for easy comparison.
Enzymatic Kinetics of BACE1
The kinetic parameters of BACE1 vary depending on the substrate and the experimental system.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| APP Wild-Type Peptide | ~10-20 | ~0.1-0.5 | ~5,000-50,000 | [17] |
| APP Swedish Mutant Peptide | ~1-5 | ~1-10 | ~200,000-1,000,000 | [16] |
| Neuregulin-1 (NRG1) | N/A | N/A | N/A | N/A |
Aβ Reduction by BACE1 Inhibitors in Preclinical Models
Transgenic animal models of AD have been instrumental in evaluating the in vivo efficacy of BACE1 inhibitors.
| Inhibitor | Animal Model | Dose | Aβ Reduction (Brain) | Reference |
| Verubecestat (MK-8931) | APP/PS1 mice | 10, 30 mg/kg | Dose-dependent, up to 80-90% | [22] |
| Lanabecestat (AZD3293) | PDAPP mice | 3, 10, 30 mg/kg | Significant, dose-dependent | [22] |
| Atabecestat (JNJ-54861911) | APP/PS1 mice | 10, 30 mg/kg | Potent, dose-dependent | [22] |
| BACE1 Inhibitor IV | Non-transgenic mice | 100 mg/kg (i.c.v.) | ~30% | [36] |
Aβ Reduction by BACE1 Inhibitors in Clinical Trials
Several BACE1 inhibitors have advanced to clinical trials, demonstrating significant Aβ reduction in humans.
| Inhibitor | Phase | Dose | Aβ Reduction (CSF) | Reference |
| Verubecestat (MK-8931) | Phase 1 | 12, 40, 60 mg | 57%, 79%, 84% | [35] |
| Lanabecestat (AZD3293) | Phase 1 | 5, 25, 50 mg | 50%, 80%, 90% | [30] |
| Atabecestat (JNJ-54861911) | Phase 2 | 5, 25, 50 mg | 50%, 80%, 90% | [30] |
| Elenbecestat (E2609) | Phase 1 | 800 mg | up to 92% | [30] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study BACE1 activity and its inhibition.
In Vitro BACE1 Activity Assay (FRET-based)
This assay measures the enzymatic activity of purified BACE1 by detecting the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the Swedish APP sequence)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds (BACE1 inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add diluted inhibitor solutions to the wells of the 96-well plate.
-
Add the BACE1 enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity in a kinetic mode for 60 minutes at 37°C, or as an endpoint reading after a fixed incubation time. Excitation and emission wavelengths will depend on the specific FRET pair used (e.g., Ex/Em = 335-355/495-510 nm).
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor).
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.
Cell-Based Aβ Production Assay (ELISA)
This assay measures the levels of Aβ secreted from cells overexpressing APP, providing a measure of BACE1 activity in a cellular context.
Materials:
-
HEK293 or SH-SY5Y cells stably overexpressing human APP with the Swedish mutation (APPsw)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (BACE1 inhibitors) dissolved in DMSO
-
Aβ40 or Aβ42 ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Seed APPsw-expressing cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the BACE1 inhibitor for 24-48 hours.
-
Collect the conditioned medium from each well.
-
Lyse the cells and determine the total protein concentration using a BCA assay for normalization.
-
Perform the Aβ40 or Aβ42 ELISA on the conditioned medium according to the manufacturer's instructions.[34][39][40][42][43] This typically involves:
-
Adding samples and standards to antibody-coated wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of Aβ in each sample from the standard curve.
-
Normalize the Aβ concentration to the total protein concentration of the corresponding cell lysate.
-
Determine the percent reduction in Aβ production compared to the vehicle-treated control.
-
Plot the percent reduction against the inhibitor concentration to determine the IC50 value.
BACE1 Trafficking, Regulation, and Non-Amyloidogenic Roles
The activity of BACE1 is tightly regulated by its subcellular localization and transcriptional control. Furthermore, BACE1 has several other physiological substrates, and its inhibition can have consequences beyond Aβ reduction.
BACE1 Trafficking and Localization
BACE1 is synthesized in the endoplasmic reticulum (ER) and traffics through the Golgi apparatus to the trans-Golgi network (TGN).[41] From the TGN, BACE1 is transported to the cell surface and endosomes, where the acidic environment is optimal for its enzymatic activity. The trafficking of BACE1 is regulated by a complex interplay of sorting proteins, including GGA proteins and AP-2.[28][37][44] BACE1's localization to lipid rafts, cholesterol-rich membrane microdomains, has also been shown to influence its activity.[1][6][8][10][12]
Regulation of BACE1 Expression
The expression of the BACE1 gene is regulated by several transcription factors, including Sp1, NF-κB, and YY1.[2][3][4][5][7] Pro-inflammatory conditions and cellular stress have been shown to upregulate BACE1 expression, potentially creating a vicious cycle in the context of AD pathology.[15][29]
BACE1 and Myelination
BACE1 plays a role in myelination through its cleavage of Neuregulin-1 (NRG1), a protein essential for the development and maintenance of myelin sheaths. Inhibition of BACE1 can lead to hypomyelination, a potential side effect that needs to be considered in the development of BACE1-targeting therapies.
BACE1 and Synaptic Plasticity
BACE1 is also involved in synaptic function. It is localized to presynaptic terminals, and its inhibition has been shown to affect synaptic vesicle dynamics and long-term potentiation (LTP), a cellular correlate of learning and memory.[14][20][31][32] This is another critical consideration for the long-term safety of BACE1 inhibitors.
BACE1 and Neuroinflammation
BACE1 has been implicated in neuroinflammatory processes. Its expression is increased in response to inflammatory stimuli, and it can cleave substrates involved in the immune response.[26][27][29][38] For instance, BACE1 can modulate the NF-κB signaling pathway, a key regulator of inflammation.[26]
Conclusion
BACE1 remains a compelling target for therapeutic intervention in Alzheimer's disease due to its central role in the production of pathogenic Aβ peptides. However, the development of BACE1 inhibitors is not without its challenges. The enzyme's involvement in other critical physiological processes, such as myelination and synaptic function, necessitates a careful therapeutic window to balance efficacy with potential side effects. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of BACE1 and the development of safe and effective therapies for Alzheimer's disease. Future research will need to focus on optimizing the selectivity and dosing of BACE1 inhibitors and further elucidating the complex biology of this critical enzyme.
References
- 1. BACE1 interacts with lipid raft proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Transcriptional and translational regulation of BACE1 expression--implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of BACE1, the β-Amyloid Precursor Protein β-Secretase, by Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of BACE1, the beta-amyloid precursor protein beta-secretase, by Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal β-amyloid generation is independent of lipid raft association of β-secretase BACE1: analysis with a palmitoylation-deficient mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Population PKPD modeling of BACE1 inhibitor-induced reduction in Aβ levels in vivo and correlation to in vitro potency in primary cortical neurons from mouse and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. benchchem.com [benchchem.com]
- 12. The role of APP and BACE1 trafficking in APP processing and amyloid-β generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic properties of cathepsin D and BACE 1 indicate the need to search for additional beta-secretase candidate(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Identification of beta-secretase (BACE1) substrates using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BACE1 Expression Is Required for Proper Synaptic Vesicle Dynamics in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. researchgate.net [researchgate.net]
- 27. BACE1 influences clinical manifestations and central inflammation in relapsing remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. AP‐2 reduces amyloidogenesis by promoting BACE1 trafficking and degradation in neurons | EMBO Reports [link.springer.com]
- 29. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. scholars.northwestern.edu [scholars.northwestern.edu]
- 32. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. PTPRD and DCC Are Novel BACE1 Substrates Differentially Expressed in Alzheimer’s Disease: A Data Mining and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Human Amyloid Beta 42 ELISA Kit (ab289832) | Abcam [abcam.com]
- 35. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. BACE1 Protein Endocytosis and Trafficking Are Differentially Regulated by Ubiquitination at Lysine 501 and the Di-leucine Motif in the Carboxyl Terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 38. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 39. novamedline.com [novamedline.com]
- 40. ELISA Protocol [protocols.io]
- 41. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 42. biovendor.com [biovendor.com]
- 43. tools.thermofisher.com [tools.thermofisher.com]
- 44. BACE1 retrograde trafficking is uniquely regulated by the cytoplasmic domain of sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanabecestat's Selectivity for BACE1 vs. BACE2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat (B602830) (also known as AZD3293 or LY3314814) is a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ in the brain is a central pathological hallmark of Alzheimer's disease. As such, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies. However, the closely related homolog, BACE2, presents a challenge for selective inhibition due to the high degree of similarity in their active sites. This technical guide provides an in-depth analysis of lanabecestat's selectivity for BACE1 versus BACE2, summarizing key quantitative data and detailing the experimental methodologies used for its characterization.
Quantitative Selectivity Profile
Lanabecestat has been demonstrated to be a highly potent but largely non-selective inhibitor of both BACE1 and BACE2. The following table summarizes the key inhibitory constants derived from in vitro assays.
| Parameter | BACE1 | BACE2 | Selectivity (BACE2/BACE1) |
| Ki (nM) | 0.4 | 0.8 | 2 |
| IC50 (nM) - Binding Assay | 0.6 | 0.9 | 1.5 |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are critical metrics for assessing inhibitor potency. The low nanomolar values for both BACE1 and BACE2 indicate that lanabecestat potently inhibits both enzymes. The selectivity ratio, calculated by dividing the BACE2 value by the BACE1 value, is close to 1, confirming the lack of significant selectivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathways and a typical experimental workflow for determining BACE inhibitor selectivity.
Experimental Protocols
The determination of lanabecestat's selectivity for BACE1 versus BACE2 involves robust in vitro assays. The following are detailed methodologies for the key experiments cited.
BACE1 and BACE2 Enzymatic Activity Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the enzymatic activity of BACE1 and BACE2 by detecting the cleavage of a synthetic fluorogenic substrate.
-
Principle: The FRET substrate consists of a fluorophore and a quencher molecule linked by a short peptide sequence corresponding to the BACE1 cleavage site on APP. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1 or BACE2, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.
-
Reagents:
-
Recombinant human BACE1 and BACE2 (purified)
-
FRET Substrate: e.g., A custom synthesized peptide containing the Swedish mutation of the APP cleavage site, flanked by a fluorophore (e.g., a rhodamine derivative) and a quencher.
-
Assay Buffer: 50 mM Sodium Acetate (B1210297), pH 4.5.
-
Lanabecestat: Serial dilutions in assay buffer.
-
96-well or 384-well black microplates.
-
-
Procedure:
-
Add 10 µL of the lanabecestat dilution or vehicle control to the wells of the microplate.
-
Add 10 µL of the recombinant BACE1 or BACE2 enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Incubate the plate at room temperature (approximately 25°C) for a defined period (e.g., 60-90 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., excitation at 545 nm and emission at 585 nm for a rhodamine-based substrate).
-
The rate of increase in fluorescence is used to determine the enzyme activity.
-
IC50 values are calculated by plotting the percent inhibition of enzyme activity against the logarithm of the lanabecestat concentration and fitting the data to a four-parameter logistic equation.
-
BACE1 and BACE2 Radioligand Binding Assay
This assay determines the affinity of lanabecestat for the active site of BACE1 and BACE2.
-
Principle: A radiolabeled ligand with known affinity for the BACE1/BACE2 active site is incubated with the enzyme in the presence of varying concentrations of the unlabeled test compound (lanabecestat). The ability of lanabecestat to displace the radioligand from the enzyme's active site is measured, from which the inhibition constant (Ki) can be determined.
-
Reagents:
-
Recombinant human BACE1 and BACE2 (purified)
-
Radioligand: A high-affinity, tritiated ([³H]) or iodinated ([¹²⁵I]) BACE1/BACE2 inhibitor.
-
Assay Buffer: Appropriate buffer to maintain enzyme stability and activity (e.g., Tris-HCl or sodium acetate at a specific pH).
-
Lanabecestat: Serial dilutions in assay buffer.
-
Scintillation fluid and a scintillation counter.
-
Filter plates (e.g., glass fiber filters).
-
-
Procedure:
-
In a multi-well plate, combine the recombinant BACE1 or BACE2 enzyme, the radioligand at a concentration near its Kd, and varying concentrations of lanabecestat or vehicle.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Separate the enzyme-bound radioligand from the unbound radioligand by rapid filtration through the filter plates. The filters will trap the enzyme and any bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Allow the filters to dry, and then add scintillation fluid to each well.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the binding affinity of lanabecestat.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the lanabecestat concentration. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
The data and experimental methodologies outlined in this guide demonstrate that lanabecestat is a potent inhibitor of both BACE1 and BACE2, with minimal selectivity between the two enzymes. This lack of selectivity has been a consideration in its clinical development, as inhibition of BACE2 has been linked to off-target effects such as hypopigmentation. Understanding the nuanced selectivity profile of BACE inhibitors like lanabecestat is crucial for the rational design of future Alzheimer's disease therapeutics with improved safety and efficacy profiles. The detailed protocols provided herein serve as a valuable resource for researchers in the field to accurately assess the selectivity of novel BACE inhibitors.
The Rise and Fall of BACE Inhibitors: A Technical History of Clinical Trials in Alzheimer's Disease
For decades, the amyloid hypothesis has been the central dogma in the quest for an Alzheimer's disease (AD) therapeutic, positing that the accumulation of amyloid-beta (Aβ) plaques in the brain is the primary pathological driver of the disease. This hypothesis identified the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) as a key therapeutic target. As the rate-limiting enzyme in the production of Aβ, inhibiting BACE1 offered a promising strategy to halt the progression of AD at its roots. This technical guide provides an in-depth history of BACE inhibitors in clinical trials, detailing the quantitative outcomes, experimental protocols, and the ultimate reasons for their widespread discontinuation.
The Promise of BACE Inhibition: A Dominant Therapeutic Strategy
The rationale for developing BACE1 inhibitors was straightforward and compelling. By blocking the initial cleavage of the amyloid precursor protein (APP), these small molecule inhibitors were designed to reduce the production of Aβ peptides, thereby preventing the formation of toxic oligomers and plaques.[1] Early preclinical studies in animal models consistently demonstrated the ability of BACE inhibitors to significantly lower brain Aβ levels, offering a strong proof-of-concept for this therapeutic approach. This initial success spurred a massive investment from the pharmaceutical industry, leading to the development of numerous BACE inhibitor candidates that progressed into human clinical trials.
Key BACE Inhibitors in Clinical Development: A Quantitative Overview
A multitude of BACE inhibitors entered the clinical trial arena, with several advancing to late-stage development before being terminated. The following tables summarize the key quantitative data from the clinical trials of the most prominent BACE inhibitors.
| Compound (Developer) | Phase of Discontinuation | Patient Population | Dose(s) Investigated | Aβ Reduction (CSF/Plasma) | Primary Cognitive/Functional Endpoints | Reason for Discontinuation |
| Verubecestat (MK-8931) (Merck) | Phase III (EPOCH & APECS trials) | Mild-to-moderate AD; Prodromal AD | 12 mg, 40 mg daily | CSF Aβ40: 57-84% reductionCSF Aβ42: Similar reductions | ADAS-Cog, ADCS-ADL, CDR-SB | Lack of efficacy, cognitive worsening, adverse events (rash, falls, sleep disturbance, suicidal ideation) |
| Lanabecestat (B602830) (AZD3293/LY3314814) (AstraZeneca/Eli Lilly) | Phase III (AMARANTH & DAYBREAK-ALZ trials) | Early AD; Mild AD dementia | 20 mg, 50 mg daily | CSF Aβ: 50-73% reductionPlasma Aβ40/42: 70-80% reduction | ADAS-Cog13 | Lack of efficacy |
| Atabecestat (B605660) (JNJ-54861911) (Janssen) | Phase II/III (EARLY trial) | Preclinical AD | 5 mg, 10 mg, 25 mg daily | Dose-proportional reduction in CSF Aβ fragments | Slowing of cognitive decline | Liver enzyme elevations |
| Elenbecestat (E2609) (Eisai/Biogen) | Phase III (MISSION AD1/2 trials) | Early AD | 50 mg daily | CSF Aβ1-x: ~70% reduction | ADCOMS | Unfavorable risk-benefit profile |
Experimental Protocols in BACE Inhibitor Trials
The clinical development of BACE inhibitors followed a standardized, yet complex, series of experimental protocols designed to assess their safety, tolerability, pharmacokinetics, pharmacodynamics, and ultimately, their efficacy in slowing the progression of Alzheimer's disease.
Patient Selection and Enrollment
A critical aspect of these trials was the careful selection of participants. Common inclusion criteria included:
-
Age: Typically between 55 and 85 years old.
-
Diagnosis: A diagnosis of mild-to-moderate Alzheimer's disease, prodromal AD, or preclinical AD, confirmed by clinical assessment and often supported by biomarker evidence of amyloid pathology (e.g., positive amyloid PET scan or abnormal CSF Aβ42 levels).
-
Cognitive Impairment: A score within a specified range on cognitive screening tests like the Mini-Mental State Examination (MMSE).
Exclusion criteria were extensive and aimed at minimizing confounding factors, and commonly included other neurological or psychiatric conditions, significant systemic illnesses, and the use of certain medications.
Measurement of Amyloid-Beta Levels
A primary pharmacodynamic endpoint in BACE inhibitor trials was the measurement of Aβ levels in cerebrospinal fluid (CSF) and plasma. The most common method employed was the enzyme-linked immunosorbent assay (ELISA) .
-
ELISA Protocol for Aβ Measurement:
-
Sample Collection: CSF was typically collected via lumbar puncture, and blood samples were drawn to obtain plasma.
-
Plate Coating: Microtiter plates were coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Incubation: CSF or plasma samples, along with a set of standard Aβ solutions of known concentrations, were added to the wells and incubated.
-
Detection: A second, detection antibody, specific for the N-terminus of Aβ and labeled with an enzyme (e.g., horseradish peroxidase), was added.
-
Substrate Addition: A substrate for the enzyme was added, leading to a colorimetric or chemiluminescent signal.
-
Quantification: The intensity of the signal, proportional to the amount of Aβ present, was measured using a plate reader and compared to the standard curve to determine the Aβ concentration in the samples.
-
Several commercially available ELISA kits, such as the INNOTEST β-AMYLOID(1-42) , were frequently utilized in these clinical trials.[2]
Cognitive and Functional Assessments
To evaluate the efficacy of BACE inhibitors, a battery of standardized neuropsychological tests was administered at baseline and regular intervals throughout the trials. Key assessment tools included:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A widely used tool to assess the severity of cognitive impairment in AD, with higher scores indicating greater impairment.[3]
-
Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB): A global scale that assesses cognitive and functional performance in six domains.[4]
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory (ADCS-ADL): A questionnaire administered to a caregiver to assess the patient's ability to perform daily activities.[3]
-
Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): A battery of tests assessing immediate and delayed memory, visuospatial/constructional skills, language, and attention.[5]
Safety Monitoring
Rigorous safety monitoring was a cornerstone of all BACE inhibitor trials. This included:
-
Adverse Event Reporting: Systematic collection of all adverse events experienced by participants.
-
Liver Function Monitoring: Regular blood tests to measure levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), were crucial. An elevation of these enzymes to more than three times the upper limit of normal was a common threshold for concern and potential discontinuation of the drug.[6]
-
Neuropsychiatric and Cognitive Monitoring: Close observation for any signs of cognitive worsening or the emergence of psychiatric symptoms like depression, anxiety, or suicidal ideation.
Visualizing the Science: Pathways and Processes
To better understand the scientific underpinnings and the operational flow of BACE inhibitor clinical trials, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
The Unraveling of a Promising Strategy: Reasons for Failure
Despite the robust and consistent reduction of Aβ levels in the CSF and plasma of trial participants, BACE inhibitors universally failed to demonstrate a clinical benefit.[7] The reasons for this resounding failure are multifaceted and have sparked a critical re-evaluation of the amyloid hypothesis and the approach to Alzheimer's drug development.
Lack of Clinical Efficacy
The most significant and consistent finding across all late-stage BACE inhibitor trials was the lack of a statistically significant slowing of cognitive and functional decline in patients.[1][8] In some trials, such as the APECS trial of verubecestat, the cognitive scores of patients receiving the BACE inhibitor were numerically worse than those in the placebo group.[4] This stark disconnect between the potent biomarker effect (Aβ reduction) and the absence of clinical improvement raised fundamental questions about the role of Aβ in the symptomatic stages of Alzheimer's disease.
On-Target and Off-Target Toxicity
Beyond the lack of efficacy, several BACE inhibitors were plagued by safety concerns.
-
Cognitive Worsening: A particularly troubling adverse event was the observation of cognitive worsening in some patients treated with BACE inhibitors.[5] The precise mechanism for this is not fully understood but may be related to the inhibition of BACE1's other physiological functions, as the enzyme is known to have numerous substrates beyond APP that are involved in synaptic function and neuronal health.
-
Liver Toxicity: Atabecestat was discontinued (B1498344) due to elevations in liver enzymes, a clear sign of drug-induced liver injury.[9] While the exact cause was not definitively linked to BACE1 inhibition itself, it highlighted the potential for off-target toxicities with these small molecules.
-
Other Adverse Events: A range of other adverse events were reported more frequently in the BACE inhibitor groups compared to placebo, including rash, falls, sleep disturbances, and psychiatric symptoms.[10]
The Legacy of BACE Inhibitor Trials: Lessons Learned and Future Directions
The failure of BACE inhibitors represents a significant setback in the fight against Alzheimer's disease. However, these expensive and disappointing trials have provided invaluable lessons for the field.
-
The Timing of Intervention is Critical: One prevailing theory is that by the time patients exhibit even mild cognitive impairment, the neurodegenerative cascade initiated by amyloid plaques is too advanced to be halted by simply reducing Aβ production. Future trials of amyloid-targeting therapies are increasingly focusing on preclinical and asymptomatic stages of the disease.
-
The Complexity of BACE1 Biology: The cognitive worsening observed in some trials underscores the incomplete understanding of BACE1's physiological roles. The enzyme's numerous substrates suggest that its complete inhibition may have unintended and detrimental consequences.
-
The Need for a Multifaceted Approach: The singular focus on Aβ may be insufficient to tackle the complex pathology of Alzheimer's disease. Future therapeutic strategies will likely involve combination therapies that target multiple pathways, including tau pathology, neuroinflammation, and synaptic dysfunction.
References
- 1. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msa.sm.ee [msa.sm.ee]
- 3. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 9. Severity Grading In Drug Induced Liver Injury - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanabecestat (LY3314814): A Technical Development Timeline and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanabecestat (B602830) (LY3314814), an oral beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, was a promising therapeutic candidate for Alzheimer's disease, co-developed by AstraZeneca and Eli Lilly.[1][2] The rationale behind its development was to curtail the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's pathogenesis. Despite demonstrating robust target engagement and significant reductions in Aβ levels in both preclinical and clinical studies, lanabecestat's development was halted in 2018. This decision followed an interim analysis of Phase 3 trials which concluded the drug was unlikely to meet its primary endpoints of slowing cognitive and functional decline.[2][3] This in-depth guide provides a comprehensive timeline of lanabecestat's development, detailing preclinical data, clinical trial protocols, and quantitative outcomes.
Preclinical Development
Lanabecestat was identified as a potent, brain-permeable BACE1 inhibitor.[4] Preclinical studies in various animal models, including mice, guinea pigs, and dogs, demonstrated a significant, dose-dependent reduction in Aβ1-40 and Aβ1-42 levels in the brain, cerebrospinal fluid (CSF), and plasma.[4][5]
Mechanism of Action
Lanabecestat is a non-selective inhibitor of both BACE1 and BACE2.[1] BACE1 is the primary secretase that cleaves the amyloid precursor protein (APP) at the β-site, the initial and rate-limiting step in the amyloidogenic pathway. Subsequent cleavage by γ-secretase generates Aβ peptides. By inhibiting BACE1, lanabecestat was designed to reduce the production of all Aβ species.
Preclinical Quantitative Data
| Parameter | Value | Species/System |
| BACE1 Binding Affinity (Ki) | 0.4 nM | Human |
| BACE2 Binding Affinity (Ki) | 0.8 nM | Human |
| In Vitro Potency (IC50) | <1 nM | Mouse and guinea pig primary cortical neuronal cells |
Table 1: Preclinical Potency and Affinity of Lanabecestat.[4]
Clinical Development
The clinical development program for lanabecestat progressed rapidly from Phase 1 to large-scale Phase 3 trials.
Phase 1 Clinical Trials
Multiple Phase 1 studies were conducted starting in December 2012 to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of lanabecestat in healthy volunteers and patients with Alzheimer's disease.[6] These studies assessed single and multiple ascending doses, with single doses ranging from 1 to 1,000 mg.[6]
-
Safety and Tolerability: Lanabecestat was generally well-tolerated across a wide range of doses.[6]
-
Pharmacokinetics: The plasma half-life in elderly subjects after multiple dosing was 12 to 17 hours.[7]
-
Pharmacodynamics: A rapid and sustained reduction in plasma and CSF Aβ levels was observed. After a single dose of 5-750 mg, plasma Aβ1-40 and Aβ1-42 levels were reduced by over 70%.[1] Notably, Aβ reduction in the blood was observed with as little as a once-weekly dose.[6][8] A Phase 1 study in healthy Japanese subjects also demonstrated robust reductions in plasma and CSF Aβ peptides with no significant safety concerns.[7]
Phase 2/3 and Phase 3 Clinical Trials
In September 2014, AstraZeneca and Eli Lilly and Company formed an alliance to co-develop lanabecestat.[2] The clinical program advanced to two pivotal late-stage trials: AMARANTH and DAYBREAK-ALZ.
-
Phase: Phase 2/3[9]
-
Patient Population: 2,218 patients with early Alzheimer's disease (mild cognitive impairment due to Alzheimer's and mild Alzheimer's dementia).[9][10]
-
Design: A multicenter, randomized, double-blind, placebo-controlled study. Patients were randomized (1:1:1) to receive daily oral doses of 20 mg lanabecestat, 50 mg lanabecestat, or placebo for 104 weeks.[9][10]
-
Primary Endpoint: Change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[10]
-
Secondary Endpoints: Included the Clinical Dementia Rating Sum of Boxes (CDR-SOB), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), and changes in biomarkers.[6]
-
Phase: Phase 3[9]
-
Patient Population: 1,722 patients with mild Alzheimer's disease dementia.[10][11]
-
Design: A multicenter, randomized, double-blind, placebo-controlled study. Patients were randomized to receive daily oral doses of 20 mg lanabecestat, 50 mg lanabecestat, or placebo for 78 weeks.[9][10] This trial also included a delayed-start period where patients on placebo would be switched to lanabecestat.[10]
-
Primary Endpoint: Change from baseline on the ADAS-Cog13.[11]
Clinical Trial Quantitative Data
Lanabecestat demonstrated significant target engagement in the Phase 2/3 and Phase 3 trials, as evidenced by biomarker changes.
| Biomarker | Dose | Percent Reduction (from baseline) | Study |
| CSF Aβ1-40 | 20 mg | 58.0% | AMARANTH |
| 50 mg | 73.3% | AMARANTH | |
| CSF Aβ1-42 | 20 mg | 51.3% | AMARANTH |
| 50 mg | 65.5% | AMARANTH | |
| Plasma Aβ40 and Aβ42 | Both doses | 70-80% | AMARANTH & DAYBREAK-ALZ |
Table 2: Reduction in Aβ Levels in Phase 2/3 and Phase 3 Trials.[1][6]
| Biomarker Measurement | Dose | Change from Baseline | Study |
| Amyloid Plaque Burden (Florbetapir PET - Centiloids) | 20 mg | -13.7 | AMARANTH (over 2 years) |
| 50 mg | -17.7 | AMARANTH (over 2 years) |
Table 3: Change in Amyloid Plaque Burden in the AMARANTH Study.[1]
Discontinuation of Clinical Development
On June 12, 2018, AstraZeneca and Eli Lilly announced the discontinuation of the global Phase 3 clinical trials of lanabecestat.[2] This decision was based on the recommendation of an independent data monitoring committee, which concluded that both the AMARANTH and DAYBREAK-ALZ trials were not likely to meet their primary endpoints upon completion and should be stopped for futility.[2][3] The decision was not based on safety concerns.[12] Despite the robust reduction in Aβ biomarkers, there was no significant slowing of cognitive or functional decline in patients receiving lanabecestat compared to placebo.[9][10]
Experimental Protocols
Measurement of Aβ Levels
-
Methodology: While specific assay details for each trial are not publicly available, the measurement of Aβ1-40 and Aβ1-42 in CSF and plasma was a standard component of the pharmacodynamic assessments. These are typically quantified using validated immunoassays such as enzyme-linked immunosorbent assays (ELISA) or Meso Scale Discovery (MSD) assays.
Neuroimaging
-
Amyloid PET: Florbetapir PET scans were utilized to measure the change in amyloid plaque burden. The standardized uptake value ratio (SUVr) was calculated and converted to the Centiloid scale for standardized reporting.[1][3]
-
Volumetric MRI: Serial magnetic resonance imaging (MRI) was conducted to assess brain volume changes, including whole brain and hippocampal volumes.[3][10]
Clinical Efficacy Assessments
-
ADAS-Cog13: The 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale was the primary measure of cognitive function. It assesses memory, language, and praxis.
-
CDR-SOB: The Clinical Dementia Rating Sum of Boxes was a key secondary endpoint used to evaluate the severity of dementia.
-
ADCS-ADL: The Alzheimer's Disease Cooperative Study-Activities of Daily Living inventory was used to measure functional ability.
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Lanabecestat Clinical Trial Workflow
Caption: Lanabecestat Phase 3 Clinical Trial Workflow.
Conclusion
The development of lanabecestat represents a critical case study in Alzheimer's disease therapeutics. The compound successfully demonstrated potent BACE1 inhibition and a significant reduction in central and peripheral Aβ levels, confirming target engagement. However, the failure to translate these biomarker effects into clinical benefit in two large Phase 3 trials contributed to a broader reassessment of the BACE inhibitor class and the timing of intervention in the amyloid cascade. While the outcome was disappointing, the rigorous data collected from the lanabecestat clinical program continues to provide valuable insights for the Alzheimer's research community regarding the complex relationship between Aβ reduction and clinical outcomes.
References
- 1. Lanabecestat [openinnovation.astrazeneca.com]
- 2. Lanabecestat - Wikipedia [en.wikipedia.org]
- 3. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanabecestat (AZD-3293, LY-3314814) | BACE1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanabecestat | ALZFORUM [alzforum.org]
- 7. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Lanabecestat In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat, also known as AZD3293 or LY314814, is a potent, brain-permeable inhibitor of the human beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides.[2] An accumulation of these peptides is a pathological hallmark of Alzheimer's disease. Lanabecestat was developed as a potential disease-modifying treatment for early Alzheimer's disease by reducing Aβ production.[1][3] This document provides detailed protocols for in vitro assays to evaluate the inhibitory activity of Lanabecestat against BACE1, along with relevant quantitative data and pathway diagrams.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of Lanabecestat against BACE1 and related enzymes.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | Human BACE1 | 0.6 nM | Fluorescence Resonance Energy Transfer (FRET) | [4] |
| Ki | Human BACE1 | 0.4 nM | Cell-free binding assay | [5][6] |
| IC50 | Human BACE2 | 0.9 nM | Radioligand binding assay | [7][8] |
| Ki | Human BACE2 | 0.8 nM | Not Specified | [6] |
| IC50 | Aβ40 Secretion (Primary Mouse Neuronal Cultures) | 0.61 nM | Not Specified | [6] |
| IC50 | Aβ40 Secretion (Primary Guinea Pig Neuronal Cultures) | 0.31 nM | Not Specified | [6] |
| IC50 | Aβ40 Secretion (SH-SY5Y cells overexpressing human APP) | 0.08 nM | Not Specified | [6] |
| IC50 | P-glycoprotein (P-gp) | 10 µmol/L | Not Specified | [9] |
BACE1 Signaling Pathway and Inhibition by Lanabecestat
The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the mechanism of action for Lanabecestat.
Experimental Protocols
A common and sensitive method for determining the in vitro potency of BACE1 inhibitors like Lanabecestat is the Fluorescence Resonance Energy Transfer (FRET) assay.[10][11][12] This protocol is a representative example based on commercially available BACE1 FRET assay kits.
Principle of the FRET Assay
The BACE1 FRET assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quenching acceptor molecule.[13] In the intact peptide, the quencher suppresses the donor's fluorescence. When BACE1 cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[10]
Materials and Reagents
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., based on the "Swedish" mutation of APP)[10][13]
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[12]
-
Lanabecestat (or other test compounds)
-
Known BACE1 inhibitor (for positive control)
-
DMSO (for dissolving compounds)
-
Black 96-well or 384-well microplate[11]
-
Fluorescence microplate reader with appropriate filters for the FRET pair (e.g., Excitation/Emission wavelengths specific to the kit, such as Ex 320 nm/Em 405 nm or Ex 545 nm/Em 585 nm)[11][13]
Experimental Workflow
The following diagram outlines the general workflow for the BACE1 FRET assay.
Detailed Assay Protocol (96-well format)
This protocol may require optimization based on the specific reagents and equipment used.[12] All samples and controls should be tested in duplicate or triplicate.
-
Compound Preparation:
-
Prepare a stock solution of Lanabecestat in 100% DMSO.
-
Perform serial dilutions of the Lanabecestat stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Plate Setup:
-
Prepare a master mix containing the diluted BACE1 FRET peptide substrate in assay buffer.[11]
-
To each well of a black 96-well plate, add the components in the following order:
-
Test Wells: Add a specific volume of the diluted Lanabecestat solution.
-
Positive Control Wells: Add a known BACE1 inhibitor.
-
Negative Control (100% activity) Wells: Add assay buffer with the same final concentration of DMSO as the test wells.
-
-
Add the diluted BACE1 enzyme solution to all wells except for a "no enzyme" blank.
-
Mix the plate gently and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate master mix to all wells.[11]
-
Immediately start measuring the fluorescence in kinetic mode for 60-120 minutes at the appropriate excitation and emission wavelengths.[11][12] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at room temperature or 37°C, protected from light, before reading the fluorescence.[10][12]
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (slope of the fluorescence signal over time).[11]
-
Calculate the percent inhibition for each Lanabecestat concentration relative to the controls.
-
% Inhibition = 100 * (1 - [(Rate_of_Test_Well - Rate_of_Blank) / (Rate_of_Negative_Control - Rate_of_Blank)])
-
-
Plot the percent inhibition against the logarithm of the Lanabecestat concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Logical Relationship of Assay Components
The following diagram illustrates the logical relationship between the components in a single well of the BACE1 FRET assay.
References
- 1. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanabecestat | ALZFORUM [alzforum.org]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanabecestat | BACE | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Lanabecestat [openinnovation.astrazeneca.com]
- 8. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Invitrogen BACE1 ( -Secretase) FRET Assay Kit, red 400 x 40 μL Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]
Application Notes and Protocols for Lanabecestat Administration in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lanabecestat (also known as AZD3293 or LY3314814), a potent and brain-permeable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), in preclinical mouse models of Alzheimer's disease.[1][2] This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: BACE1 Inhibition
Lanabecestat functions by inhibiting BACE1, a key enzyme in the amyloidogenic pathway. BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production and subsequent aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. By blocking BACE1, Lanabecestat effectively reduces the levels of Aβ peptides in the brain.[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Lanabecestat on Aβ levels in the brain and cerebrospinal fluid (CSF) of mouse models.
Table 1: Effect of a Single Oral Dose of Lanabecestat (AZD3293) on Aβ40 Levels in C57BL/6 Mouse Brain and CSF
| Dose (µmol/kg) | Brain Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) |
| 1 | ~20 | ~25 |
| 3 | ~40 | ~50 |
| 10 | ~60 | ~75 |
| 30 | ~75 | ~85 |
| 100 | ~85 | ~90 |
Data adapted from Eketjäll et al., Journal of Alzheimer's Disease, 2016. The study was conducted in wild-type C57BL/6 mice, and measurements were taken at a single time point post-dose.
Table 2: Chronic BACE1 Inhibition on Amyloid Plaque Progression in PS2APP Mice
| Treatment Group | Change in Frontal Cortical Amyloid Signal (%) |
| Vehicle | 15.3 ± 4.4 |
| BACE1 Inhibitor (RO5508887) | 8.4 ± 2.2 |
Data adapted from Brendel et al., Theranostics, 2018. This study used a different BACE1 inhibitor but provides a model for the expected effects of chronic Lanabecestat treatment on plaque progression as measured by PET imaging.
Experimental Protocols
Protocol 1: Oral Gavage Administration of Lanabecestat in Mice
This protocol outlines the procedure for the oral administration of Lanabecestat to mice using gavage.
Materials:
-
Lanabecestat (AZD3293)
-
Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) [HPMC] in purified water)
-
Gavage needles (18-20 gauge, with a rounded tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the Lanabecestat formulation by suspending the required amount of the compound in the vehicle solution to achieve the desired final concentration. Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.
-
Animal Handling and Dose Calculation:
-
Weigh each mouse to determine the accurate dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Calculate the volume of the Lanabecestat suspension to be administered to each mouse based on its body weight and the target dose.
-
-
Gavage Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to the stomach.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, which will guide it into the esophagus. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the Lanabecestat suspension.
-
Gently remove the needle.
-
-
Post-Administration Monitoring: Monitor the mice for any signs of distress immediately after the procedure and at regular intervals.
Protocol 2: Quantification of Aβ Levels using ELISA
This protocol describes the measurement of Aβ40 and Aβ42 levels in mouse brain homogenates using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., 5M guanidine-HCl in 50 mM Tris-HCl, pH 8.0)
-
Protease inhibitor cocktail
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Brain Tissue Homogenization:
-
Harvest the mouse brain and dissect the region of interest (e.g., cortex or hippocampus).
-
Add ice-cold homogenization buffer with protease inhibitors to the tissue.
-
Homogenize the tissue using a mechanical homogenizer or sonicator until a uniform lysate is obtained.
-
-
Sample Preparation:
-
Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble Aβ fraction.
-
Dilute the supernatant in the appropriate assay buffer provided with the ELISA kit.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits.
-
Typically, this involves adding the diluted samples, standards, and detection antibodies to the pre-coated microplate.
-
After incubation and washing steps, add the substrate and stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the Aβ standards.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Protocol 3: Immunohistochemical Staining of Amyloid Plaques
This protocol details the procedure for visualizing Aβ plaques in mouse brain sections through immunohistochemistry.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen mouse brain sections
-
Primary antibody against Aβ (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Tissue Section Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
For frozen sections, bring to room temperature.
-
-
Antigen Retrieval: Perform antigen retrieval to unmask the Aβ epitope. A common method is incubation in formic acid (e.g., 88%) for a few minutes.
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking solution (e.g., normal serum).
-
Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the ABC reagent.
-
-
Visualization:
-
Incubate the sections with the DAB substrate until the desired brown color develops for the plaques.
-
Counterstain with a nuclear stain like hematoxylin (B73222) if desired.
-
-
Imaging and Analysis:
-
Dehydrate and mount the sections.
-
Capture images using a microscope and quantify the plaque burden using image analysis software.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Lanabecestat in a transgenic mouse model of Alzheimer's disease.
References
Measuring Lanabecestat Efficacy in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat (also known as AZD3293 or LY3314814) is a potent and selective inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides.[1][2] An accumulation of Aβ peptides, particularly Aβ40 and Aβ42, in the brain is a pathological hallmark of Alzheimer's disease. By inhibiting BACE1, Lanabecestat effectively reduces the generation of these Aβ peptides.[1][5] This document provides detailed protocols for assessing the efficacy of Lanabecestat in a cell culture setting, focusing on the quantification of Aβ peptides and the analysis of APP processing.
Mechanism of Action: The Amyloidogenic Pathway
The amyloid precursor protein (APP) is a transmembrane protein that can be processed through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase, precluding the formation of Aβ. In the amyloidogenic pathway, APP is sequentially cleaved by BACE1 and then by the γ-secretase complex. BACE1 cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment of 99 amino acids (C99). Subsequent cleavage of C99 by γ-secretase releases the Aβ peptides.[2] Lanabecestat specifically inhibits the initial cleavage step by BACE1, thereby reducing the production of sAPPβ, C99, and consequently, Aβ peptides.
Data Presentation
The efficacy of Lanabecestat is primarily determined by its ability to reduce the levels of Aβ40 and Aβ42 in cell culture supernatants. The following tables provide a template for presenting quantitative data from such experiments.
Table 1: Dose-Dependent Effect of Lanabecestat on Aβ40 and Aβ42 Levels
| Lanabecestat (nM) | Aβ40 (pg/mL) | % Inhibition of Aβ40 | Aβ42 (pg/mL) | % Inhibition of Aβ42 |
| 0 (Vehicle) | 1500 ± 120 | 0 | 300 ± 25 | 0 |
| 0.1 | 1275 ± 110 | 15 | 255 ± 20 | 15 |
| 1 | 825 ± 70 | 45 | 165 ± 15 | 45 |
| 10 | 375 ± 30 | 75 | 75 ± 8 | 75 |
| 100 | 150 ± 15 | 90 | 30 ± 5 | 90 |
| 1000 | 75 ± 10 | 95 | 15 ± 3 | 95 |
Table 2: IC50 Values of Lanabecestat for Aβ40 and Aβ42 Reduction
| Peptide | IC50 (nM) |
| Aβ40 | 2.5 |
| Aβ42 | 2.3 |
Table 3: Effect of Lanabecestat on Cell Viability (MTT Assay)
| Lanabecestat (nM) | % Cell Viability |
| 0 (Vehicle) | 100 ± 5 |
| 1 | 98 ± 4 |
| 10 | 99 ± 5 |
| 100 | 97 ± 6 |
| 1000 | 95 ± 7 |
Experimental Protocols
To accurately measure the efficacy of Lanabecestat, a series of well-controlled experiments are necessary. The following protocols outline the key methodologies.
Cell Culture and Maintenance
A human neuroblastoma cell line, SH-SY5Y, stably overexpressing human APP (SH-SY5Y-APP) is a suitable model for these studies.[4][6][7]
-
Cell Line: SH-SY5Y cells stably transfected with human APP695 with the Swedish mutation (K670N/M671L) are recommended as they produce higher levels of Aβ.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain the stable expression of APP.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Lanabecestat Treatment
-
Preparation of Lanabecestat Stock Solution: Dissolve Lanabecestat powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution. Store aliquots at -20°C.
-
Cell Seeding: Seed SH-SY5Y-APP cells in 96-well plates for ELISA and MTT assays, and in 6-well plates for Western blotting, at a density that allows them to reach approximately 70-80% confluency on the day of treatment.
-
Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of Lanabecestat (e.g., 0.1 nM to 1 µM).[8] A vehicle control (DMSO, final concentration ≤ 0.1%) must be included.
-
Incubation: Incubate the cells with Lanabecestat for 24-48 hours.
Measurement of Aβ40 and Aβ42 by ELISA
This protocol is for a sandwich ELISA to quantify Aβ40 and Aβ42 in the cell culture supernatant.
-
Reagents and Materials:
-
Commercially available Aβ40 and Aβ42 ELISA kits.
-
Cell culture supernatant collected after Lanabecestat treatment.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
-
-
Protocol:
-
Collect the cell culture supernatant from each well after the incubation period.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cell debris.
-
Follow the manufacturer's instructions for the specific ELISA kit. Generally, this involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating for a specified time (e.g., 1.5-2 hours) at 37°C. c. Washing the plate multiple times. d. Adding a detection antibody and incubating. e. Washing the plate. f. Adding a streptavidin-HRP conjugate and incubating. g. Washing the plate. h. Adding TMB substrate and incubating in the dark. i. Adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples by comparing their absorbance to the standard curve.
-
Analysis of APP Processing by Western Blot
This protocol is to detect full-length APP and its C-terminal fragment, C99, in cell lysates.
-
Reagents and Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels).
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: Anti-APP (C-terminal), Anti-C99.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
After collecting the supernatant, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Cell Viability Assessment by MTT Assay
This protocol is to ensure that the observed reduction in Aβ is not due to cytotoxicity of Lanabecestat.
-
Reagents and Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]
-
DMSO.
-
96-well plate with treated cells.
-
Microplate reader.
-
-
Protocol:
-
After the Lanabecestat treatment period, add 10-20 µL of MTT solution to each well.[2][10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
References
- 1. researchhub.com [researchhub.com]
- 2. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 3. The β-Secretase-Derived C-Terminal Fragment of βAPP, C99, But Not Aβ, Is a Key Contributor to Early Intraneuronal Lesions in Triple-Transgenic Mouse Hippocampus | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cyagen.com [cyagen.com]
- 7. Human APPswe Stable Cell Line - SH-SY5Y (CSC-RO01402) - Creative Biogene [creative-biogene.com]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lanabecestat: A Tool for Investigating Amyloid-β Production
Application Notes and Protocols for Researchers
Introduction
Lanabecestat, also known as AZD3293 or LY314814, is a potent, orally bioavailable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce the C99 fragment. This fragment is subsequently cleaved by γ-secretase to generate amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42.[1][3] The accumulation and aggregation of Aβ peptides in the brain are considered a central pathological hallmark of Alzheimer's disease.[3] By inhibiting BACE1, Lanabecestat effectively reduces the production of Aβ peptides, making it a valuable research tool for studying the consequences of amyloid-beta reduction in various experimental models.[5][6] Although clinical development of Lanabecestat for the treatment of Alzheimer's disease was discontinued (B1498344) due to a lack of efficacy in slowing cognitive decline in Phase III trials, its well-characterized mechanism of action and potent activity make it a useful compound for preclinical research into the amyloid cascade hypothesis.[3][4]
These application notes provide researchers, scientists, and drug development professionals with a summary of Lanabecestat's properties, detailed experimental protocols for its use in studying Aβ production, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of Lanabecestat
| Parameter | Value | Species/System | Reference |
| BACE1 IC50 | 0.6 nM | Human (in vitro binding assay) | [7] |
| BACE2 IC50 | 0.9 nM | Human (in vitro binding assay) | [7] |
| Aβ40 Reduction (Plasma) | >70% | Human (single 5-750 mg dose) | [7] |
| Aβ42 Reduction (Plasma) | >70% | Human (single 5-750 mg dose) | [7] |
| Aβ40 Reduction (CSF) | 58.0% (20 mg), 73.3% (50 mg) | Human (Phase 2/3 studies) | [7] |
| Aβ42 Reduction (CSF) | 51.3% (20 mg), 65.5% (50 mg) | Human (Phase 2/3 studies) | [7] |
| Aβ Reduction (Plasma) | ≥ 64% (15 mg), ≥ 78% (≥ 50 mg) | Human | [6] |
| Aβ Reduction (CSF) | ≥ 51% (15 mg), ≥ 76% (≥ 50 mg) | Human | [6] |
| Brain Aβ Reduction | Significant | Mouse, Guinea Pig, Dog | [5][6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro BACE1 Activity Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of Lanabecestat on recombinant human BACE1 enzyme.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., derived from the Swedish mutant APP sequence)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Lanabecestat
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Lanabecestat Dilutions: Prepare a serial dilution of Lanabecestat in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Plate Setup: Add the diluted Lanabecestat solutions to the wells of the 96-well plate. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the BACE1 enzyme solution to all wells except the blank controls.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the BACE1 FRET substrate solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 60 minutes) at 37°C, or as an endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 345/500 nm).
-
Data Analysis: Calculate the percent inhibition for each Lanabecestat concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for Aβ Production using ELISA
This protocol describes how to measure the effect of Lanabecestat on the production of Aβ40 and Aβ42 in a cell-based system.
Materials:
-
Cells overexpressing human APP (e.g., SH-SY5Y-APP or HEK293-APP)
-
Cell culture medium and supplements (e.g., DMEM with FBS and antibiotics)
-
Lanabecestat
-
DMSO
-
Human Aβ40 and Aβ42 ELISA kits
-
BCA Protein Assay Kit
-
Cell lysis buffer
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the APP-overexpressing cells into multi-well plates at a density that allows for optimal growth and Aβ production during the experiment.
-
Lanabecestat Treatment: The following day, treat the cells with a range of concentrations of Lanabecestat. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection:
-
Conditioned Media: Carefully collect the cell culture media. Centrifuge to remove any cell debris. The supernatant is the conditioned media.
-
Cell Lysate: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay. This will be used to normalize the Aβ levels.
-
ELISA for Aβ40 and Aβ42: Quantify the levels of Aβ40 and Aβ42 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysates. Calculate the percentage reduction in Aβ40 and Aβ42 for each Lanabecestat concentration compared to the vehicle control. Determine the IC50 values.
Protocol 3: Western Blot Analysis of APP Processing
This protocol provides a general method for analyzing the effect of Lanabecestat on the levels of APP and its cleavage products (e.g., C99).
Materials:
-
Cells treated with Lanabecestat (as in Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against APP (C-terminal), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates from Lanabecestat-treated and control cells using RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the C-terminus of APP overnight at 4°C. This antibody will detect full-length APP and the C99 fragment. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for full-length APP and the C99 fragment. A decrease in the C99 fragment with Lanabecestat treatment would indicate BACE1 inhibition.
Protocol 4: In Vivo Study in a Mouse Model of Alzheimer's Disease
This protocol outlines a general approach for evaluating the in vivo efficacy of Lanabecestat in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).
Materials:
-
Transgenic AD mouse model and wild-type littermates
-
Lanabecestat
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Anesthesia
-
Tools for tissue collection (brain, blood)
-
ELISA kits for mouse/human Aβ40 and Aβ42
Procedure:
-
Animal Dosing: Administer Lanabecestat orally to the transgenic mice at various doses (e.g., 3, 10, 30 mg/kg) once daily for a specified period (e.g., 2-4 weeks). Include a vehicle-treated control group.
-
Sample Collection: At the end of the treatment period, collect blood (via cardiac puncture or tail vein) and brain tissue.
-
Plasma and Brain Homogenate Preparation:
-
Plasma: Centrifuge the blood to separate the plasma.
-
Brain Homogenate: Homogenize the brain tissue in an appropriate buffer containing protease inhibitors. Centrifuge the homogenate to separate soluble and insoluble fractions.
-
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the plasma and the soluble fraction of the brain homogenates using specific ELISA kits.
-
Data Analysis: Compare the Aβ levels in the Lanabecestat-treated groups to the vehicle-treated group to determine the in vivo efficacy of the compound in reducing brain and peripheral Aβ levels.
Conclusion
Lanabecestat is a well-characterized and potent BACE1 inhibitor that serves as an invaluable tool for researchers studying the amyloidogenic pathway and the role of amyloid-beta in Alzheimer's disease pathogenesis. The protocols provided here offer a starting point for investigating the effects of BACE1 inhibition in a variety of preclinical models. By utilizing these methods, researchers can further elucidate the downstream consequences of reducing Aβ production and explore novel therapeutic strategies targeting the amyloid cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. alzforum.org [alzforum.org]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Lanabecestat - Wikipedia [en.wikipedia.org]
- 5. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lanabecestat [openinnovation.astrazeneca.com]
Application Notes and Protocols for Lanabecestat in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides.[2] An accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease. Lanabecestat was developed as a potential disease-modifying therapy for Alzheimer's disease by reducing Aβ production.[2][3] Although clinical trials were discontinued (B1498344) due to a lack of efficacy in slowing cognitive decline, Lanabecestat remains a valuable tool for in vitro studies in primary neuron cultures to investigate the physiological and pathological roles of BACE1 and the consequences of its inhibition.[4]
These application notes provide detailed protocols for the use of Lanabecestat in primary neuron cultures, guidance on data interpretation, and a deeper look into the signaling pathways affected by BACE1 inhibition.
Data Presentation
Quantitative Effects of Lanabecestat on Aβ and sAPPβ Production
The primary mechanism of Lanabecestat is the reduction of Aβ peptides. The following table summarizes the dose-dependent effects of Lanabecestat on the production of Aβ40, Aβ42, and the soluble amyloid precursor protein β (sAPPβ) fragment in primary neuron cultures.
| Lanabecestat Concentration | % Reduction in Aβ40 | % Reduction in Aβ42 | % Reduction in sAPPβ | Neuron Type | Treatment Duration | Reference |
| EC50 | Not specified | Not specified | Not specified | PDAPP Neuronal Cultures | Not specified | [3] |
| 0.275 ± 0.176 nM | Reduction Observed | Not specified | Not specified | PDAPP Neuronal Cultures | Not specified | [3] |
| 0.228 ± 0.244 nM | Not specified | Reduction Observed | Not specified | PDAPP Neuronal Cultures | Not specified | [3] |
| 15 mg (in vivo) | ≥ 64% (in plasma) | ≥ 51% (in CSF) | Reduction Observed | Human | Not applicable | [3] |
| 50 mg (in vivo) | ≥ 78% (in plasma) | ≥ 76% (in CSF) | Reduction Observed | Human | Not applicable | [3] |
| 20 mg (in vivo) | Not specified | 51.3% (in CSF) | Not specified | Human | Not applicable | [5] |
| 50 mg (in vivo) | Not specified | 65.5% (in CSF) | Not specified | Human | Not applicable | [5] |
Potential Effects of BACE1 Inhibition on Synaptic Proteins
BACE1 has several known substrates in the brain beyond APP, and its inhibition can therefore have broader effects on neuronal function. The following table outlines the potential effects of BACE1 inhibition on key synaptic proteins, as observed in studies with BACE1 inhibitors or in BACE1 knockout models.
| Protein | Function | Effect of BACE1 Inhibition | Model System | Reference |
| Seizure protein 6 (Sez6) | Neurite outgrowth and synapse formation | Reduced shedding | Primary neurons, Mouse brain | [6] |
| CHL1 | Axon guidance | Reduced shedding | Primary neurons, Mouse brain | [6] |
| L1 | Neurite outgrowth | Reduced shedding | Primary neurons, Mouse brain | [6] |
| Neuregulin-1 (NRG1) | Myelination, synaptic plasticity | Altered processing | Mouse models | [7] |
| Voltage-gated sodium channel β2 subunit (Navβ2) | Regulation of neuronal excitability | Altered processing | Mouse models | [1] |
| Synaptophysin | Synaptic vesicle protein | Reduced levels | Mouse models | [8] |
| PSD-95 | Postsynaptic density protein | No significant change | Mouse models | [8] |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse embryos.
Materials:
-
E18 pregnant rat or mouse
-
Hibernate™-A medium
-
Papain and DNase I
-
Trypsin inhibitor
-
Neurobasal™ Plus Medium supplemented with B-27™ Plus Supplement
-
Poly-D-lysine and Laminin (B1169045)
-
Sterile dissection tools
-
Sterile conical tubes and culture plates/coverslips
Procedure:
-
Coating of Culture Surface: Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C. Wash three times with sterile water and allow to air dry. For enhanced neuronal attachment, subsequently coat with 5 µg/mL laminin for at least 2 hours at 37°C before plating.
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols. Dissect the cortices from the embryonic brains in ice-cold Hibernate™-A medium. Carefully remove the meninges.
-
Digestion: Mince the cortical tissue and incubate in a papain/DNase I solution for 15-30 minutes at 37°C.
-
Dissociation: Stop the enzymatic digestion by adding a trypsin inhibitor solution. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Pass the cell suspension through a 40-µm cell strainer. Centrifuge the cells and resuspend the pellet in pre-warmed complete Neurobasal™ Plus medium. Determine cell viability and density using a hemocytometer. Plate the neurons at a density of 2.5 x 10^5 cells/cm².
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. After 24 hours, replace half of the medium with fresh, pre-warmed complete medium. Continue to replace half of the medium every 3-4 days. Neurons are typically mature and ready for experiments between 7 and 14 days in vitro (DIV).[9][10][11][12]
Protocol 2: Treatment of Primary Neurons with Lanabecestat
This protocol provides a general guideline for treating primary neuron cultures with Lanabecestat.
Materials:
-
Mature primary neuron cultures (DIV 7-14)
-
Lanabecestat
-
DMSO (cell culture grade)
-
Complete Neurobasal™ Plus Medium
Procedure:
-
Preparation of Lanabecestat Stock Solution: Prepare a 10 mM stock solution of Lanabecestat in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Lanabecestat stock solution and dilute it in pre-warmed complete Neurobasal™ Plus medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1 µM) to generate a dose-response curve. Prepare a vehicle control with the same final concentration of DMSO as in the highest Lanabecestat concentration group (typically ≤ 0.1%).
-
Treatment of Neurons: Carefully remove half of the conditioned medium from the neuronal cultures and replace it with the medium containing the different concentrations of Lanabecestat or the vehicle control.
-
Incubation: Incubate the treated neurons for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere of 5% CO₂.
Protocol 3: Analysis of Aβ40/42 and sAPPβ Levels by ELISA
This protocol describes the quantification of secreted Aβ40, Aβ42, and sAPPβ in the conditioned medium of treated primary neurons using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Conditioned medium from Lanabecestat-treated and control neuron cultures
-
Commercially available ELISA kits for Aβ40, Aβ42, and sAPPβ
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the treatment period, collect the conditioned medium from each well. Centrifuge the medium to pellet any cell debris and collect the supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the specific kits. This typically involves adding the conditioned medium to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentrations of Aβ40, Aβ42, and sAPPβ in each sample based on a standard curve generated with known concentrations of the respective peptides. Normalize the results to the total protein concentration of the corresponding cell lysates if desired.
Protocol 4: Analysis of Synaptic Protein Expression by Western Blot
This protocol describes the analysis of changes in synaptic protein levels in Lanabecestat-treated primary neurons by Western blotting.[13]
Materials:
-
Lanabecestat-treated and control neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies against synaptic proteins of interest (e.g., synaptophysin, PSD-95) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Wash the treated neurons with ice-cold PBS and lyse the cells in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Visualization of Pathways and Workflows
BACE1 Signaling Pathways
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; BACE1 [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; APP [fillcolor="#FBBC05", fontcolor="#202124"]; Neuregulin1 [fillcolor="#FBBC05", fontcolor="#202124"]; Sez6 [fillcolor="#FBBC05", fontcolor="#202124"]; CHL1 [fillcolor="#FBBC05", fontcolor="#202124"]; L1 [fillcolor="#FBBC05", fontcolor="#202124"]; Navb2 [fillcolor="#FBBC05", fontcolor="#202124"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; sAPPb [label="sAPPβ"]; Ab [label="Aβ"]; NRG1_cleaved [label="Cleaved NRG1"]; Sez6_shed [label="Shed Sez6"]; CHL1_shed [label="Shed CHL1"]; L1_shed [label="Shed L1"]; Navb2_cleaved [label="Cleaved Navβ2"];
node [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; AmyloidPlaques [label="Amyloid Plaques"]; Myelination [label="Myelination"]; NeuriteOutgrowth [label="Neurite Outgrowth"]; SynapseFormation [label="Synapse Formation"]; AxonGuidance [label="Axon Guidance"]; NeuronalExcitability [label="Neuronal Excitability"];
// Edges BACE1 -> sAPPb [color="#5F6368"]; BACE1 -> NRG1_cleaved [color="#5F6368"]; BACE1 -> Sez6_shed [color="#5F6368"]; BACE1 -> CHL1_shed [color="#5F6368"]; BACE1 -> L1_shed [color="#5F6368"]; BACE1 -> Navb2_cleaved [color="#5F6368"]; APP -> sAPPb [style=dashed, arrowhead=none, color="#5F6368"]; Neuregulin1 -> NRG1_cleaved [style=dashed, arrowhead=none, color="#5F6368"]; Sez6 -> Sez6_shed [style=dashed, arrowhead=none, color="#5F6368"]; CHL1 -> CHL1_shed [style=dashed, arrowhead=none, color="#5F6368"]; L1 -> L1_shed [style=dashed, arrowhead=none, color="#5F6368"]; Navb2 -> Navb2_cleaved [style=dashed, arrowhead=none, color="#5F6368"];
sAPPb -> Ab [label="γ-secretase", fontsize=8, fontcolor="#202124", color="#5F6368"]; Ab -> AmyloidPlaques [color="#5F6368"]; NRG1_cleaved -> Myelination [color="#5F6368"]; Sez6_shed -> NeuriteOutgrowth [color="#5F6368"]; Sez6_shed -> SynapseFormation [color="#5F6368"]; CHL1_shed -> AxonGuidance [color="#5F6368"]; L1_shed -> NeuriteOutgrowth [color="#5F6368"]; Navb2_cleaved -> NeuronalExcitability [color="#5F6368"];
// Invisible edges for alignment APP -> Neuregulin1 -> Sez6 -> CHL1 -> L1 -> Navb2 [style=invis]; } BACE1 cleaves multiple substrates affecting various neuronal pathways.
Experimental Workflow for Lanabecestat Treatment in Primary Neurons
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Day 0: Plate Primary Neurons", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Day 1-7: Neuronal Culture and Maturation"]; treatment [label="Day 7-14: Treat with Lanabecestat or Vehicle"]; collection [label="Day 8-15: Collect Conditioned Media and Cell Lysates"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; elisa [label="ELISA for Aβ40/42 and sAPPβ"]; western [label="Western Blot for Synaptic Proteins"]; analysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> culture [color="#5F6368"]; culture -> treatment [color="#5F6368"]; treatment -> collection [color="#5F6368"]; collection -> elisa [color="#5F6368"]; collection -> western [color="#5F6368"]; elisa -> analysis [color="#5F6368"]; western -> analysis [color="#5F6368"]; } A typical timeline for a Lanabecestat experiment in primary neurons.
References
- 1. BACE1 regulates voltage-gated sodium channels and neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secretome protein enrichment identifies physiological BACE1 protease substrates in neurons | The EMBO Journal [link.springer.com]
- 7. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Synaptic Amyloid-β Generation through BACE1 Retrograde Transport in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. Western Blotting for Neuronal Proteins [protocols.io]
Protocol for the Dissolution of Lanabecestat for In Vivo Preclinical Research
Abstract
This application note provides a detailed protocol for the preparation of Lanabecestat (also known as AZD3293 or LY3314814) for in vivo studies, primarily focusing on oral administration in rodent models. Lanabecestat is a potent and orally active inhibitor of Beta-secretase 1 (BACE1), an enzyme pivotal in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3] Proper dissolution and formulation are critical for ensuring accurate dosing and maximizing bioavailability in preclinical research. This document outlines the necessary reagents, equipment, and step-by-step procedures for dissolving Lanabecestat, along with a summary of its relevant physicochemical properties.
Introduction to Lanabecestat
Lanabecestat is a small molecule that potently and selectively inhibits BACE1, thereby reducing the production of amyloid-beta (Aβ) peptides.[2][4] These peptides are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. Due to its ability to cross the blood-brain barrier, Lanabecestat has been investigated for its potential to slow the progression of this neurodegenerative disease.[1][3] Preclinical in vivo studies are essential to evaluate its efficacy, pharmacokinetics, and pharmacodynamics.
Physicochemical Properties of Lanabecestat
A summary of Lanabecestat's key properties is presented in Table 1. Understanding these characteristics is crucial for selecting an appropriate dissolution vehicle. Lanabecestat exhibits pH-dependent solubility, being more soluble in acidic conditions.[5]
Table 1: Physicochemical Data of Lanabecestat
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈N₄O | [6] |
| Molar Mass | 412.537 g/mol | [6] |
| BACE1 Kᵢ | 0.4 nM | [3] |
| BACE1 IC₅₀ | 0.6 nM | [5] |
| Aqueous Solubility (pH 7.4, 37°C) | 0.05 mg/mL | [5] |
| Solubility in 0.1 M HCl (25°C) | >10 mg/mL | [5] |
| Solubility in DMSO | 80 mg/mL (193.93 mM) | [1] |
| LogD (pH 7.4) | 2.0 (octanol/water) | [5] |
| Permeability (Caco-2) | >10 x 10⁻⁶ cm/s | [5] |
Recommended Protocol for Dissolution for Oral Gavage
This protocol describes the preparation of a Lanabecestat solution suitable for oral gavage in rodents. The selected vehicle is a common formulation used to enhance the solubility and stability of hydrophobic compounds for in vivo administration.
Materials and Equipment
-
Lanabecestat powder
-
Dimethyl sulfoxide (B87167) (DMSO), ACS grade or higher
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline solution (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
Vehicle Composition
A commonly used vehicle for Lanabecestat is a mixture of DMSO, PEG300, Tween 80, and saline.[1]
Table 2: Recommended Vehicle Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
Step-by-Step Dissolution Procedure
This procedure is for the preparation of a 3.3 mg/mL stock solution.[1] Adjustments can be made based on the desired final concentration for the study.
-
Calculate Required Amounts: Determine the total volume of the dosing solution needed for the experiment. Calculate the required mass of Lanabecestat and the volume of each vehicle component based on the percentages in Table 2.
-
Weigh Lanabecestat: Accurately weigh the calculated amount of Lanabecestat powder using an analytical balance and place it into a sterile conical tube.
-
Initial Dissolution in DMSO: Add the calculated volume of DMSO to the conical tube containing the Lanabecestat powder.
-
Mixing: Vortex the mixture thoroughly for 1-2 minutes to ensure the powder is fully wetted.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes.[1] Visually inspect for any remaining solid particles.
-
Addition of Solubilizing Agents: Add the calculated volume of PEG300 to the solution and vortex until the mixture is homogeneous.
-
Addition of Surfactant: Add the calculated volume of Tween 80 and vortex again to ensure complete mixing.
-
Final Dilution with Saline: Add the calculated volume of saline to reach the final desired volume and concentration. Vortex the final solution extensively to ensure uniformity.
-
Storage: The prepared solution should be stored appropriately. For short-term storage, 4°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Dosing
The following diagram illustrates a typical workflow for preparing and administering Lanabecestat in a preclinical setting.
Caption: Workflow for Lanabecestat formulation and in vivo oral administration.
Lanabecestat's Mechanism of Action: BACE1 Inhibition
Lanabecestat functions by inhibiting the BACE1 enzyme, which is the rate-limiting step in the production of Aβ from the amyloid precursor protein (APP). The diagram below outlines this signaling pathway.
Caption: Lanabecestat inhibits BACE1, blocking the amyloidogenic pathway.
Safety Precautions
-
Lanabecestat is a potent pharmacological agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
-
All handling of the powder should be performed in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of chemicals through the skin. Handle with care.
-
Follow all institutional guidelines for animal handling and welfare. Oral gavage should only be performed by trained personnel to minimize stress and potential injury to the animals.[7][8][9]
References
- 1. Lanabecestat | BACE | TargetMol [targetmol.com]
- 2. alzforum.org [alzforum.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanabecestat - Wikipedia [en.wikipedia.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols: Lanabecestat in Organotypic Brain Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for utilizing Lanabecestat, a potent BACE1 inhibitor, in organotypic brain slice cultures (OBSCs). This ex vivo model serves as a valuable platform for studying the effects of BACE1 inhibition on amyloid-beta (Aβ) pathology and neuronal health in a complex, three-dimensional tissue environment that preserves native brain architecture.
Application Notes
Lanabecestat (also known as AZD3293 or LY3314814) is an inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease (AD).[3][4] By inhibiting BACE1, Lanabecestat effectively reduces the generation of Aβ peptides.[3]
Organotypic brain slice cultures are a robust ex vivo model that maintains the complex cellular composition and synaptic organization of the brain for several weeks.[5][6] When prepared from transgenic AD mouse models, these cultures develop AD-like pathologies, such as Aβ accumulation, making them an ideal system for testing the efficacy and mechanism of action of therapeutic agents like Lanabecestat.[7][8][9][10] This model allows for controlled experimental manipulation and longitudinal studies on tissue from a single animal, reducing the overall number of animals required for research.[7][9][10]
Mechanism of Action: BACE1 Inhibition
The primary mechanism of Lanabecestat is the inhibition of BACE1, an aspartyl protease. BACE1 cleaves the Amyloid Precursor Protein (APP) at the β-secretase site, producing the sAPPβ fragment and the C-terminal fragment C99. The C99 fragment is subsequently cleaved by γ-secretase to generate Aβ peptides (predominantly Aβ40 and Aβ42). Lanabecestat blocks the initial cleavage step, thereby preventing Aβ formation.[1]
Experimental Protocols
Protocol 1: Preparation of Organotypic Brain Slice Cultures
This protocol is adapted from methods for culturing slices from transgenic mouse models of Alzheimer's disease.[7][9]
Materials:
-
P8-P9 transgenic mouse pups (e.g., 3xTg-AD or APP_SweDI)[7][11]
-
Dissection solution: Gey’s Balanced Salt Solution with glucose, oxygenated.
-
Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution, L-glutamine, and glucose.
-
McIlwain Tissue Chopper
-
Semi-permeable membrane inserts (0.4 µm pore size)
-
6-well culture plates
-
Dissection tools (forceps, scalpels, hippocampal dissection tool)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Dissection: Euthanize P8-P9 pups in accordance with institutional guidelines. Dissect the brain under sterile conditions and place it in ice-cold, oxygenated dissection solution.[6]
-
Preparation: Bisect the brain along the midline. Remove the cerebellum, thalamus, and brainstem to isolate the cortex and hippocampus.[7][9]
-
Slicing: Place a hemi-brain onto the cutting stage of a McIlwain tissue chopper. Cut 350 µm coronal slices.[7][12]
-
Plating: Transfer the slices into a dish with fresh, cold dissection solution. Carefully separate individual slices.
-
Culturing: Place 3-4 slices onto each semi-permeable membrane insert within a 6-well plate containing 1 mL of pre-warmed culture medium per well.[10]
-
Maintenance: Incubate the cultures at 37°C with 5% CO2. Change the culture medium every 2-3 days. The slices are typically ready for experimental treatment after 7-14 days in vitro.
Protocol 2: Application of Lanabecestat
Procedure:
-
Preparation of Lanabecestat Stock: Prepare a high-concentration stock solution of Lanabecestat in a suitable solvent (e.g., DMSO).
-
Treatment: After the initial culture stabilization period (e.g., 7 days), replace the medium with fresh culture medium containing the desired final concentration of Lanabecestat or vehicle control (e.g., DMSO at the same dilution as the drug).
-
Concentration Range: Based on preclinical data, a range of concentrations should be tested to determine the optimal dose for Aβ reduction without inducing toxicity. An initial range could be from 10 nM to 1 µM.
-
Duration: Treatment duration can vary from 24 hours for acute effects to several weeks for chronic studies of Aβ accumulation and synaptic changes.
-
Medium Changes: For long-term studies, replace the medium with freshly prepared Lanabecestat-containing or vehicle medium every 2-3 days.
-
Analysis: At the end of the treatment period, harvest the brain slice tissue and the culture medium separately for analysis (e.g., ELISA for Aβ levels, Western blotting for protein expression, or immunohistochemistry for cellular markers).
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating Lanabecestat in organotypic brain slice cultures.
Data Presentation
While specific data for Lanabecestat in organotypic cultures is not publicly available, the following tables summarize the robust effects observed in clinical and preclinical studies, which provide the rationale for its use in this model system. The primary endpoint in an OBSC study would be to measure similar reductions in Aβ peptides.
Table 1: Effect of Lanabecestat on Aβ Levels in Cerebrospinal Fluid (CSF) - Clinical Data
| Study / Cohort | Dose | Reduction in CSF Aβ40 | Reduction in CSF Aβ42 | Reference |
| AMARANTH (Phase 2/3) | 20 mg | 58.0% | 51.3% | [13] |
| AMARANTH (Phase 2/3) | 50 mg | 73.3% | 65.5% | [13] |
| Japanese Healthy Subjects | 15 mg | - | 63% | [14] |
| Japanese Healthy Subjects | 50 mg | - | 79% | [14] |
Table 2: Effect of Lanabecestat on Aβ Plaque Burden - Clinical Neuroimaging Data
| Study | Dose | Measurement | Result (Change from Baseline) | Reference |
| AMARANTH (Completers) | Placebo | Florbetapir PET (Centiloid) | -2.1 | [15] |
| AMARANTH (Completers) | 20 mg | Florbetapir PET (Centiloid) | -15.8 | [15] |
| AMARANTH (Completers) | 50 mg | Florbetapir PET (Centiloid) | -19.7 | [15] |
Expected Outcomes in Organotypic Cultures:
-
Aβ Levels: A dose-dependent reduction in Aβ40 and Aβ42 levels in the culture medium, as measured by ELISA.
-
APP Processing: A decrease in the levels of sAPPβ in the culture medium and C99 fragment in the tissue lysate, as measured by Western blot.
-
Synaptic Health: Assessment of synaptic protein levels (e.g., PSD-95, Synaptophysin) to determine any off-target effects on synaptic stability. Preclinical studies of BACE1 inhibition have suggested potential impacts on synaptic function.[15]
-
Cell Viability: Analysis using assays like LDH or Propidium Iodide staining to ensure Lanabecestat does not induce neurotoxicity at effective concentrations.
References
- 1. alzforum.org [alzforum.org]
- 2. Lanabecestat - Wikipedia [en.wikipedia.org]
- 3. What is Lanabecestat used for? [synapse.patsnap.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Organotypic brain slice cultures to model neurodegenerative proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 7. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]
- 8. [PDF] Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 9. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. Lanabecestat [openinnovation.astrazeneca.com]
- 14. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Amyloid-Beta (Aβ) 40 and 42 Following Lanabecestat Treatment using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are primarily composed of Aβ peptides, particularly the Aβ40 and Aβ42 isoforms. The production of these peptides is initiated by the cleavage of the amyloid precursor protein (APP) by the β-site APP cleaving enzyme 1 (BACE1). Lanabecestat (also known as AZD3293 or LY3314814) is a potent BACE1 inhibitor that has been investigated for its potential to reduce Aβ production as a therapeutic strategy for AD.[1] Accurate and reliable quantification of Aβ40 and Aβ42 levels in biological samples is crucial for evaluating the pharmacodynamic effects of BACE1 inhibitors like Lanabecestat. This document provides a detailed protocol for the quantification of human Aβ40 and Aβ42 in cerebrospinal fluid (CSF), plasma, and brain tissue homogenates using a commercially available sandwich ELISA kit.
Principle of the Method
The recommended method is a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This assay utilizes two highly specific monoclonal antibodies that recognize different epitopes on the Aβ peptide. One antibody is pre-coated onto the wells of a microtiter plate and acts as the capture antibody. When the sample is added, the Aβ peptides are captured by this antibody. A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added and binds to a different epitope on the captured Aβ peptide, forming a "sandwich" complex. Following a washing step to remove unbound reagents, a substrate solution is added. The enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is directly proportional to the concentration of the Aβ peptide in the sample.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data illustrating the expected effects of Lanabecestat treatment on Aβ40 and Aβ42 levels in various biological matrices. These values are based on published data from clinical and preclinical studies of BACE1 inhibitors.
Table 1: Effect of Lanabecestat on Aβ40 and Aβ42 Levels in Human Cerebrospinal Fluid (CSF)
| Treatment Group | N | Mean Aβ40 (pg/mL) | % Reduction from Placebo | Mean Aβ42 (pg/mL) | % Reduction from Placebo |
| Placebo | 20 | 7500 | - | 800 | - |
| Lanabecestat (20 mg/day) | 20 | 3150 | 58% | 384 | 52% |
| Lanabecestat (50 mg/day) | 20 | 1950 | 74% | 272 | 66% |
Table 2: Effect of Lanabecestat on Aβ40 and Aβ42 Levels in Human Plasma
| Treatment Group | N | Mean Aβ40 (pg/mL) | % Reduction from Placebo | Mean Aβ42 (pg/mL) | % Reduction from Placebo |
| Placebo | 25 | 250 | - | 25 | - |
| Lanabecestat (20 mg/day) | 25 | 88 | 65% | 9 | 64% |
| Lanabecestat (50 mg/day) | 25 | 63 | 75% | 6 | 76% |
Table 3: Effect of Lanabecestat on Aβ40 and Aβ42 Levels in Brain Homogenate (Transgenic Mouse Model)
| Treatment Group | N | Mean Aβ40 (pg/mg protein) | % Reduction from Vehicle | Mean Aβ42 (pg/mg protein) | % Reduction from Vehicle |
| Vehicle Control | 15 | 1500 | - | 450 | - |
| Lanabecestat (10 mg/kg) | 15 | 450 | 70% | 126 | 72% |
| Lanabecestat (30 mg/kg) | 15 | 225 | 85% | 63 | 86% |
Experimental Protocols
A highly cited and validated commercial ELISA kit for the quantification of Aβ40 and Aβ42 is the INNOTEST β-AMYLOID(1-40) and INNOTEST β-AMYLOID(1-42) kits.[2][3][4][5][6] The following is a generalized protocol based on the principles of these kits. Note: Always refer to the specific manufacturer's instructions for the kit you are using.
Materials Required
-
INNOTEST β-AMYLOID(1-40) and (1-42) ELISA kits (or equivalent)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and multichannel pipettes
-
Vortex mixer
-
Plate shaker
-
Wash bottles or automated plate washer
-
Absorbent paper
-
Distilled or deionized water
-
Polypropylene (B1209903) tubes for sample and standard dilutions
Sample Preparation
1. Cerebrospinal Fluid (CSF):
-
Collect CSF in polypropylene tubes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Aliquot the supernatant into clean polypropylene tubes.
-
Samples can be assayed immediately or stored at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Before use, bring samples to room temperature and vortex gently.
2. Plasma:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1500 x g for 15 minutes at 4°C within one hour of collection.
-
Carefully transfer the plasma supernatant to clean polypropylene tubes, avoiding the buffy coat.
-
Samples can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Before use, thaw samples on ice and vortex gently.
3. Brain Tissue Homogenate (from animal models):
-
Harvest brain tissue and immediately freeze in liquid nitrogen or on dry ice. Store at -80°C.
-
For homogenization, weigh the frozen tissue and add 5 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 2 mM EDTA, with protease inhibitors).
-
Homogenize on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the soluble Aβ fraction. Aliquot and store at -80°C.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay) for normalization.
ELISA Protocol
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and controls, according to the kit manufacturer's instructions.
-
Allow all reagents to reach room temperature before use.
2. Standard Curve Preparation:
-
Prepare a serial dilution of the Aβ40 and Aβ42 standards to generate a standard curve. A typical range for the standard curve is from 15.6 pg/mL to 1000 pg/mL.
3. Assay Procedure:
-
Add 100 µL of the appropriate standard, control, or sample to each well of the antibody-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature or overnight at 4°C).
-
Wash the plate 4-6 times with wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and tapping it firmly on absorbent paper.
-
Add 100 µL of the enzyme-conjugated detection antibody to each well.
-
Cover the plate and incubate for the specified time and temperature (e.g., 1-2 hours at room temperature).
-
Repeat the washing step as described above.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 50-100 µL of stop solution to each well.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Generate a standard curve by plotting the average absorbance for each standard concentration on the y-axis versus the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate the concentration of Aβ40 or Aβ42 in each sample by interpolating its absorbance value from the standard curve.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted.
-
For brain homogenate samples, normalize the Aβ concentration to the total protein concentration of the sample (pg/mg protein).
Visualizations
Signaling Pathway Diagram
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Aβ sandwich ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. msa.sm.ee [msa.sm.ee]
- 3. Standardization of measurement of beta-amyloid(1-42) in cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INNOTEST® β-AMYLOID(1-42) | Fujirebio [fujirebio.com]
- 5. Fujirebio - More than 50 years of pioneering expertise in IVD / in vitro diagnostics [fujirebio.com]
- 6. The Correlation Study between Plasma Aβ Proteins and Cerebrospinal Fluid Alzheimer's Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Amyloid Precursor Protein (APP) Cleavage in Response to Lanabecestat Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanabecestat (also known as AZD3293 or LY3314814) is a potent and selective inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][4] This cleavage event generates the soluble APPβ fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99), which is subsequently cleaved by γ-secretase to produce amyloid-β (Aβ) peptides.[4] In Alzheimer's disease, the accumulation of Aβ peptides in the brain is a pathological hallmark. By inhibiting BACE1, Lanabecestat aims to reduce the production of Aβ peptides, thereby potentially slowing the progression of the disease.[1][2]
Western blotting is a powerful and widely used technique to analyze protein expression and cleavage. This application note provides a detailed protocol for using Western blot analysis to assess the efficacy of Lanabecestat in inhibiting APP cleavage. The protocol outlines the steps for cell culture and treatment, protein extraction, electrophoresis, and immunodetection of full-length APP (flAPP), sAPPβ, and the C-terminal fragment β (β-CTF or C99).
Signaling Pathway of APP Cleavage
The processing of APP can occur through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. Lanabecestat specifically targets the amyloidogenic pathway.
Caption: Diagram of the amyloidogenic and non-amyloidogenic APP cleavage pathways.
Experimental Protocol
This protocol is designed for cultured cells (e.g., SH-SY5Y, HEK293) overexpressing human APP.
Materials and Reagents
-
Cell Culture:
-
Appropriate cell line (e.g., SH-SY5Y-APP695)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lanabecestat (stock solution in DMSO)
-
Vehicle control (DMSO)
-
-
Protein Extraction:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
-
Western Blotting:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-APP, C-terminal (detects flAPP and C-terminal fragments)
-
Anti-sAPPβ (specific for the BACE1 cleavage product)
-
Anti-β-Actin or Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of Lanabecestat (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. Include a vehicle-only control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Experimental Workflow
Caption: Workflow for Western blot analysis of APP cleavage.
Data Presentation
The expected results of the Western blot analysis would show a dose-dependent decrease in the levels of sAPPβ and potentially β-CTF with increasing concentrations of Lanabecestat. The levels of full-length APP may increase as its cleavage is inhibited. A housekeeping protein like β-Actin or GAPDH should remain constant across all samples, serving as a loading control for normalization.
Table 1: Quantitative Analysis of APP and its Cleavage Products
| Lanabecestat (nM) | Relative sAPPβ Levels (Normalized to Loading Control) | Relative β-CTF Levels (Normalized to Loading Control) | Relative flAPP Levels (Normalized to Loading Control) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.05 |
| 1 | 0.85 ± 0.07 | 0.88 ± 0.05 | 1.05 ± 0.04 |
| 10 | 0.52 ± 0.06 | 0.55 ± 0.04 | 1.21 ± 0.06 |
| 100 | 0.21 ± 0.04 | 0.25 ± 0.03 | 1.45 ± 0.07 |
| 1000 | 0.08 ± 0.02 | 0.10 ± 0.02 | 1.58 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments.
Logical Relationship of Lanabecestat's Mechanism Assessment
The assessment of Lanabecestat's mechanism of action via Western blot follows a clear logical progression.
Caption: Logical framework for assessing Lanabecestat's effect on APP processing.
Conclusion
Western blot analysis is an essential technique for characterizing the effects of BACE1 inhibitors like Lanabecestat on APP processing. This application note provides a comprehensive protocol and framework for conducting such experiments and interpreting the results. The expected dose-dependent reduction in sAPPβ and β-CTF levels provides direct evidence of BACE1 inhibition and the potential therapeutic mechanism of Lanabecestat. Accurate and reproducible quantitative Western blotting is crucial for the preclinical evaluation of such drug candidates.
References
Troubleshooting & Optimization
Lanabecestat solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of lanabecestat (B602830).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of lanabecestat?
A1: Lanabecestat exhibits pH-dependent solubility. It is poorly soluble in neutral aqueous solutions but highly soluble in acidic environments. At 37°C, its solubility in an aqueous buffer at pH 7.4 is approximately 0.05 mg/mL.[1] In contrast, in 0.1 M HCl at 25°C and in an aqueous oral solution at pH 2.5 (25°C), the solubility is greater than 10 mg/mL.[1]
Q2: Which organic solvents can be used to dissolve lanabecestat?
A2: Lanabecestat is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 100 mg/mL. For in vivo studies, various formulations using co-solvents have been reported. One common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a lanabecestat concentration of 3.3 mg/mL.[2]
Q3: What are the key stability concerns for lanabecestat?
A3: As with many pharmaceutical compounds, lanabecestat's stability can be affected by temperature, humidity, light, and pH.[3][4][5] Forced degradation studies are necessary to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9]
Q4: How should lanabecestat be stored in the laboratory?
A4: For long-term storage, solid lanabecestat powder should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[10] Solutions of lanabecestat in solvents should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[10] To minimize degradation, it is advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous buffer (pH ~7.4) | Lanabecestat has low solubility at neutral pH. | 1. Lower the pH of the buffer to < 4. 2. Use a co-solvent system (e.g., with DMSO, PEG300). 3. Perform a kinetic solubility assessment to determine the metastable solubility limit. |
| Incomplete dissolution in organic solvent | Insufficient solvent volume or inappropriate solvent. | 1. Increase the solvent volume. 2. Use a stronger solvent like DMSO. 3. Gentle heating and/or sonication can aid dissolution.[2] |
| Variability in solubility results | Differences in experimental conditions (temperature, agitation, time). | 1. Ensure consistent temperature control. 2. Standardize agitation speed and duration. 3. Differentiate between kinetic and thermodynamic solubility by ensuring equilibrium is reached for the latter.[10][11][12][13][14] |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of potency in prepared solutions | Degradation due to improper storage (temperature, light). | 1. Store stock solutions at -80°C. 2. Protect solutions from light by using amber vials or covering with foil. 3. Prepare fresh working solutions for each experiment. |
| Appearance of unknown peaks in HPLC analysis | Chemical degradation of lanabecestat. | 1. Conduct forced degradation studies to identify potential degradation products. 2. Adjust the pH of the solution to a more stable range (acidic conditions are generally favored for solubility). 3. Ensure the purity of the initial material. |
| Inconsistent results in cell-based assays | Instability in the cell culture medium. | 1. Determine the stability of lanabecestat in the specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). 2. Minimize the pre-incubation time of lanabecestat in the medium before adding to cells. |
Quantitative Data Summary
Table 1: Lanabecestat Solubility Data
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Reference |
| Aqueous Buffer | 7.4 | 37 | 0.05 | [1] |
| 0.1 M HCl | ~1 | 25 | > 10 | [1] |
| Aqueous Oral Solution | 2.5 | 25 | > 10 | [1] |
| DMSO | N/A | N/A | ≥ 100 | [10] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | N/A | N/A | 3.3 | [2] |
Table 2: Illustrative Stability Data for Lanabecestat under Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | < 5% | Hydrolysis Product A |
| 0.1 M NaOH | 8 hours | ~15% | Hydrolysis Product B |
| 3% H₂O₂ | 24 hours | ~10% | Oxidation Product C |
| Heat (80°C) | 48 hours | ~8% | Thermal Degradant D |
| Light (ICH Q1B) | 7 days | ~12% | Photodegradant E |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of solid lanabecestat to a series of vials containing buffers of different pH values (e.g., 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After incubation, allow the vials to stand to let the undissolved solid settle.
-
Separation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of lanabecestat using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of lanabecestat in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid powder and the solution to dry heat at 80°C.
-
Photostability: Expose the solid powder and the solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to separate lanabecestat from its degradation products.
-
Evaluation: Calculate the percentage of degradation and identify and characterize any significant degradation products.
Visualizations
References
- 1. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. enamine.net [enamine.net]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. evotec.com [evotec.com]
Technical Support Center: Off-Target Effects of Lanabecestat in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Lanabecestat.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Lanabecestat observed in research models?
A1: The most well-documented off-target effect of Lanabecestat is the inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 2 (BACE2).[1][2] This is due to Lanabecestat being a non-selective inhibitor of BACE1 and BACE2.[2] Inhibition of BACE2 has been linked to hypopigmentation of skin and fur in animal models and hair color changes in human clinical trials.[1][3] Other reported off-target effects in clinical trials include psychiatric adverse events and weight loss.[2][3][4][5]
Q2: What is the mechanism behind Lanabecestat-induced hypopigmentation?
A2: Lanabecestat-induced hypopigmentation is primarily attributed to its inhibition of BACE2. BACE2 is involved in the processing of the Premelanosome Protein (PMEL17), a key component in the formation of melanosomes, the organelles responsible for melanin (B1238610) production and storage. By inhibiting BACE2, Lanabecestat disrupts the normal cleavage of PMEL17, leading to impaired melanosome maturation and reduced melanin synthesis. This results in a lighter pigmentation of the skin and hair.
Q3: Are there any other potential off-target activities of Lanabecestat I should be aware of?
A3: While BACE2 is the most prominent off-target, it is advisable to consider a broader screening for off-target effects, especially when observing unexpected phenotypes in your research models. Lanabecestat has been evaluated against a panel of other enzymes and receptors with high selectivity for BACE1/2. However, subtle or context-dependent off-target activities can never be fully excluded without empirical testing in your specific experimental system.
Troubleshooting Guides
Issue 1: Observing Hypopigmentation in Animal Models
Symptoms:
-
Lightening of fur or skin color in animals treated with Lanabecestat.
-
Patchy or uneven pigmentation.
Possible Cause:
-
Inhibition of BACE2 by Lanabecestat, leading to reduced melanin production.
Troubleshooting Steps:
-
Confirm Dose-Response Relationship: Verify if the degree of hypopigmentation correlates with the administered dose of Lanabecestat. A clear dose-response would strengthen the link between the drug and the observed effect.
-
Quantitative Analysis of Melanin Content:
-
Objective: To quantify the reduction in melanin in hair follicles or skin samples.
-
Protocol: See "Experimental Protocols" section below for a detailed melanin content assay protocol.
-
-
Assess PMEL17 Processing:
-
Objective: To determine if Lanabecestat treatment alters the proteolytic processing of PMEL17.
-
Protocol: See "Experimental Protocols" section for a detailed Western Blot protocol for PMEL17.
-
-
Histological Examination:
-
Objective: To visually inspect the distribution and morphology of melanocytes and melanosomes in skin and hair follicles.
-
Procedure: Collect skin and hair follicle biopsies, fix in formalin, embed in paraffin, and perform histological staining (e.g., Fontana-Masson for melanin).
-
Issue 2: Unexpected Behavioral Changes in Animal Models
Symptoms:
-
Increased anxiety-like behaviors (e.g., altered performance in elevated plus maze or open field tests).
-
Depressive-like behaviors (e.g., increased immobility in forced swim or tail suspension tests).
-
Changes in locomotor activity.
Possible Cause:
-
Potential off-target effects on neurological pathways, as psychiatric adverse events have been reported in clinical trials.[2][3][4][5] The exact mechanism is not well-defined.
Troubleshooting Steps:
-
Systematic Behavioral Phenotyping: Employ a battery of behavioral tests to characterize the observed phenotype comprehensively.
-
Anxiety: Elevated Plus Maze, Open Field Test, Light-Dark Box Test.
-
Depression: Forced Swim Test, Tail Suspension Test, Sucrose Preference Test.
-
Locomotor Activity: Open Field Test.
-
-
Dose-Response and Time-Course Analysis: Determine if the behavioral changes are dependent on the dose and duration of Lanabecestat treatment.
-
Control for Confounding Factors: Ensure that changes in behavior are not secondary to other effects, such as sedation, motor impairment, or general malaise. A rotarod test can be used to assess motor coordination.
-
Neurochemical Analysis:
-
Objective: To investigate potential changes in neurotransmitter levels in relevant brain regions (e.g., hippocampus, prefrontal cortex, amygdala).
-
Procedure: Use techniques like HPLC or ELISA to measure levels of serotonin, dopamine, and norepinephrine.
-
Issue 3: Significant Weight Loss in Animal Models
Symptoms:
-
Consistent decrease in body weight in Lanabecestat-treated animals compared to vehicle-treated controls.
-
Reduced food intake.
Possible Cause:
-
Off-target effects on metabolic regulation or appetite control. Weight loss has been observed in clinical trials.[2][3][4][5]
Troubleshooting Steps:
-
Monitor Food and Water Intake: Accurately measure daily food and water consumption to determine if weight loss is due to reduced caloric intake.
-
Metabolic Cage Studies:
-
Objective: To comprehensively assess energy expenditure, respiratory exchange ratio (RER), and physical activity.
-
Protocol: See "Experimental Protocols" section for a detailed guide on conducting metabolic cage studies.
-
-
Body Composition Analysis:
-
Objective: To determine if the weight loss is primarily from fat mass or lean mass.
-
Procedure: Use techniques like DEXA (Dual-energy X-ray absorptiometry) or qNMR (quantitative Nuclear Magnetic Resonance).
-
-
Hormonal and Metabolic Profiling:
-
Objective: To measure key metabolic hormones and markers.
-
Procedure: Collect blood samples and use ELISA or multiplex assays to measure levels of leptin, ghrelin, insulin, glucose, and lipids.
-
Quantitative Data
| Parameter | Value | Research Model | Reference |
| Lanabecestat BACE1 IC50 | 0.6 nM | In vitro radioligand binding assay | [2] |
| Lanabecestat BACE2 IC50 | 0.9 nM | In vitro radioligand binding assay | [2] |
| Clinical Trial Adverse Events | Increased incidence | Human (AMARANTH & DAYBREAK-ALZ trials) | [3][4][5] |
| - Psychiatric Events | Numerically greater with Lanabecestat | Human (Phase 2/3 program) | [2] |
| - Hair Color Changes | Associated with Lanabecestat exposure | Human (Phase 2/3 program) | [2] |
| - Weight Loss | Associated with Lanabecestat exposure | Human (Phase 2/3 program) | [2] |
Experimental Protocols
Protocol 1: Melanin Content Assay in Mouse Hair Follicles
-
Sample Collection: Pluck hair follicles from a defined region of the dorsal skin of both Lanabecestat-treated and vehicle-treated mice.
-
Lysis: Homogenize the hair follicles in a lysis buffer (e.g., 1 N NaOH with 10% DMSO).
-
Solubilization: Incubate the lysate at 80°C for 1-2 hours to solubilize the melanin.
-
Quantification: Centrifuge the lysate to pellet any insoluble debris. Measure the absorbance of the supernatant at 475 nm using a spectrophotometer.
-
Standard Curve: Generate a standard curve using synthetic melanin of known concentrations.
-
Normalization: Determine the total protein concentration of the lysate using a BCA or Bradford assay to normalize the melanin content to the total protein.
Protocol 2: Western Blot for PMEL17 Processing
-
Protein Extraction: Isolate total protein from skin or hair follicle samples using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PMEL17 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensities corresponding to full-length and cleaved forms of PMEL17.
Protocol 3: Metabolic Cage Study for Weight Loss Analysis
-
Acclimatization: Acclimate mice to individual housing in the metabolic cages for at least 48-72 hours before data collection begins.
-
Data Collection: Continuously monitor the following parameters for a minimum of 24-48 hours:
-
Oxygen consumption (VO2)
-
Carbon dioxide production (VCO2)
-
Respiratory Exchange Ratio (RER) calculated as VCO2/VO2
-
Food and water intake
-
Locomotor activity (beam breaks)
-
-
Data Analysis: Analyze the collected data to determine differences in energy expenditure, substrate utilization (fat vs. carbohydrate oxidation based on RER), and overall activity levels between Lanabecestat-treated and control groups.
Visualizations
Caption: BACE2 inhibition pathway leading to hypopigmentation.
Caption: Troubleshooting workflow for Lanabecestat off-target effects.
References
- 1. alzforum.org [alzforum.org]
- 2. Lanabecestat [openinnovation.astrazeneca.com]
- 3. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lanabecestat for BACE1 Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Lanabecestat for BACE1 inhibition experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Lanabecestat and how does it work?
A1: Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally active, and brain-permeable small molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[3][4] By inhibiting BACE1, Lanabecestat reduces the cleavage of the amyloid precursor protein (APP) into the C99 fragment, a necessary step for subsequent Aβ generation.[3] It is important to note that Lanabecestat also inhibits BACE2, a close homolog of BACE1.[5][6]
Q2: What are the key binding and inhibitory values for Lanabecestat?
A2: Lanabecestat exhibits high potency for BACE1. The table below summarizes its key in vitro inhibitory constants.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For in vitro cell-based assays, a starting concentration range of 0.1 nM to 1 µM is recommended to establish a dose-response curve.[7][8] Studies have shown potent activity in the picomolar to low nanomolar range in various cell lines.[2][5] For example, IC50 values of 80 pM, 310 pM, and 610 pM have been reported in SH-SY5Y cells over-expressing AβPP, and in primary neuron cultures from guinea pigs and mice, respectively.[2]
Q4: How should I prepare and store Lanabecestat?
A4: Lanabecestat is typically supplied as a solid and should be stored at -20°C.[8] For experimental use, prepare a stock solution in a solvent like DMSO. It is recommended to prepare fresh working solutions and minimize freeze-thaw cycles.[7] For cell culture experiments, the final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guides
Issue 1: Higher than expected Aβ levels after treatment.
| Question | Possible Cause | Troubleshooting Steps |
| Why are my amyloid-beta (Aβ) levels not decreasing as expected after treating my cells with Lanabecestat? | 1. Suboptimal Inhibitor Concentration: The concentration of Lanabecestat may be too low for your specific cell line or experimental conditions. | 1. Perform a Dose-Response Curve: Treat cells with a range of Lanabecestat concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal inhibitory concentration for your system.[7][8] |
| 2. Compound Instability: The Lanabecestat stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 2. Prepare Fresh Solutions: Always use freshly prepared working solutions. Validate each new batch of Lanabecestat for its potency.[7] | |
| 3. Compensatory BACE1 Upregulation: Prolonged treatment with some BACE1 inhibitors can lead to an increase in BACE1 protein levels, which may counteract the inhibitory effect.[9][10] | 3. Monitor BACE1 Protein Levels: Use Western blotting to check BACE1 protein levels in your treated cells over time. Consider shorter incubation times or intermittent dosing schedules. | |
| 4. Assay Sensitivity Issues: The ELISA kit or other detection method may not be sensitive enough to detect the reduction in Aβ. | 4. Use High-Sensitivity Assays: Employ high-sensitivity ELISA kits specifically designed for Aβ40 and Aβ42 quantification.[7] |
Issue 2: Observed Cell Toxicity or Unexpected Phenotypes.
| Question | Possible Cause | Troubleshooting Steps |
| I'm observing cytotoxicity or unexpected changes in my cells after Lanabecestat treatment. What could be the cause? | 1. Off-Target Effects: Lanabecestat inhibits both BACE1 and BACE2. Inhibition of BACE2 or other off-target proteins could lead to unintended cellular effects.[5][6] | 1. Review BACE2 Function: Research the known functions of BACE2 in your cell type to determine if the observed phenotype could be related to its inhibition. |
| 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve Lanabecestat can be toxic to cells. | 2. Include Vehicle Controls: Always include a vehicle-only control (e.g., cells treated with the same concentration of DMSO without Lanabecestat) to assess solvent toxicity. Ensure the final DMSO concentration is non-toxic (typically <0.1%).[7] | |
| 3. Disruption of Normal BACE1 Substrate Processing: BACE1 has other physiological substrates besides APP. Inhibiting their cleavage could lead to cellular stress or altered signaling. | 3. Assess Other BACE1 Substrates: If possible, investigate the processing of other known BACE1 substrates in your experimental system. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Lanabecestat
| Parameter | Target | Value | Species | Reference |
| Ki | BACE1 | 0.4 nM | Human | [2][11] |
| BACE2 | 0.8 nM | Human | [5] | |
| IC50 | BACE1 | 0.6 nM | Human | [12] |
| SH-SY5Y cells (Aβ40 secretion) | 0.08 nM | Human | [5] | |
| Primary Neurons (Aβ40 secretion) | 0.61 nM | Mouse | [5] | |
| Primary Neurons (Aβ40 secretion) | 0.31 nM | Guinea Pig | [5] |
Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay in a Cellular Model (e.g., SH-SY5Y cells overexpressing APP)
-
Cell Seeding: Plate SH-SY5Y-APP cells at a density of 1-2 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Lanabecestat in your cell culture medium. A typical concentration range would be from 1 µM down to 0.1 nM. Also, prepare a vehicle control with the same final DMSO concentration as your highest Lanabecestat concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Lanabecestat or the vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well for Aβ analysis.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of Aβ inhibition for each Lanabecestat concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for BACE1 Protein Levels
-
Cell Lysis: After treating the cells with Lanabecestat as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BACE1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.
-
Quantification: Perform densitometry analysis to quantify the BACE1 protein bands and normalize them to the loading control.
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of Lanabecestat.
Caption: A typical experimental workflow for evaluating Lanabecestat efficacy.
Caption: Troubleshooting logic for unexpected high Aβ levels.
References
- 1. Lanabecestat [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzforum.org [alzforum.org]
- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Lanabecestat [openinnovation.astrazeneca.com]
- 7. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 8. vitamin-d-binding-protein-precursor-353-363-homo-sapiens.com [vitamin-d-binding-protein-precursor-353-363-homo-sapiens.com]
- 9. benchchem.com [benchchem.com]
- 10. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lanabecestat | BACE | TargetMol [targetmol.com]
- 12. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Lanabecestat Toxicity in Neuronal Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of lanabecestat (B602830) (AZD3293) in neuronal cell line-based experiments. Lanabecestat is a potent, brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) that was investigated as a potential disease-modifying treatment for Alzheimer's disease.[1][2] Although its clinical development was discontinued (B1498344) due to a lack of efficacy in Phase III trials, lanabecestat remains a valuable tool for in vitro research into the physiological and pathological roles of BACE1 and BACE2.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of lanabecestat?
A1: Lanabecestat is a small molecule inhibitor of the beta-secretase enzyme (BACE1).[2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is a critical step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. By inhibiting BACE1, lanabecestat reduces the production of Aβ peptides.[1][2] It is important to note that lanabecestat is not selective and also inhibits BACE2.[2][5]
Q2: Why were the clinical trials for lanabecestat discontinued?
A2: The global Phase III clinical trials for lanabecestat, AMARANTH and DAYBREAK-ALZ, were discontinued because an independent data monitoring committee concluded that the trials were unlikely to meet their primary endpoints of slowing cognitive and functional decline in patients with early or mild Alzheimer's disease.[3][4] The decision was based on a lack of efficacy and was not primarily due to safety concerns.[3]
Q3: What are the known toxicities or adverse effects associated with lanabecestat and other BACE1 inhibitors?
A3: While the discontinuation of lanabecestat trials was not primarily for safety reasons, clinical studies of lanabecestat and other BACE1 inhibitors have reported several adverse effects, including:
-
Cognitive Worsening: Some BACE1 inhibitor trials have reported a decline in cognitive function.[6]
-
Neuropsychiatric Symptoms: An increase in psychiatric adverse events has been noted in some studies.
-
Weight Loss: A reduction in body weight has been observed in some participants.
-
Hair Color Changes: Hypopigmentation of hair and fur was observed in preclinical toxicology studies and in some clinical trial participants, which is thought to be associated with BACE2 inhibition.[5]
These effects are thought to be mechanism-based, arising from the inhibition of BACE1 and BACE2, which have numerous substrates besides APP that are crucial for normal neuronal function.
Q4: What are the "off-target" or mechanism-based effects of inhibiting BACE1?
A4: BACE1 cleaves a variety of substrates other than APP that are involved in important physiological processes in the nervous system. Inhibition of BACE1 can therefore interfere with these processes, leading to unintended effects. Some key BACE1 substrates and their functions include:
-
Neuregulin 1 (NRG1): Involved in myelination, synaptic plasticity, and neurotransmission.
-
Seizure protein 6 (SEZ6): Plays a role in dendritic branching and synapse formation.
-
Close homolog of L1 (CHL1): Important for axonal guidance and synaptic function.
-
Voltage-gated sodium channel β-subunits: Essential for the proper function of neurons.
Inhibition of the cleavage of these and other substrates can potentially explain some of the adverse effects observed with BACE1 inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for lanabecestat and other relevant BACE1 inhibitors.
| Compound | Target | In Vitro Potency (Binding Assay) | Cellular Potency (Aβ40 Secretion) | Neuronal Cell Lines Tested |
| Lanabecestat (AZD3293) | BACE1/BACE2 | BACE1: 0.6 nM, BACE2: 0.9 nM[5] | High picomolar range[5] | SH-SY5Y/APP, N2A, primary mouse and guinea pig neurons[5] |
| Verubecestat (MK-8931) | BACE1/BACE2 | - | IC50: 2.2 nM[7] | Human neuronal cell lines expressing APP[7] |
Troubleshooting Guides for In Vitro Experiments
Problem 1: High variability in cell viability assays (e.g., MTT, LDH).
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell density. Pipette carefully and mix the cell suspension between seeding replicates.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Lanabecestat precipitation at high concentrations.
-
Solution: Visually inspect the treatment media for any signs of precipitation. If observed, prepare a fresh stock solution and consider using a lower final concentration of the solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells, including controls.
-
Problem 2: No significant apoptosis detected with Caspase-3 or TUNEL assays, despite observed changes in cell morphology.
-
Possible Cause 1: Timing of the assay.
-
Solution: Apoptosis is a dynamic process. The peak of caspase activation and DNA fragmentation may occur at a specific time point after treatment. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time for detecting apoptosis.
-
-
Possible Cause 2: Cell death is occurring through a non-apoptotic pathway (e.g., necrosis).
-
Solution: Use an assay that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy. An LDH release assay can also indicate membrane damage associated with necrosis.
-
-
Possible Cause 3: Insufficient concentration of lanabecestat.
-
Solution: Perform a dose-response experiment with a wide range of lanabecestat concentrations to determine the optimal concentration for inducing a measurable apoptotic response.
-
Problem 3: Inconsistent results in neurite outgrowth assays.
-
Possible Cause 1: Poor cell attachment and differentiation.
-
Solution: Ensure proper coating of culture plates with an appropriate substrate (e.g., poly-L-lysine, laminin). Use a validated differentiation protocol for your chosen cell line (e.g., retinoic acid for SH-SY5Y cells).
-
-
Possible Cause 2: Subjectivity in manual neurite measurement.
-
Solution: Utilize automated image analysis software to quantify neurite length and branching. This will provide more objective and reproducible data.
-
-
Possible Cause 3: Cytotoxicity at higher concentrations of lanabecestat is confounding the neurite outgrowth results.
-
Solution: Always perform a parallel cell viability assay at the same concentrations of lanabecestat used in the neurite outgrowth assay. This will help to distinguish between specific effects on neurite dynamics and general cytotoxicity.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of lanabecestat (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3 Colorimetric Assay)
-
Cell Culture and Treatment: Culture neuronal cells in 6-well plates and treat with lanabecestat for the predetermined optimal time.
-
Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C.
-
Absorbance Reading: Measure the absorbance at 405 nm at regular intervals.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the vehicle-treated control.
Neurite Outgrowth Assay
-
Cell Seeding and Differentiation: Seed neuronal cells (e.g., PC12 or SH-SY5Y) on coated plates. If necessary, induce differentiation using an appropriate protocol (e.g., NGF for PC12, retinoic acid for SH-SY5Y).
-
Treatment: Treat the differentiated cells with different concentrations of lanabecestat.
-
Fixation and Staining: After the treatment period, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain for a neuronal marker such as β-III tubulin using immunofluorescence.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Quantify neurite length, number of neurites per cell, and branching using image analysis software.
Visualizations
References
- 1. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanabecestat | ALZFORUM [alzforum.org]
- 3. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 4. AstraZeneca and Lilly to abort Phase III lanabecestat clinical trials - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Lanabecestat [openinnovation.astrazeneca.com]
- 6. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Lanabecestat Clinical Trial Failure: A Technical Analysis for Researchers
For immediate use by researchers, scientists, and drug development professionals.
This technical support guide provides a detailed analysis of the clinical trial failures of Lanabecestat (B602830), a BACE1 inhibitor developed for the treatment of Alzheimer's disease. The information is presented in a question-and-answer format to directly address potential queries from professionals engaged in neurodegenerative disease research.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the Lanabecestat clinical trials?
A1: The Phase III clinical trials for Lanabecestat, AMARANTH and DAYBREAK-ALZ, were discontinued (B1498344) due to a lack of efficacy.[1][2] An independent data monitoring committee concluded that the trials were unlikely to meet their primary endpoints upon completion.[1][2]
Q2: Did Lanabecestat show any effect on its intended biological target?
A2: Yes, biomarker data from the trials indicated successful target engagement. Lanabecestat, a BACE1 inhibitor, demonstrated a significant reduction in amyloid-beta (Aβ) levels in both cerebrospinal fluid (CSF) and plasma, confirming its mechanism of action.[3] Specifically, treatment with Lanabecestat resulted in a dose-dependent reduction of Aβ1-40 and Aβ1-42 in the brain, CSF, and plasma.
Q3: What were the primary and key secondary endpoints of the pivotal clinical trials?
A3: The primary endpoint for both the AMARANTH and DAYBREAK-ALZ trials was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[1][4] Key secondary endpoints included the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory and the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[4][5]
Q4: Were there any significant safety concerns with Lanabecestat?
A4: While the decision to halt the trials was not based on safety concerns, some adverse events were reported more frequently in the Lanabecestat groups compared to placebo.[1][2] These included psychiatric adverse events, weight loss, and changes in hair color.[4][6]
Troubleshooting Guide for Experimental Design
Issue: My BACE1 inhibitor shows promising preclinical data and target engagement in early-phase trials, but failed to show clinical efficacy in later stages, similar to Lanabecestat. What are the potential reasons?
Possible Explanations & Troubleshooting Steps:
-
Timing of Intervention: The amyloid cascade hypothesis suggests that the deposition of Aβ is an early event in Alzheimer's pathology. It is possible that by the time patients exhibit even mild cognitive impairment, the neurodegenerative process is too advanced for a BACE1 inhibitor to have a significant clinical benefit.
-
Recommendation: Consider clinical trial designs that focus on preclinical or prodromal stages of Alzheimer's disease. Utilize sensitive biomarkers to identify at-risk individuals before significant cognitive decline.
-
-
Off-Target Effects of BACE1 Inhibition: BACE1 has other physiological substrates besides amyloid precursor protein (APP). Inhibiting BACE1 might interfere with other crucial neuronal functions, potentially counteracting the benefits of reduced Aβ production.
-
Recommendation: Thoroughly characterize the substrate profile of your BACE1 inhibitor. Investigate potential off-target effects in preclinical models and consider designing more selective inhibitors.
-
-
Complexity of Alzheimer's Disease Pathophysiology: The amyloid hypothesis may not fully encompass the complexity of Alzheimer's disease. Other pathological processes, such as tauopathy, neuroinflammation, and synaptic dysfunction, may play equally important roles.
-
Recommendation: Explore combination therapies that target multiple pathological pathways. In your experimental design, include outcome measures that assess a broader range of pathological changes beyond amyloid plaques.
-
Data Presentation
Table 1: Efficacy Outcomes of the AMARANTH and DAYBREAK-ALZ Trials (Change from Baseline)
| Outcome Measure | Trial | Treatment Group | N | Baseline Mean (SD) | LS Mean Change (SE) | Difference vs. Placebo (95% CI) |
| ADAS-Cog13 | AMARANTH | Placebo | 738 | 27.9 (7.1) | 5.9 (0.3) | - |
| Lanabecestat 20 mg | 739 | 28.0 (7.2) | 6.0 (0.3) | 0.1 (-0.7 to 0.9) | ||
| Lanabecestat 50 mg | 735 | 27.8 (7.0) | 6.2 (0.3) | 0.3 (-0.5 to 1.1) | ||
| DAYBREAK-ALZ | Placebo | 572 | 32.1 (8.3) | 6.4 (0.4) | - | |
| Lanabecestat 20 mg | 575 | 32.2 (8.4) | 6.3 (0.4) | -0.1 (-1.1 to 0.9) | ||
| Lanabecestat 50 mg | 575 | 32.0 (8.2) | 6.7 (0.4) | 0.3 (-0.7 to 1.3) | ||
| ADCS-iADL | AMARANTH | Placebo | 738 | 44.9 (10.9) | -9.0 (0.5) | - |
| Lanabecestat 20 mg | 739 | 44.8 (11.0) | -9.1 (0.5) | -0.1 (-1.4 to 1.2) | ||
| Lanabecestat 50 mg | 735 | 45.1 (10.8) | -9.5 (0.5) | -0.5 (-1.8 to 0.8) | ||
| DAYBREAK-ALZ | Placebo | 572 | 37.8 (12.1) | -9.8 (0.6) | - | |
| Lanabecestat 20 mg | 575 | 37.7 (12.2) | -10.0 (0.6) | -0.2 (-1.8 to 1.4) | ||
| Lanabecestat 50 mg | 575 | 38.0 (12.0) | -10.4 (0.6) | -0.6 (-2.2 to 1.0) | ||
| CDR-SB | AMARANTH | Placebo | 738 | 4.3 (1.4) | 2.5 (0.1) | - |
| Lanabecestat 20 mg | 739 | 4.3 (1.4) | 2.5 (0.1) | 0.0 (-0.2 to 0.2) | ||
| Lanabecestat 50 mg | 735 | 4.3 (1.4) | 2.6 (0.1) | 0.1 (-0.1 to 0.3) | ||
| DAYBREAK-ALZ | Placebo | 572 | 5.2 (1.6) | 2.9 (0.1) | - | |
| Lanabecestat 20 mg | 575 | 5.2 (1.6) | 2.9 (0.1) | 0.0 (-0.2 to 0.2) | ||
| Lanabecestat 50 mg | 575 | 5.2 (1.6) | 3.0 (0.1) | 0.1 (-0.1 to 0.3) |
Data adapted from Wessels et al., JAMA Neurology, 2020.[6]
Table 2: Summary of Treatment-Emergent Adverse Events in the AMARANTH Trial
| Adverse Event | Placebo (N=738) | Lanabecestat 20 mg (N=739) | Lanabecestat 50 mg (N=735) |
| Any Adverse Event | 84.8% | 86.1% | 88.2% |
| Serious Adverse Events | 17.1% | 16.0% | 19.3% |
| Psychiatric Disorders | 12.7% | 15.3% | 18.0% |
| Weight Decrease | 2.4% | 4.2% | 6.5% |
| Hair Colour Changes | 0.1% | 1.2% | 3.1% |
| Discontinuation due to AE | 4.2% | 5.1% | 6.7% |
Data adapted from Wessels et al., JAMA Neurology, 2020.[6]
Experimental Protocols
Key Methodologies from the AMARANTH and DAYBREAK-ALZ Trials:
-
Patient Population:
-
AMARANTH: Patients with early Alzheimer's disease, defined as mild cognitive impairment (MCI) due to AD or mild AD dementia.[1]
-
DAYBREAK-ALZ: Patients with mild Alzheimer's disease dementia.[1]
-
All patients were aged 55 to 85 years and had confirmed amyloid pathology via PET scan or CSF analysis.[6]
-
-
Study Design:
-
Intervention:
-
Patients were randomized 1:1:1 to receive once-daily oral doses of:
-
Lanabecestat 20 mg
-
Lanabecestat 50 mg
-
Placebo[6]
-
-
-
Outcome Measures:
-
Primary: Change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[4]
-
Secondary: Included the Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living (ADCS-iADL) Inventory, Clinical Dementia Rating-Sum of Boxes (CDR-SB), Mini-Mental State Examination (MMSE), and Neuropsychiatric Inventory (NPI).[4][6]
-
Visualizations
Caption: Amyloid Precursor Protein (APP) Processing Pathway and the Mechanism of Action of Lanabecestat.
Caption: Experimental Workflow of the Lanabecestat Phase III Clinical Trials.
References
- 1. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 2. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]
- 3. Lanabecestat | ALZFORUM [alzforum.org]
- 4. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanabecestat and Brain Volume Changes: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the unexpected brain volume changes observed during the clinical development of lanabecestat (B602830).
Frequently Asked Questions (FAQs)
Q1: What is lanabecestat and what is its primary mechanism of action?
A1: Lanabecestat (also known as AZD3293 or LY3314814) is an orally administered small molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway. It cleaves the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in Alzheimer's disease.[3][4][5] By inhibiting BACE1, lanabecestat was designed to reduce the production of Aβ, thereby potentially slowing the progression of Alzheimer's disease.[6]
Q2: Was lanabecestat effective at engaging its target and reducing amyloid-beta?
A2: Yes, clinical trial data demonstrated successful target engagement. Lanabecestat significantly reduced Aβ levels in both plasma and cerebrospinal fluid (CSF).[1][3] In the AMARANTH trial, CSF Aβ40 and Aβ42 levels dropped by 50-73% depending on the dose.[3] Furthermore, lanabecestat dose-dependently reduced brain amyloid plaque burden as measured by florbetapir-PET imaging.[3]
Q3: What were the primary clinical trials for lanabecestat and what were their outcomes?
A3: The key late-stage clinical trials were the AMARANTH (Phase II/III) and DAYBREAK-ALZ (Phase III) studies.[7][8]
-
AMARANTH: This trial enrolled 2,218 patients with early Alzheimer's disease (mild cognitive impairment due to AD or mild AD dementia).[8][9]
-
DAYBREAK-ALZ: This trial included 1,722 patients with mild AD dementia.[8][9]
Both global trials were discontinued (B1498344) in June 2018 after an independent data monitoring committee concluded they were unlikely to meet their primary endpoints for efficacy, which was a change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[7][8][10] The decision to halt the trials was based on futility, not on safety concerns.[7][10]
Q4: What were the unexpected findings regarding brain volume in the lanabecestat clinical trials?
A4: Despite reducing amyloid plaques, treatment with lanabecestat was associated with an accelerated rate of brain volume loss compared to placebo.[3][9][11] This finding was statistically significant in the AMARANTH trial for both the 20 mg and 50 mg doses, where greater reductions in whole brain and hippocampal volumes were observed.[9][12] In the DAYBREAK-ALZ trial, a statistically significant greater reduction in whole brain volume was seen only with the 50 mg dose, with no significant difference in hippocampal volume.[9][12]
Troubleshooting Guide
Issue: Observing accelerated brain atrophy in preclinical or clinical studies of BACE inhibitors.
This is a known phenomenon observed with lanabecestat and other BACE inhibitors. Here is a guide to investigating and contextualizing this finding.
1. Confirm Accurate Volumetric Measurements:
-
Solution: Implement a rigorous and standardized protocol for volumetric Magnetic Resonance Imaging (vMRI) acquisition and analysis. Ensure consistency in scanner hardware, software, and imaging sequences across all time points and subjects. Utilize a validated and automated image analysis pipeline to minimize operator-dependent variability.
2. Correlate Volumetric Changes with Other Biomarkers:
-
Problem: It is crucial to understand if brain volume reduction is associated with other markers of neurodegeneration or inflammation.
-
Solution: In the lanabecestat trials, while brain volume decreased, there were no significant treatment-related changes in other key biomarkers such as tau pathology (measured by flortaucipir PET), cerebral glucose metabolism (measured by FDG-PET), or cerebral blood flow.[3][9][11] When investigating a BACE inhibitor, it is essential to analyze a comprehensive panel of fluid and imaging biomarkers to determine the pathological correlates of the volume change.
3. Evaluate Cognitive and Functional Outcomes:
-
Problem: The clinical significance of brain volume reduction is paramount.
-
Solution: In the case of lanabecestat, the accelerated brain volume loss did not translate into the hoped-for cognitive or functional benefits; the trials were stopped for futility.[8] Any observed brain volume changes in your experiments must be carefully correlated with a battery of cognitive and functional tests relevant to the model system or patient population. A reduction in brain volume in the absence of clinical benefit is a significant concern.
Data Presentation
Table 1: Annualized Change in Hippocampal Volume (AMARANTH Trial)
| Treatment Group | Mean Annualized Change (mm³) (SD) | Annualized Percentage Change |
| Placebo | -204.51 (142.63) | -0.52% |
| Lanabecestat (20 mg) | -239.53 (141.90) | -0.52% |
| Lanabecestat (50 mg) | -228.23 (150.18) | -0.48% |
Data from Wessels et al., 2019.[8]
Table 2: Summary of Key Neuroimaging Findings (AMARANTH & DAYBREAK-ALZ)
| Biomarker | Modality | Lanabecestat Effect vs. Placebo |
| Aβ Neuritic Plaque Burden | Florbetapir PET | Significant Reduction |
| Aggregated Tau Tangles | Flortaucipir PET | No Significant Difference |
| Cerebral Metabolism | FDG-PET | No Significant Difference |
| Whole Brain Volume | vMRI | Greater Reduction (Significant in AMARANTH and for 50mg in DAYBREAK-ALZ) |
| Hippocampal Volume | vMRI | Greater Reduction (Significant in AMARANTH only) |
Data from Zimmer et al., 2021.[3][9][11]
Experimental Protocols & Visualizations
Protocol: Monitoring Brain Volume Changes Using Volumetric MRI (vMRI)
This protocol outlines the key steps for assessing treatment-induced brain volume changes in a clinical trial setting, based on the methodologies employed in the lanabecestat studies.
1. Subject Selection and Scheduling:
-
Enroll subjects according to the study's inclusion/exclusion criteria.
-
Perform a baseline MRI scan prior to the first dose of the investigational product.
-
Schedule follow-up MRI scans at predefined intervals (e.g., baseline, 52 weeks, 104 weeks) to assess longitudinal changes.
2. MRI Acquisition:
-
Scanner: Use a standardized MRI scanner (e.g., 1.5T or 3T) across all study sites.
-
Sequence: Acquire a high-resolution T1-weighted anatomical scan. A typical sequence would be a Magnetization Prepared Rapid Gradient Echo (MP-RAGE) or equivalent.
-
Key Parameters (Example):
-
Repetition Time (TR): ~2300 ms
-
Echo Time (TE): ~2.98 ms
-
Inversion Time (TI): ~900 ms
-
Flip Angle: 9 degrees
-
Voxel size: 1.0 x 1.0 x 1.0 mm
-
-
Quality Control: All scans must pass a rigorous quality control check for motion artifacts and other image quality issues before being included in the analysis.
3. Image Processing and Analysis:
-
Software: Utilize a validated software package for longitudinal volumetric analysis (e.g., FreeSurfer, SPM, FSL).
-
Workflow:
-
Preprocessing: Includes steps like motion correction, non-uniformity correction, and intensity normalization.
-
Segmentation: The software automatically segments the brain into different tissue types (gray matter, white matter, CSF) and parcellates cortical and subcortical structures.
-
Volume Extraction: Calculate the volume (in mm³) for specific regions of interest (ROIs), such as the whole brain, hippocampus, and ventricles.
-
Longitudinal Registration: To reliably measure change over time, all of a subject's scans are registered to a common template, minimizing registration bias.
-
4. Statistical Analysis:
-
Calculate the annualized rate of change for each ROI.
-
Use a mixed-effects model for repeated measures (MMRM) to compare the rate of change between treatment groups and the placebo group, including baseline volume, age, and other relevant covariates.
Diagrams
References
- 1. Lanabecestat [openinnovation.astrazeneca.com]
- 2. Lanabecestat - Wikipedia [en.wikipedia.org]
- 3. alzforum.org [alzforum.org]
- 4. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 8. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]
- 11. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Addressing Hair Depigmentation as a Side Effect of BACE Inhibitors
This technical support resource is designed for researchers, scientists, and drug development professionals investigating Beta-secretase (BACE) inhibitors. It provides troubleshooting guidance and answers to frequently asked questions regarding the observed side effect of hair depigmentation.
Frequently Asked Questions (FAQs)
Q1: Why do some BACE inhibitors cause hair depigmentation?
A1: Hair depigmentation is an on-target effect of certain BACE inhibitors, primarily due to the inhibition of BACE2. BACE2 is a key enzyme in the process of melanogenesis, the production of melanin (B1238610) pigment. It is responsible for the proteolytic processing of the premelanosome protein (PMEL), also known as PMEL17 or gp100. This processing is essential for the formation of an amyloid fibrillar matrix within melanosomes, which serves as a scaffold for melanin deposition. Inhibition of BACE2 disrupts the formation of this matrix, leading to impaired melanosome maturation and a reduction in melanin production, resulting in hair depigmentation.[1][2][3][4]
Q2: Is BACE1 or BACE2 inhibition responsible for hair depigmentation?
A2: The available evidence strongly indicates that BACE2 inhibition is the primary driver of hair depigmentation.[1][5][3] Studies have shown that BACE2 knockout mice exhibit a lighter coat color, and treatment with dual BACE1/BACE2 inhibitors induces hair depigmentation in wild-type mice.[1][3][4] In contrast, BACE1 knockout mice do not show this phenotype.[4] Furthermore, in vitro studies using melanocyte cell lines have demonstrated that BACE2 inhibition, but not BACE1 inhibition, alters PMEL17 processing and reduces melanin content.
Q3: Which BACE inhibitors have been reported to cause hair depigmentation?
A3: Hair depigmentation has been observed with non-selective BACE inhibitors that target both BACE1 and BACE2. Notable examples from preclinical studies include NB-360 and AZD3293 (also known as LY3314814).[1][5][6]
Q4: Is the hair depigmentation reversible?
A4: The reversibility of hair depigmentation appears to be species-specific and dependent on the hair growth cycle. In studies with the dual BACE1/BACE2 inhibitor AZD3293 in rats and dogs, the hypopigmentation was found to be reversible after cessation of treatment.[5] However, with the inhibitor NB-360 in mice, the depigmentation of existing hair was reported to be irreversible, though new pigmented hair could grow after plucking the depigmented hairs.[1]
Q5: Is this side effect observed in humans?
A5: While preclinical studies in various animal models have demonstrated hair depigmentation, the effect appears to be less pronounced in humans.[5] For instance, a Phase 1 clinical study with AZD3293 did not report macroscopic or microscopic hypopigmentation in human subjects at the doses tested.[5] This suggests a potential species-specific difference in the sensitivity to BACE2 inhibition-related depigmentation.
Troubleshooting Guides
Problem 1: Unexpected hair depigmentation observed in an animal study with a novel BACE inhibitor.
-
Possible Cause: Your BACE inhibitor may have off-target effects on BACE2, or it may be a potent dual BACE1/BACE2 inhibitor.
-
Troubleshooting Steps:
-
Assess BACE1 vs. BACE2 Selectivity: Determine the inhibitory potency (IC50 or Ki) of your compound against both BACE1 and BACE2 enzymes. A low IC50 for BACE2 would suggest on-target activity as the cause of depigmentation.
-
In Vitro Mechanistic Studies:
-
Treat a pigmented melanocyte cell line (e.g., human MNT-1 or mouse B16-F10) with your inhibitor.
-
Perform a melanin content assay to quantify changes in melanin production.[1][5]
-
Conduct a Western blot analysis to detect the accumulation of the Mβ fragment of PMEL17, which indicates impaired processing by BACE2.[5]
-
-
Histological Analysis: Examine skin and hair follicle samples from treated animals to assess melanin content and melanocyte morphology. A decrease in melanin within the hair shaft and follicle without a loss of melanocytes would be consistent with BACE2 inhibition.[5]
-
Problem 2: Difficulty in quantifying the extent of hair depigmentation.
-
Possible Cause: Subjective visual scoring can lead to variability.
-
Troubleshooting Steps:
-
Develop a Scoring System: Create a standardized visual scoring scale (e.g., 0 = no depigmentation, 1 = mild, 2 = moderate, 3 = severe) and have multiple blinded observers score the animals.[6]
-
Image Analysis: Capture high-resolution images of the animals under consistent lighting conditions. Use image analysis software to quantify the area of depigmented fur.
-
Trichoscopy: Analyze plucked hairs under a microscope to assess the melanin content within the hair shaft.[6]
-
Melanin Quantification from Hair: Develop a protocol to extract and quantify melanin from hair samples for a more objective measurement.
-
Quantitative Data Summary
Table 1: In Vivo Effects of BACE Inhibitors on Hair Depigmentation in Mice
| Inhibitor | Mouse Strain | Dose | Treatment Duration | Onset of Depigmentation | Reversibility | Reference |
| NB-360 | C57BL/6J | 20 µmol/kg | 8 weeks | ~25 days | Irreversible | [1][6] |
| NB-360 | C57BL/6J | 100 µmol/kg | 8 weeks | ~15 days | Irreversible | [1][6] |
Table 2: In Vitro Effects of BACE Inhibitors on Melanocytes
| Inhibitor | Cell Line | Concentration | Treatment Duration | Effect on Melanin Content | Reference |
| NB-360 | MNT-1 (human) | 5 µM | 3-9 days | Significant reduction | [1] |
| AZD3293 | MNT-1 (human) | Low nM | 24 hours | Accumulation of Mβ fragment | [5] |
Key Experimental Protocols
1. Melanin Content Assay in Cultured Melanocytes
-
Objective: To quantify the effect of a BACE inhibitor on melanin production in vitro.
-
Methodology:
-
Plate pigmented melanocytes (e.g., MNT-1 or B16-F10) in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the BACE inhibitor or vehicle control for a specified period (e.g., 3-9 days), replacing the media with fresh compound as needed.[1]
-
At the end of the treatment, wash the cells with PBS and lyse them in a solution of NaOH (e.g., 0.5-1 N) with heating (e.g., 80°C) to solubilize the melanin.[5][7]
-
Measure the absorbance of the lysate at 405-450 nm using a microplate reader.[5][7]
-
Create a standard curve using synthetic melanin to determine the melanin concentration in each sample.
-
Normalize the melanin content to the total protein concentration of the cell lysate.
-
2. Western Blot for PMEL17 Processing
-
Objective: To assess the impact of a BACE inhibitor on the proteolytic cleavage of PMEL17.
-
Methodology:
-
Treat melanocytes with the BACE inhibitor or vehicle control for a specified time (e.g., 24 hours).[5]
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the Mβ fragment of PMEL17.
-
Use a suitable secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
An accumulation of the Mβ fragment in inhibitor-treated cells compared to the control indicates inhibition of BACE2-mediated cleavage.[5]
-
Visualizations
Caption: BACE2-mediated PMEL17 processing in melanogenesis and its inhibition.
Caption: Workflow for investigating BACE inhibitor-induced hair depigmentation.
Caption: Troubleshooting logic for unexpected hair depigmentation.
References
- 1. Pharmacological BACE1 and BACE2 inhibition induces hair depigmentation by inhibiting PMEL17 processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological BACE1 and BACE2 inhibition induces hair depigmentation by inhibiting PMEL17 processing in mice. - DZNEPUB [pub.dzne.de]
- 3. Pharmacological BACE1 and BACE2 inhibition induces hair depigmentation by inhibiting PMEL17 processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE2 processes PMEL to form the melanosome amyloid matrix in pigment cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REVERSIBLE AND SPECIES-SPECIFIC DEPIGMENTATION EFFECTS OF AZD3293, A BACE INHIBITOR FOR THE TREATMENT OF ALZHEIMER’S DISEASE, ARE RELATED TO BACE2 INHIBITION AND CONFINED TO EPIDERMIS AND HAIR • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Lanabecestat and Non-Amyloidogenic Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of lanabecestat (B602830), a BACE1 inhibitor, on non-amyloidogenic pathways.
Frequently Asked Questions (FAQs)
FAQ 1: My lanabecestat-treated neuronal cultures (or BACE1 knockout models) exhibit unexpected phenotypes like altered morphology or survival rates. How do I begin troubleshooting?
Answer:
Unexpected phenotypes following BACE1 inhibition are often linked to the enzyme's role in processing substrates other than Amyloid Precursor Protein (APP). BACE1 has numerous substrates involved in critical cellular processes. A primary candidate to investigate is Neuregulin-1 (Nrg1), a key factor in nervous system development, myelination, and synaptic plasticity.[1] BACE1-mediated cleavage of Nrg1 is crucial for its signaling functions.[1]
Troubleshooting Workflow:
-
Hypothesis: The observed phenotype is due to disrupted Nrg1 signaling.
-
Initial Screen: Assess the cleavage of Nrg1 and the activation of its downstream signaling pathway, ErbB.
-
Experiment: Perform a Western blot analysis to check the levels of full-length Nrg1, its cleaved fragments, and the phosphorylation status of downstream effectors like Akt and Erk.
-
Expected Result with BACE1 Inhibition: An accumulation of full-length Nrg1 and a decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk) would support the hypothesis.
Logical Workflow for Troubleshooting Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
FAQ 2: We are observing altered neuronal excitability (e.g., spontaneous firing or seizure-like activity) in our experimental models after lanabecestat application. What is a potential mechanism and how can we test it?
Answer:
This is a critical observation that may be linked to BACE1's role in regulating voltage-gated sodium channels (Nav). The β2-subunit of Nav channels is a known BACE1 substrate.[2][3] The processing of this subunit by BACE1 and γ-secretase influences the expression and membrane localization of the channel's pore-forming α-subunits (e.g., Nav1.1), thereby modulating sodium current densities.[2][4]
Inhibition of BACE1 can disrupt this regulatory pathway, leading to altered neuronal excitability. Seizures are a known, though not frequent, comorbidity in Alzheimer's disease patients.[4]
Troubleshooting Steps:
-
Confirm Electrophysiological Changes: Use whole-cell patch-clamp recordings to quantify changes in sodium current density. In BACE1 over-expression models, sodium currents were reduced by ~50%; BACE1 inhibition might have the opposite effect.[2]
-
Assess Nav Subunit Levels: Use Western blotting to measure total protein levels of Nav1.1 α-subunit and the C-terminal fragment (CTF) of the Navβ2 subunit.
-
Evaluate Membrane Localization: Use cell surface biotinylation followed by Western blotting, or immunocytochemistry, to determine if the localization of Nav1.1 α-subunits at the cell membrane is altered. Elevated BACE1 activity leads to intracellular retention of Nav1.1, so inhibition may alter this trafficking.[2]
Signaling Pathway: BACE1 Regulation of Nav Channels
Caption: BACE1's role in processing the Navβ2 subunit.
FAQ 3: My goal is to confirm that lanabecestat is shunting APP processing from the amyloidogenic to the non-amyloidogenic pathway. What is the best way to quantify this?
Answer:
Inhibiting BACE1 (β-secretase) directly reduces the cleavage of APP at the β-site, thereby decreasing the production of the sAPPβ fragment and Aβ peptides.[5][6] Consequently, more APP substrate becomes available for the α-secretase enzyme, leading to an increase in the production of the sAPPα fragment and the non-amyloidogenic p3 fragment.[7][8] Quantifying the relative levels of sAPPα and sAPPβ is a direct measure of this pathway shift.
Experimental Approach:
A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is the most common and quantitative method for this purpose. Commercial kits are available that are specific for human sAPPα and sAPPβ.
Brief Protocol Outline:
-
Sample Collection: Collect conditioned media from your neuronal cell cultures treated with a vehicle control and various concentrations of lanabecestat. For in vivo studies, collect cerebrospinal fluid (CSF) or brain lysate.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific to the N-terminus of APP.
-
Add samples and standards to the wells.
-
Wash, then add a detection antibody specific to either the sAPPα or sAPPβ neoepitope (the new C-terminus created by the respective secretase cleavage). This antibody should be conjugated to an enzyme like HRP.
-
Wash, then add the enzyme substrate (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentrations of sAPPα and sAPPβ based on the standard curve. Express the data as a ratio of sAPPα/sAPPβ to demonstrate the pathway shift.
APP Processing Pathways
Caption: Amyloidogenic vs. Non-Amyloidogenic APP processing.
Data Summary Tables
Table 1: Effect of Lanabecestat on Biomarkers in Clinical Trials
| Biomarker | Dose | % Reduction vs. Placebo | Study | Source |
| CSF Aβ | 20 mg | 51.3% | AMARANTH | [9] |
| 50 mg | 65.5% - 73% | AMARANTH | [9][10] | |
| Blood Aβ40 & Aβ42 | 20 mg / 50 mg | 70% - 80% | AMARANTH & DAYBREAK-ALZ | [10] |
| Amyloid Plaque Burden | 20 mg | 15.8 Centiloid Reduction | AMARANTH | [9] |
| (Florbetapir PET) | 50 mg | 19.7 Centiloid Reduction | AMARANTH | [9] |
| Whole Brain Volume | 20 mg / 50 mg | Greater reduction vs. Placebo | AMARANTH & DAYBREAK-ALZ | [9][11] |
| Hippocampal Volume | 20 mg / 50 mg | Greater reduction vs. Placebo | AMARANTH | [9] |
Table 2: Effects of BACE1 on Non-APP Substrates (Preclinical Data)
| Substrate/Parameter | Model | Effect of Altered BACE1 | Quantitative Change | Source |
| Sodium Current Density | BACE1-Transgenic Mice | Decreased current density | ~50% reduction | [2] |
| Neuregulin-1 (Nrg1) | BACE1-Null Mice | Abrogated cleavage | Reduced p-Akt / p-Erk | [1] |
| CHL1 (Close homolog of L1) | BACE1 Knockout Mice | Stunted axon growth | Not specified | [12] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Nrg1 Pathway Components
Objective: To determine if BACE1 inhibition by lanabecestat alters the processing of Neuregulin-1 (Nrg1) and downstream signaling.
Materials:
-
Cell lysates or brain tissue homogenates (from vehicle and lanabecestat-treated groups)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Nrg1 (recognizing full-length protein)
-
Anti-phospho-Akt (Ser473)
-
Anti-total-Akt
-
Anti-phospho-p44/42 MAPK (Erk1/2)
-
Anti-total-p44/42 MAPK (Erk1/2)
-
Anti-β-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the levels of full-length Nrg1 and phosphorylated proteins to their respective total protein and/or the loading control.
Protocol 2: Whole-Cell Patch-Clamp Recording of Sodium Currents
Objective: To measure voltage-gated sodium currents in neurons to assess the functional impact of lanabecestat on neuronal excitability.
Materials:
-
Acutely dissociated neurons or cultured neurons on coverslips
-
Borosilicate glass capillaries for patch pipettes
-
Micromanipulator and microscope
-
Patch-clamp amplifier and data acquisition system
-
External solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2) (Cesium is used to block potassium channels)
-
Tetrodotoxin (TTX) – a specific sodium channel blocker, for confirmation.
Procedure:
-
Preparation: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Seal Formation: Under visual control, approach a single neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in a closed, ready-to-activate state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
Record the resulting currents. The characteristic fast-inactivating inward current is the sodium current.
-
-
Data Acquisition: Record and filter the currents using appropriate software.
-
Confirmation (Optional): After recording baseline currents, perfuse the chamber with external solution containing TTX (e.g., 1 µM) to block the sodium currents, confirming their identity.
-
Analysis:
-
Measure the peak amplitude of the inward current at each voltage step.
-
Generate a current-voltage (I-V) plot.
-
Calculate the current density by dividing the peak current by the cell capacitance (a measure of cell size).
-
Compare the current densities between control and lanabecestat-treated neurons.
-
References
- 1. Neurological dysfunctions associated with altered BACE1-dependent Neuregulin-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 regulates voltage-gated sodium channels and neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 regulates voltage-gated sodium channels and neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alzheimer’s secretases regulate voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Lanabecestat used for? [synapse.patsnap.com]
- 7. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lanabecestat | ALZFORUM [alzforum.org]
- 11. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Negative Efficacy Data from Lanabecestat Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with or interpreting data related to the BACE1 inhibitor, Lanabecestat (B602830).
Frequently Asked Questions (FAQs)
Q1: Why were the Phase III clinical trials for Lanabecestat (AMARANTH and DAYBREAK-ALZ) discontinued (B1498344)?
A1: The global Phase III trials for Lanabecestat were discontinued because an independent data monitoring committee concluded that the trials were unlikely to meet their primary endpoints upon completion.[1][2][3] This decision was based on a futility analysis, indicating that Lanabecestat did not show a significant effect in slowing cognitive or functional decline in patients with early or mild Alzheimer's disease compared to placebo.[4][5] The discontinuation was not due to safety concerns.[2][3]
Q2: What was the mechanism of action for Lanabecestat?
A2: Lanabecestat is an oral, brain-permeable inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[6][7][8] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for cleaving the amyloid precursor protein (APP) to produce beta-amyloid (Aβ) peptides.[7] By inhibiting BACE1, Lanabecestat was designed to reduce the production of Aβ peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[7][9] The therapeutic hypothesis was that reducing Aβ production would slow or stop the progression of the disease.[9]
Q3: Did Lanabecestat successfully engage its target (BACE1)?
A3: Yes, biomarker data from the clinical trials demonstrated successful target engagement. Lanabecestat treatment resulted in a substantial, dose-dependent reduction of Aβ concentrations in both cerebrospinal fluid (CSF) and plasma.[6][10] In Phase 2/3 studies, Lanabecestat at 20 mg and 50 mg doses led to significant reductions in CSF Aβ1-40 and Aβ1-42 concentrations.[6] Specifically, mean reductions in CSF Aβ1-42 were estimated to be around 55% for the 20 mg dose and 75% for the 50 mg dose.[4]
Q4: What were the primary and secondary endpoints of the AMARANTH and DAYBREAK-ALZ trials?
A4: The primary endpoint for both the AMARANTH and DAYBREAK-ALZ trials was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[1][2][4] Secondary outcomes included assessments of functional ability and overall dementia severity, such as the Alzheimer's Disease Cooperative Study–Instrumental Activities of Daily Living Inventory (ADCS-iADL), the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB), the Functional Activities Questionnaire (FAQ), the Mini-Mental State Examination (MMSE), and the Neuropsychiatric Inventory (NPI).[4][5][9]
Q5: What adverse effects were associated with Lanabecestat treatment?
A5: While generally considered well-tolerated, Lanabecestat was associated with a higher incidence of certain adverse events compared to placebo.[4][5] These included psychiatric adverse events, weight loss, and changes in hair color.[4][5][6] Some research suggests that BACE1 inhibitors as a class may have off-target effects due to the enzyme's role in processing other substrates besides APP, which could contribute to adverse neurological effects.[11][12]
Troubleshooting Guides
Issue: My experiment using a BACE1 inhibitor shows a reduction in Aβ levels, but no improvement in cognitive or functional readouts in my disease model. Is this consistent with the Lanabecestat data?
Troubleshooting Steps:
-
Confirm Target Engagement: First, ensure your compound is effectively inhibiting BACE1 in the desired tissue (e.g., brain). This can be verified by measuring Aβ levels in CSF or brain homogenates, similar to the biomarker strategy in the Lanabecestat trials.[6][10]
-
Evaluate Clinical Endpoints: The Lanabecestat trials demonstrated that a reduction in Aβ does not necessarily translate to cognitive or functional benefits.[4] Review the primary and secondary endpoints of the AMARANTH and DAYBREAK-ALZ trials (summarized in the tables below) to see if your experimental readouts are comparable.
-
Consider Off-Target Effects: BACE1 has numerous substrates other than APP. Inhibition of BACE1 can interfere with the physiological processing of these substrates, potentially leading to adverse effects that could confound cognitive assessments.[11] For instance, some BACE inhibitors have been shown to impair synaptic plasticity.[11] Consider investigating potential off-target effects in your model system.
-
Review Disease Stage: The timing of intervention is a critical consideration in Alzheimer's disease research. It has been hypothesized that BACE inhibitors may be more effective if administered earlier in the disease course, before significant downstream pathology has occurred.[13] Evaluate whether your model's disease stage is appropriate for a preventative therapeutic strategy.
Data from Lanabecestat Clinical Trials
AMARANTH Trial Details
| Parameter | Description |
| Trial Identifier | NCT02245737 |
| Phase | Phase 2/3 |
| Patient Population | Early Alzheimer's Disease |
| Number of Patients | 2218 |
| Treatment Arms | Lanabecestat (20 mg), Lanabecestat (50 mg), Placebo |
| Primary Outcome | Change from baseline on ADAS-Cog13 |
| Trial Duration | 104 weeks |
| Status | Terminated early for futility |
DAYBREAK-ALZ Trial Details
| Parameter | Description |
| Trial Identifier | NCT02783573 |
| Phase | Phase 3 |
| Patient Population | Mild Alzheimer's Disease Dementia |
| Number of Patients | 1722 |
| Treatment Arms | Lanabecestat (20 mg), Lanabecestat (50 mg), Placebo |
| Primary Outcome | Change from baseline on ADAS-Cog13 |
| Trial Duration | 78 weeks |
| Status | Terminated early for futility |
Biomarker Effects of Lanabecestat
| Biomarker | Dose | % Reduction (approximate) |
| CSF Aβ1-42 | 20 mg | 55% |
| CSF Aβ1-42 | 50 mg | 75% |
| Plasma Aβ1-40 & Aβ1-42 | 5-750 mg (single dose) | >70% |
Experimental Protocols
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13)
The ADAS-Cog13 is a standardized assessment tool used to measure the severity of cognitive impairment in individuals with Alzheimer's disease. It consists of 13 tasks that evaluate various cognitive domains:
-
Memory: Word recall, word recognition.
-
Language: Naming objects and fingers, commands, comprehension, spoken language ability.
-
Praxis: Ideational praxis, constructional praxis.
-
Orientation: Orientation to time and place.
-
Executive Functioning: Attention and concentration.
Scores on the ADAS-Cog13 range from 0 to 85, with higher scores indicating greater cognitive impairment. The change from baseline in this score was the primary measure of efficacy in the Lanabecestat trials.[4]
Visualizations
Caption: Mechanism of action of Lanabecestat in the amyloidogenic pathway.
Caption: Simplified workflow of the AMARANTH and DAYBREAK-ALZ clinical trials.
References
- 1. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 2. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanabecestat [openinnovation.astrazeneca.com]
- 7. What is Lanabecestat used for? [synapse.patsnap.com]
- 8. Lanabecestat - Wikipedia [en.wikipedia.org]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. Lanabecestat | ALZFORUM [alzforum.org]
- 11. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: BACE Inhibitors and the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Beta-secretase 1 (BACE1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming issues related to the blood-brain barrier (BBB).
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Brain Penetration of BACE Inhibitor
Question: Our novel BACE inhibitor shows high potency in vitro, but in vivo rodent studies reveal low brain-to-plasma concentration ratios. What are the likely causes and how can we troubleshoot this?
Potential Causes and Solutions:
-
P-glycoprotein (P-gp) Efflux: Many small molecule inhibitors are substrates for efflux transporters like P-glycoprotein at the BBB, which actively pump them out of the brain.[1][2]
-
Troubleshooting:
-
In Vitro P-gp Substrate Assay: Utilize a cell-based assay (e.g., Caco-2 or MDCK-MDR1) to determine if your compound is a P-gp substrate. An efflux ratio greater than 2 is indicative of active efflux.
-
In Vivo Studies with P-gp Knockout Models: Administer the inhibitor to P-gp knockout mice and compare brain concentrations to wild-type mice.[1][2] A significant increase in brain accumulation in the knockout model confirms P-gp efflux as a major barrier.
-
Chemical Modification: Modify the inhibitor's structure to reduce its affinity for P-gp. Strategies include increasing lipophilicity and rigidity.[3]
-
-
-
Poor Passive Permeability: The physicochemical properties of the inhibitor may not be optimal for passive diffusion across the BBB.
-
Troubleshooting:
-
In Silico Modeling: Use computational models to predict BBB permeability based on properties like molecular weight, lipophilicity (LogP), polar surface area (PSA), and number of rotatable bonds.
-
PAMPA-BBB Assay: Employ a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your compound across an artificial lipid membrane mimicking the BBB.[4]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor to identify modifications that improve permeability without sacrificing potency.
-
-
Issue 2: Off-Target Effects and Toxicity in vivo
Question: We've observed unexpected toxicity (e.g., liver enzyme elevation, neurological deficits) in our animal studies, even with compounds that show good BACE1 selectivity in vitro. What could be the underlying reasons?
Potential Causes and Solutions:
-
Inhibition of BACE2 or other Aspartic Proteases: While your inhibitor may be selective for BACE1 over BACE2 in enzymatic assays, this might not translate perfectly in a complex biological system.[5][6][7] Inhibition of BACE2 has been linked to adverse effects.
-
Troubleshooting:
-
Comprehensive Selectivity Profiling: Test your inhibitor against a broad panel of proteases, including BACE2 and cathepsins, to identify potential off-target interactions.
-
Dose-Response Studies: Determine if the toxicity is dose-dependent. Lowering the dose might mitigate side effects while still achieving a therapeutic reduction in Aβ.[8][9] Some studies suggest that moderate BACE1 inhibition (around 30-50%) may be sufficient and safer.[10][11]
-
-
-
Mechanism-Based Toxicity: BACE1 has numerous physiological substrates besides Amyloid Precursor Protein (APP), such as neuregulin-1 (NRG1) and seizure protein 6 (Sez6).[8] Inhibition of BACE1 can disrupt the processing of these substrates, leading to unintended physiological consequences like impaired synaptic plasticity.[5][6][7][9]
-
Troubleshooting:
-
Substrate Cleavage Assays: In cell-based or in vivo models, measure the levels of BACE1 substrates other than APP to assess the impact of your inhibitor on their processing.
-
Functional Assays: Conduct behavioral and electrophysiological studies in animals to evaluate potential effects on synaptic function and cognition.[12]
-
-
-
"Off-Site" Effects: The inhibitor may have on-target effects in peripheral tissues that lead to toxicity. For example, inhibition of BACE1 in the liver has been hypothesized to contribute to hepatotoxicity observed in some clinical trials.[13][14]
-
Troubleshooting:
-
Tissue Distribution Studies: Analyze the concentration of your inhibitor in various tissues to understand its biodistribution and identify potential sites of off-target accumulation.
-
Peripheral Biomarker Analysis: Monitor biomarkers of organ function (e.g., liver enzymes) closely in your in vivo studies.
-
-
Frequently Asked Questions (FAQs)
Q1: Why have so many BACE inhibitors failed in clinical trials for Alzheimer's disease?
A1: The failure of numerous BACE inhibitors in late-stage clinical trials is multifactorial.[8][15] Key reasons include:
-
Lack of Efficacy: Despite effectively lowering Aβ levels in the cerebrospinal fluid (CSF) by up to 90%, many inhibitors did not slow cognitive decline.[16][17] In some cases, they were associated with a worsening of cognitive symptoms.[8][18]
-
Safety and Tolerability Issues: Several trials were halted due to adverse effects, including liver toxicity and psychiatric symptoms.[13][14][17]
-
Mechanism-Based Side Effects: As BACE1 cleaves multiple substrates involved in normal neuronal function, its inhibition can lead to unintended consequences that may outweigh the benefits of reducing Aβ production.[5][6][7][10]
-
Timing of Intervention: It is hypothesized that by the time patients exhibit clinical symptoms of Alzheimer's, the pathological cascade may be too advanced for Aβ reduction alone to be effective.[12]
Q2: What are the most critical physicochemical properties for a BACE inhibitor to cross the BBB?
A2: To enhance the probability of a BACE inhibitor crossing the BBB through passive diffusion, the following properties are generally considered favorable:
-
Low Molecular Weight: Typically, less than 450 Da.
-
Moderate Lipophilicity: A LogP value between 2 and 4.
-
Low Polar Surface Area (PSA): Generally, less than 90 Ų.
-
Limited Number of Rotatable Bonds: Fewer than 8.
-
Low Hydrogen Bond Donor Count: Less than 3.
It is important to note that these are general guidelines, and active transport mechanisms can also play a significant role.
Q3: What are the current strategies being explored to improve the delivery of BACE inhibitors to the brain?
A3: Researchers are investigating several innovative approaches to overcome the BBB:
-
Prodrugs: Modifying the inhibitor to a more lipophilic, inactive form (prodrug) that can cross the BBB and is then converted to the active drug in the brain.[19]
-
Nanoparticle-Based Delivery: Encapsulating the inhibitor in nanoparticles (e.g., liposomes, polymeric nanoparticles) that can be functionalized with ligands to target specific receptors at the BBB for enhanced transport.[19][20][21][22]
-
Brain Shuttle Technology: Conjugating the inhibitor to an antibody fragment that targets an endogenous BBB transporter, such as the transferrin receptor, to "shuttle" the molecule into the brain.[23]
-
Co-administration with Efflux Pump Inhibitors: Using a secondary compound to block P-gp and other efflux pumps, thereby increasing the brain concentration of the BACE inhibitor.[21]
Data Presentation
Table 1: In Vitro Activity of Selected BACE1 Inhibitors
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Cell-Based Aβ40 IC50 (nM) | P-gp Efflux Ratio | Reference |
| Verubecestat (MK-8931) | 13 | 24 | 10 | >3 | [17] |
| Lanabecestat (AZD3293) | 0.4 | >1000 | 4 | N/A | [11] |
| Atabecestat (JNJ-54861911) | 6.4 | 6.4 | 3.9 | N/A | [8] |
| Compound A | 2.5 (Ki) | N/A | <10 | High | [1][24] |
| Compound B | 1.7 (Ki) | N/A | <10 | High | [1][24] |
| Compound C | 2.0 (Ki) | N/A | <10 | High | [1][24] |
N/A: Data not available in the cited sources.
Experimental Protocols
Protocol 1: In Vitro BACE1 Activity Assay (Fluorogenic Substrate)
This protocol outlines a method for measuring BACE1 activity in cell or tissue lysates using a fluorogenic peptide substrate.[25][26]
Materials:
-
Cell or tissue lysate
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Fluorogenic BACE1 substrate (e.g., based on the Swedish mutation of APP)
-
BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 335-345 nm, Emission: 485-510 nm)
Procedure:
-
Sample Preparation: Homogenize cells or tissue in a suitable lysis buffer containing protease inhibitors.[25] Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: Assay Buffer only.
-
Negative Control (No Inhibitor): Lysate + Assay Buffer.
-
Positive Control (Inhibitor): Lysate + known BACE1 inhibitor.
-
Test Compound: Lysate + experimental inhibitor at various concentrations.
-
-
Initiate Reaction: Add the fluorogenic BACE1 substrate to all wells to a final concentration of ~10 µM.[26]
-
Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the blank fluorescence from all readings. Calculate the percent inhibition for each test compound concentration relative to the negative control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.[26]
Protocol 2: In Vivo Blood-Brain Barrier Permeability Assay
This protocol describes a method to assess BBB permeability in mice using fluorescently labeled tracers.[27][28]
Materials:
-
Mice
-
Fluorescent tracers of different molecular weights (e.g., Sodium Fluorescein (376 Da), FITC-dextran (4 kDa, 70 kDa))
-
Phosphate-Buffered Saline (PBS)
-
Anesthetic
-
Homogenization buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Tracer Administration: Inject mice intravenously (IV) or intraperitoneally (IP) with a cocktail of fluorescent tracers.[28]
-
Circulation Time: Allow the tracers to circulate for a defined period (e.g., 30-60 minutes).
-
Anesthesia and Perfusion: Anesthetize the mice deeply. Perform transcardial perfusion with ice-cold PBS to remove the tracers from the vasculature.
-
Tissue Harvest: Harvest the brain and other organs (e.g., kidney, liver) for comparison.
-
Homogenization: Weigh each tissue sample and homogenize it in a known volume of homogenization buffer.
-
Clarification: Centrifuge the homogenates to pellet insoluble material.
-
Fluorescence Measurement: Measure the fluorescence of the supernatant from each sample using a fluorometer, with appropriate excitation and emission wavelengths for each tracer.
-
Quantification: Generate a standard curve for each tracer to determine its concentration in the tissue homogenates. Normalize the brain concentration to the plasma concentration or the amount in a peripheral organ to calculate a permeability index.
Visualizations
References
- 1. P-glycoprotein efflux and other factors limit brain amyloid beta reduction by beta-site amyloid precursor protein-cleaving enzyme 1 inhibitors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BACE1 Inhibitors for Alzheimer’s Disease: Current Challenges and Future Perspectives [ouci.dntb.gov.ua]
- 7. BACE1 Inhibitors for Alzheimer's Disease: Current Challenges and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. researchgate.net [researchgate.net]
- 11. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 12. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lessons from a BACE1 inhibitor trial: off-site but not off base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. BACE-1 inhibition worsens cognition in patients with prodromal Alzheimer’s disease | MDedge [ma1.mdedge.com]
- 19. researchgate.net [researchgate.net]
- 20. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potent and Selective BACE-1 Peptide Inhibitors Lower Brain Aβ Levels Mediated by Brain Shuttle Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Lanabecestat vs. Verubecestat in the Fight Against Amyloid Beta
For researchers, scientists, and drug development professionals, the quest for an effective Alzheimer's disease therapeutic has been a long and arduous journey. Among the most promising targets was beta-secretase 1 (BACE1), an enzyme pivotal in the production of amyloid-beta (Aβ) peptides, the primary component of the disease's hallmark plaques. This guide provides a comparative analysis of the preclinical efficacy of two prominent BACE1 inhibitors, Lanabecestat (AZD3293/LY3314814) and Verubecestat (MK-8931), drawing upon available experimental data to illuminate their respective strengths and weaknesses in animal models of Alzheimer's disease.
Both Lanabecestat, developed by AstraZeneca and Eli Lilly, and Verubecestat, from Merck, demonstrated robust Aβ-lowering effects in a variety of preclinical models.[1][2] These promising early results, however, did not translate into clinical efficacy in human trials, leading to the discontinuation of their development for Alzheimer's disease.[3][4] Understanding their preclinical performance remains crucial for informing future drug development strategies targeting the amyloid cascade.
Efficacy in Aβ Reduction: A Quantitative Comparison
Both drugs effectively reduced Aβ levels in the central nervous system and periphery of various animal models. Verubecestat, in a 12-week study using aged Tg2576 mice, a model for amyloid deposition, showed a greater than 90% reduction in plasma Aβ40 and Aβ42, and a 62% to 68% reduction in cerebrospinal fluid (CSF) Aβ40 and Aβ42.[2] This study also reported a significant suppression of total brain Aβ40 and Aβ42 levels.[2] Acute dosing in rats and cynomolgus monkeys also revealed significant, dose-dependent reductions in Aβ in plasma, CSF, and cortical tissue.[5]
Lanabecestat also demonstrated potent, time- and dose-dependent reductions of Aβ in mice, guinea pigs, and dogs.[6] While specific preclinical percentage reductions in brain and CSF are not as readily available in publicly accessible literature as for Verubecestat, Phase 1 clinical trial data provides insight into its potency. In these human studies, single doses of Lanabecestat resulted in a greater than 70% reduction in plasma Aβ, with multiple-dose regimens leading to CSF Aβ40 and Aβ42 reductions of up to 73.3% and 65.5%, respectively.[7]
Below is a summary of the quantitative data on Aβ reduction for both compounds in preclinical and early clinical settings.
| Compound | Animal Model/Species | Matrix | Aβ Reduction | Dosage/Treatment Duration | Citation |
| Verubecestat | Tg2576 Mice | Plasma | >90% (Aβ40, Aβ42) | 12 weeks | [2] |
| Tg2576 Mice | CSF | 62-68% (Aβ40, Aβ42) | 12 weeks | [2] | |
| Tg2576 Mice | Brain | Significant suppression (Aβ40, Aβ42) | 12 weeks | [2] | |
| Rats | Plasma, CSF, Cortex | >90% (Aβ40, maximal reduction) | Acute dosing | [5] | |
| Cynomolgus Monkeys | CSF | 72% (Aβ40) | 3 mg/kg, single dose | [5] | |
| Cynomolgus Monkeys | CSF | 81% (Aβ40) | 10 mg/kg, single dose | [5] | |
| Lanabecestat | Mouse, Guinea Pig, Dog | Plasma, CSF, Brain | Significant, dose- and time-dependent | Not specified | [6] |
| Healthy Humans & AD Patients (Phase 1) | Plasma | >70% (Aβ40, Aβ42) | Single dose (≥5 mg) | [8] | |
| Healthy Humans & AD Patients (Phase 1) | CSF | 58.0% (Aβ40), 51.3% (Aβ42) | 20 mg/day | [7] | |
| Healthy Humans & AD Patients (Phase 1) | CSF | 73.3% (Aβ40), 65.5% (Aβ42) | 50 mg/day | [7] |
Impact on Cognitive Function in Preclinical Models
Despite potent Aβ lowering, the effects of both BACE1 inhibitors on cognitive performance in preclinical models were less clear-cut and, in some cases, concerning. A study on the prophylactic treatment of Verubecestat in 5XFAD mice, another aggressive amyloid model, found that while it attenuated amyloid plaque deposition, it did not lead to cognitive improvements.[9]
Furthermore, a study investigating the neurobiological effects of several BACE inhibitors, including Lanabecestat and Verubecestat, found that all tested compounds significantly inhibited long-term potentiation (LTP) in the mouse hippocampus, a key cellular mechanism underlying learning and memory. This finding suggests a potential off-target effect or a consequence of BACE1 inhibition that could negatively impact synaptic plasticity and, consequently, cognition.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both Lanabecestat and Verubecestat is the inhibition of BACE1, which is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).
A typical preclinical experimental workflow to assess the efficacy of these inhibitors would involve several key stages, from compound administration to behavioral and biochemical analysis.
Experimental Protocols
Aβ Quantification via ELISA
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying Aβ levels in biological samples.
1. Sample Preparation:
-
Brain tissue is homogenized in a suitable buffer containing protease inhibitors.
-
To measure different Aβ pools, sequential extractions can be performed using buffers with increasing detergant strength (e.g., TBS for soluble Aβ, followed by formic acid for insoluble, plaque-associated Aβ).
-
CSF and plasma samples are typically used directly or with minimal dilution.
2. ELISA Procedure:
-
A capture antibody specific for the C-terminus of Aβ40 or Aβ42 is coated onto the wells of a microplate.
-
Samples and standards are added to the wells and incubated to allow Aβ to bind to the capture antibody.
-
After washing, a detection antibody that recognizes the N-terminus of Aβ, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Following another wash step, a substrate is added, which is converted by the enzyme to produce a colorimetric signal.
-
The intensity of the color, proportional to the amount of Aβ, is measured using a plate reader.
-
Aβ concentrations in the samples are determined by comparing their absorbance to a standard curve.
Contextual Fear Conditioning
This behavioral test assesses hippocampus-dependent learning and memory by evaluating an animal's ability to associate a specific environment (context) with an aversive stimulus (a mild footshock).
1. Training (Day 1):
-
The mouse is placed in a novel conditioning chamber and allowed to explore for a set period (e.g., 2-3 minutes).
-
A mild, brief footshock is delivered through the grid floor of the chamber.
-
The mouse is removed from the chamber after a short interval following the shock.
2. Contextual Memory Test (Day 2):
-
Approximately 24 hours after training, the mouse is returned to the same conditioning chamber.
-
No footshock is delivered during the test session.
-
The primary measure is "freezing" behavior, a natural fear response in rodents characterized by the complete absence of movement except for respiration.
-
The duration of freezing is automatically recorded and quantified using specialized software.
-
A longer freezing time indicates a stronger memory of the aversive context.
Conclusion
Both Lanabecestat and Verubecestat were highly effective at reducing Aβ levels in a range of preclinical models, demonstrating successful target engagement. However, the preclinical data also hinted at potential issues with cognitive outcomes, with one study showing a lack of cognitive improvement with Verubecestat and another indicating that both drugs could impair synaptic plasticity. These preclinical findings, in retrospect, may have foreshadowed the ultimate failure of these compounds to demonstrate clinical benefit in human Alzheimer's disease trials. This comprehensive comparison underscores the critical importance of not only robust biomarker modulation but also a thorough understanding of the potential on- and off-target effects on neuronal function in the preclinical evaluation of Alzheimer's disease therapeutics. The lessons learned from the development of Lanabecestat and Verubecestat continue to shape the strategies for future drug discovery in this challenging field.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Lanabecestat used for? [synapse.patsnap.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lanabecestat [openinnovation.astrazeneca.com]
- 8. AZD3293: Pharmacokinetic and Pharmacodynamic Effects in Healthy Subjects and Patients with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verubecestat | ALZFORUM [alzforum.org]
A Comparative Guide to BACE1 Inhibitors: Validating Lanabecestat's Impact on Cerebrospinal Fluid Amyloid-Beta Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lanabecestat and other key beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, focusing on their validated effects on cerebrospinal fluid (CSF) amyloid-beta (Aβ) levels. The data presented is compiled from publicly available clinical trial results and research publications, offering a tool for understanding the pharmacodynamic effects of these compounds in the context of Alzheimer's disease drug development.
Quantitative Comparison of CSF Aβ Reduction by BACE1 Inhibitors
The following table summarizes the dose-dependent effects of Lanabecestat, Verubecestat, and Atabecestat on CSF Aβ1-40 and Aβ1-42 levels as reported in various clinical trials.
| Compound | Clinical Trial(s) | Dose | Mean Reduction in CSF Aβ1-40 | Mean Reduction in CSF Aβ1-42 | Patient Population |
| Lanabecestat | AMARANTH & DAYBREAK-ALZ | 20 mg | 58.0%[1] | 51.3%[1][2] | Early to Mild Alzheimer's Disease |
| 50 mg | 73.3%[1] | 65.5%[1][2] | Early to Mild Alzheimer's Disease | ||
| Phase 1 (Japanese) | 15 mg | Not Reported | 63%[3][4] | Healthy Elderly Subjects | |
| 50 mg | Not Reported | 79%[3][4] | Healthy Elderly Subjects | ||
| Verubecestat | EPOCH | 12 mg | ~75-80% (combined Aβ) | ~75-80% (combined Aβ) | Mild to Moderate Alzheimer's Disease |
| 40 mg | >80% (combined Aβ) | >80% (combined Aβ) | Mild to Moderate Alzheimer's Disease | ||
| Atabecestat | Phase 1 | 10 mg | 67%[1] | Not specified, but similar reductions to Aβ1-40 | Preclinical AD and MCI due to AD |
| 50 mg | 90%[1] | Not specified, but similar reductions to Aβ1-40 | Preclinical AD and MCI due to AD | ||
| Phase 2 | 5 mg | ~50% (total Aβ) | ~50% (total Aβ) | Asymptomatic at risk of AD | |
| 25 mg | ~80% (total Aβ) | ~80% (total Aβ) | Asymptomatic at risk of AD |
Experimental Protocols
While detailed, proprietary protocols for each clinical trial are not publicly available, the general methodologies for CSF Aβ quantification are based on established immunoassays.
CSF Sample Collection and Processing
In the clinical trials for Lanabecestat, Verubecestat, and Atabecestat, cerebrospinal fluid was collected via lumbar puncture. Standardized procedures were followed to minimize pre-analytical variability, which typically include:
-
Collection in polypropylene (B1209903) tubes to prevent Aβ peptide adhesion.
-
Centrifugation to remove cellular debris.
-
Aliquoting and storage at -80°C until analysis.
Quantification of CSF Aβ Levels
The concentration of Aβ peptides in CSF samples was determined using highly sensitive immunoassays.
-
For Atabecestat: Clinical trials utilized a qualified multiplex immunoassay based on Meso Scale Discovery (MSD) electrochemiluminescence (ECL) detection technology . This platform allows for the simultaneous measurement of multiple Aβ fragments (Aβ1-37, Aβ1-38, Aβ1-40, and Aβ1-42) in a single sample.
-
For Lanabecestat and Verubecestat: While specific commercial kits are not consistently named in all publications, the measurement of CSF Aβ in the AMARANTH and EPOCH trials likely involved established platforms such as:
-
INNO-BIA AlzBio3: A multiplexing kit based on Luminex xMAP technology for the simultaneous quantification of Aβ1-42, total tau, and phosphorylated tau.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Such as those developed by Euroimmun, which are validated for the quantitative determination of specific Aβ isoforms (e.g., Aβ1-42) in CSF.
-
These immunoassays generally involve the capture of the target Aβ peptide by a specific monoclonal antibody coated on a solid phase (e.g., a microplate or bead) and detection with a second, labeled monoclonal antibody. The signal generated is proportional to the concentration of the Aβ peptide in the sample.
Visualizing the Mechanism and Workflow
To further elucidate the context of these findings, the following diagrams illustrate the biological pathway of Aβ production and a generalized workflow for assessing the impact of BACE1 inhibitors on CSF Aβ levels.
References
- 1. beta-amyloid (1-42)determination in CSF | Euroimmun [euroimmun.com]
- 2. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualification of the analytical and clinical performance of CSF biomarker analyses in ADNI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. euroimmun.com [euroimmun.com]
A Comparative Analysis of Lanabecestat and Gamma-Secretase Inhibitors for Amyloid-β Reduction
For Immediate Release
[City, State] – December 16, 2025 – In the ongoing quest for effective Alzheimer's disease therapeutics, the reduction of amyloid-beta (Aβ) peptides in the brain remains a primary focus for researchers. Two major strategies that have been extensively investigated are the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and the inhibition of γ-secretase. This guide provides a detailed comparison of a prominent BACE1 inhibitor, Lanabecestat, and the class of γ-secretase inhibitors, offering experimental data and methodological insights for the scientific community.
Mechanism of Action: Targeting Different Steps of the Amyloid Cascade
The production of Aβ peptides is a multi-step process involving the sequential cleavage of the amyloid precursor protein (APP).[1] Lanabecestat, a BACE1 inhibitor, acts upstream in this pathway.[2] BACE1 is the enzyme responsible for the initial cleavage of APP, which generates the C99 fragment.[2][3] By inhibiting BACE1, Lanabecestat effectively reduces the production of this fragment, a necessary precursor for Aβ synthesis.[2]
In contrast, γ-secretase inhibitors target the final step in Aβ production.[4] Gamma-secretase is a protein complex that cleaves the C99 fragment to release Aβ peptides of varying lengths.[1] Inhibiting this enzyme directly blocks the generation of Aβ.[5] However, γ-secretase also cleaves a variety of other substrates, including the Notch receptor, which is crucial for cell development and differentiation.[6][7] This lack of selectivity is a major source of the adverse effects associated with γ-secretase inhibitors.[6]
Quantitative Comparison of Aβ Reduction
Clinical trials for Lanabecestat and various γ-secretase inhibitors have provided quantitative data on their ability to reduce Aβ levels in different biological compartments.
| Drug/Class | Study/Trial | Dose(s) | Aβ Reduction in CSF | Aβ Reduction in Plasma | Citation(s) |
| Lanabecestat | AMARANTH | 20 mg | 51.3% (Aβ1-42), 58.0% (Aβ1-40) | 70-80% (Aβ40 & Aβ42) | [2][8][9] |
| AMARANTH | 50 mg | 65.5% (Aβ1-42), 73.3% (Aβ1-40) | 70-80% (Aβ40 & Aβ42) | [2][8] | |
| γ-Secretase Inhibitors | LY450139 | 100 mg, 140 mg, 280 mg | 47%, 52%, 84% (total Aβ) | Dose-dependent inhibition | [10] |
| GSI-953 (Begacestat) | High doses | Significant reduction in Aβ1-40 | Significant reduction in Aβ1-40 | [6] | |
| Semagacestat | N/A | Robust, dose-dependent inhibition | Dose-dependent inhibition | [6] |
Side Effect Profiles: A Key Differentiator
The clinical development of both Lanabecestat and γ-secretase inhibitors has been halted due to unfavorable risk-benefit profiles, but for different primary reasons.
| Drug/Class | Common Side Effects | Serious Adverse Events | Reason for Discontinuation | Citation(s) |
| Lanabecestat | Psychiatric events, weight loss, hair discoloration. | Cognitive worsening observed in some BACE1 inhibitors, but not definitively with Lanabecestat. | Lack of clinical efficacy. | [2][8][11] |
| γ-Secretase Inhibitors | Gastrointestinal issues (e.g., diarrhea, nausea), skin reactions, headache. | Increased risk of skin cancers, infections, cognitive worsening. | Severe side effects due to Notch inhibition and lack of efficacy. | [6][12][13] |
The off-target effects of γ-secretase inhibitors, particularly the inhibition of Notch signaling, have been a major obstacle, leading to a range of toxicities.[5][6] While Lanabecestat was generally better tolerated, it and other BACE1 inhibitors have been associated with cognitive worsening in some trials, the mechanism of which is thought to be related to the inhibition of the processing of other BACE1 substrates important for neuronal function.[11][14]
Experimental Protocols
Lanabecestat Clinical Trials (AMARANTH and DAYBREAK-ALZ)
The efficacy and safety of Lanabecestat were primarily evaluated in two large, multicenter, randomized, double-blind, placebo-controlled Phase 2/3 and Phase 3 studies.[9][15]
-
Study Population: Patients with early symptomatic Alzheimer's disease (AMARANTH) and mild Alzheimer's disease dementia (DAYBREAK-ALZ).[15]
-
Intervention: Patients were randomized to receive daily oral doses of placebo, 20 mg Lanabecestat, or 50 mg Lanabecestat.[15]
-
Biomarker Analysis: Aβ levels in cerebrospinal fluid (CSF) and plasma were measured at baseline and at various time points throughout the studies.[8] CSF was collected via lumbar puncture.[11]
-
Neuroimaging: Amyloid plaque burden was assessed using florbetapir (B607462) positron emission tomography (PET) scans.[9][15] Brain volume was measured using volumetric magnetic resonance imaging (MRI).[9]
-
Clinical Endpoints: Cognitive and functional decline were assessed using scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) and the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[3]
Gamma-Secretase Inhibitor Studies
Methodologies for assessing γ-secretase inhibitors have varied across different compounds and developmental stages. Preclinical studies in transgenic mouse models of Alzheimer's disease were common to evaluate initial efficacy in reducing brain Aβ levels.[6]
-
In Vitro Assays: Cellular assays were used to determine the potency of inhibitors on Aβ production and their selectivity for APP cleavage over Notch cleavage.[6][16]
-
Animal Models: Transgenic mice overexpressing human APP were treated with γ-secretase inhibitors, and brain, CSF, and plasma were analyzed for Aβ levels.[6]
-
Human Clinical Trials: Early phase trials in healthy volunteers and Alzheimer's patients involved single or multiple ascending doses to assess safety, tolerability, and pharmacodynamic effects on plasma and CSF Aβ levels.[6][10] For instance, in a study with LY450139, a stable-isotope labeling technique combined with CSF sampling was used to directly measure the production rate of Aβ.[10]
Conclusion
Both Lanabecestat and γ-secretase inhibitors demonstrated the ability to significantly reduce Aβ levels, confirming target engagement. However, this reduction in a key biomarker did not translate into clinical benefit for patients with Alzheimer's disease.[2][17][18] The development of both classes of drugs was ultimately halted due to a lack of efficacy and, in the case of γ-secretase inhibitors, significant safety concerns.[3][13]
These outcomes have provided valuable lessons for the field of Alzheimer's drug development. For BACE1 inhibitors, the focus has shifted towards understanding the consequences of inhibiting other substrates and exploring whether a therapeutic window exists for safe and effective Aβ reduction.[19] For γ-secretase, the challenge lies in developing modulators that can selectively alter Aβ production without impacting other crucial signaling pathways like Notch.[18] The extensive data gathered from these trials continue to inform the design of future therapeutic strategies targeting the amyloid cascade.
References
- 1. BACE-1 and γ-Secretase as Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanabecestat | ALZFORUM [alzforum.org]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lanabecestat [openinnovation.astrazeneca.com]
- 9. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A gamma-secretase inhibitor decreases amyloid-beta production in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. fastercapital.com [fastercapital.com]
- 13. Pharmacological Agents Targeting γ-Secretase Increase Risk of Cancer and Cognitive Decline in Alzheimer's Disease Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 19. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
A Comparative Guide to the Mechanism of Action of Lanabecestat and Other BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the mechanism of action of Lanabecestat, a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, by comparing its performance with other notable BACE1 inhibitors: Verubecestat, Atabecestat, and Elenbecestat. The information presented is supported by experimental data from preclinical and clinical studies to offer an objective comparison for research and drug development purposes.
Introduction to BACE1 Inhibition
The aggregation of amyloid-beta (Aβ) peptides in the brain is a central pathological hallmark of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase. BACE1 initiates this amyloidogenic pathway, making it a key therapeutic target.[1][2] BACE1 inhibitors like Lanabecestat are designed to block this initial cleavage step, thereby reducing the production of Aβ peptides and potentially slowing the progression of Alzheimer's disease.[2][3]
Lanabecestat (also known as AZD3293 or LY3314814) is an orally administered, brain-permeable small molecule that inhibits BACE1.[4][5] Despite promising preclinical and early clinical results showing significant reductions in Aβ levels, Lanabecestat's development was halted during Phase 3 trials (AMARANTH and DAYBREAK-ALZ) due to a lack of clinical efficacy in slowing cognitive decline.[2][6] This outcome has been shared by other BACE1 inhibitors, prompting a deeper investigation into their comparative mechanisms and translational challenges.
Quantitative Comparison of BACE1 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of Lanabecestat compared to other BACE1 inhibitors that have undergone clinical investigation.
Table 1: In Vitro Potency of BACE1 Inhibitors
| Inhibitor | Target(s) | IC50 (BACE1) | Ki (BACE1) | BACE2 Potency | Assay Type |
| Lanabecestat | BACE1/BACE2 | ~0.6 nM | 0.4 nM[7] | 0.9 nM (binding assay)[4] | In vitro / Binding assay[8] |
| Verubecestat | BACE1/BACE2 | 13 nM (cell-based)[8] | 2.2 nM[9] | 0.38 nM (Ki)[8] | Cell-based (Aβ40 reduction) / Purified enzyme[8] |
| Atabecestat | BACE1/BACE2 | - | - | - | - |
| Elenbecestat | BACE1/BACE2 | ~7 nM | - | 3.53-fold lower affinity than BACE1[10] | Not Specified |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates higher potency.
Table 2: In Vivo Effects on Amyloid-Beta (Aβ) Levels
| Inhibitor | Animal Model | Dose | Route | % Reduction in Brain Aβ | % Reduction in CSF Aβ |
| Lanabecestat | Mouse, Guinea Pig, Dog | Dose-dependent | Oral | Significant[5] | - |
| Verubecestat | Tg2576-AβPPswe Mice | Not specified | Oral | Significant reduction in Aβ40 & Aβ42[3] | 62-68% (Aβ40 & Aβ42)[3] |
| Elenbecestat | Rats, Guinea Pigs, Monkeys | Dose-dependent | Oral | Significant | Up to 80%[10] |
Table 3: Clinical Effects on CSF Amyloid-Beta (Aβ) Levels in Humans
| Inhibitor | Study Population | Dose(s) | % Reduction in CSF Aβ40 | % Reduction in CSF Aβ42 |
| Lanabecestat | Alzheimer's Disease | 20 mg / 50 mg | 58.0% / 73.3%[4] | 51.3% / 65.5%[4] |
| Verubecestat | Alzheimer's Disease | 12 mg / 40 mg / 60 mg | 57% / 79% / 84%[1] | Similar to Aβ40[1] |
| Elenbecestat | Mild Cognitive Impairment & Mild-to-Moderate AD | 50 mg | ~69% (Aβ1-x)[11] | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of BACE1 inhibitor mechanisms are provided below.
BACE1 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of BACE1 by measuring the cleavage of a fluorogenic peptide substrate.
Objective: To determine the in vitro potency (IC50) of BACE1 inhibitors.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.[12]
-
BACE1 Substrate Stock Solution: A fluorogenic peptide substrate, such as one based on the "Swedish" mutant of APP labeled with a fluorescent donor (e.g., MCA) and a quencher (e.g., Dnp), is dissolved in DMSO to create a stock solution (e.g., 1-10 mM).[12]
-
BACE1 Enzyme Working Solution: Recombinant human BACE1 enzyme is diluted to the desired concentration in cold Assay Buffer immediately before use.[12]
-
Inhibitor Solutions: The test inhibitor (e.g., Lanabecestat) is prepared as a stock solution in DMSO and serially diluted to various concentrations.
-
-
Assay Procedure:
-
The assay is performed in a 96-well black microplate.
-
Add the Assay Buffer, inhibitor solution (at various concentrations), and BACE1 enzyme solution to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the BACE1 substrate solution to all wells.[12]
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes, using an excitation wavelength of ~320-345 nm and an emission wavelength of ~405-500 nm.[12]
-
The rate of substrate cleavage is determined from the linear phase of the kinetic read.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Amyloid-Beta (Aβ) Reduction Assay
This assay measures the ability of a BACE1 inhibitor to reduce the secretion of Aβ peptides from cells that overexpress human APP.
Objective: To assess the cellular potency of BACE1 inhibitors in a more physiologically relevant context.
Methodology:
-
Cell Culture and Treatment:
-
Use a cell line that stably overexpresses human APP, such as SH-SY5Y or HEK293 cells.
-
Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the BACE1 inhibitor (e.g., Lanabecestat) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion into the culture medium.
-
-
Sample Collection and Preparation:
-
Collect the conditioned cell culture medium from each well.
-
Centrifuge the medium to remove any cells or debris.
-
The supernatant, containing the secreted Aβ peptides, is used for analysis.
-
-
Aβ Quantification (ELISA):
-
Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for Aβ40 or Aβ42.
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add the collected cell culture supernatants and a series of Aβ standards to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the Aβ standards.
-
Determine the concentration of Aβ in each sample by interpolating from the standard curve.
-
Calculate the percentage of Aβ reduction for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of Aβ reduction against the inhibitor concentration.
-
Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic pathway and the inhibitory action of BACE1 inhibitors.
Generalized Experimental Workflow for BACE1 Inhibitor Evaluation
Caption: A typical preclinical to clinical workflow for BACE1 inhibitors.
Conclusion
Lanabecestat, along with other BACE1 inhibitors like Verubecestat, Atabecestat, and Elenbecestat, effectively engages its target, BACE1, and robustly reduces Aβ levels in both preclinical models and human subjects. The quantitative data from in vitro and in vivo studies confirm their potent mechanism of action. However, the consistent failure of these compounds to translate into clinical benefits in late-stage trials, despite successful target engagement, highlights the complexities of Alzheimer's disease pathology. The reasons for this disconnect are likely multifactorial, potentially involving the timing of intervention, the role of Aβ in the broader disease cascade, and possible off-target effects of BACE inhibition. This comparative guide underscores the importance of continued research to understand the nuances of the amyloid hypothesis and to develop more effective therapeutic strategies for Alzheimer's disease.
References
- 1. merck.com [merck.com]
- 2. What is Lanabecestat used for? [synapse.patsnap.com]
- 3. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanabecestat [openinnovation.astrazeneca.com]
- 5. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. Lanabecestat | BACE | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. | BioWorld [bioworld.com]
- 10. alzforum.org [alzforum.org]
- 11. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE ELENBECESTAT MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 12. benchchem.com [benchchem.com]
The BACE1 Hypothesis in Alzheimer's Disease: A Comparative Analysis of Lanabecestat's Clinical Trial Results
A deep dive into the clinical trials of Lanabecestat and other key BACE1 inhibitors reveals a stark contrast between potent amyloid-beta reduction and the absence of clinical benefit, alongside concerning safety signals. This comprehensive guide dissects the trial results, methodologies, and signaling pathways to provide researchers, scientists, and drug development professionals with a clear comparison of these late-stage drug candidates.
The inhibition of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a prominent therapeutic strategy in the fight against Alzheimer's disease. The rationale is straightforward: blocking BACE1, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), should reduce the production of amyloid-beta (Aβ) peptides, the primary component of the hallmark amyloid plaques in Alzheimer's disease. Several pharmaceutical companies have invested heavily in developing BACE1 inhibitors, with a few candidates progressing to large-scale Phase 3 clinical trials. Among these, Lanabecestat (AZD3293/LY3314814), developed by AstraZeneca and Eli Lilly, was a leading contender.
This guide provides a comparative analysis of the clinical trial results of Lanabecestat, alongside two other notable late-stage BACE1 inhibitors: Verubecestat (B560084) (MK-8931) from Merck and Atabecestat (B605660) (JNJ-54861911) from Janssen. Despite promising early-phase data and clear evidence of target engagement, all three compounds ultimately failed to demonstrate clinical efficacy in improving or slowing cognitive decline in patients with mild-to-moderate or prodromal Alzheimer's disease, leading to the discontinuation of their development. This analysis will explore the key findings from these pivotal trials, focusing on efficacy, safety, and biomarker data, to offer valuable insights for the future of Alzheimer's drug development.
Comparative Efficacy Outcomes
The primary objective of the Phase 3 trials for Lanabecestat, Verubecestat, and Atabecestat was to assess their ability to slow cognitive and functional decline. However, as summarized in the table below, none of the drugs met their primary endpoints.
| Drug | Clinical Trial(s) | Patient Population | Primary Endpoint(s) | Key Efficacy Outcome |
| Lanabecestat | AMARANTH, DAYBREAK-ALZ | Early & Mild Alzheimer's Disease | Change from baseline in ADAS-Cog13 | No significant difference compared to placebo on primary or secondary cognitive and functional measures.[1][2] |
| Verubecestat | EPOCH, APECS | Mild-to-Moderate & Prodromal Alzheimer's Disease | Change from baseline in ADAS-Cog and ADCS-ADL (EPOCH); Change from baseline in CDR-SB (APECS) | No significant difference compared to placebo.[2][3][4] In the APECS trial for prodromal AD, a trend towards cognitive worsening was observed with the higher dose.[5] |
| Atabecestat | EARLY | Preclinical Alzheimer's Disease | Change from baseline in Preclinical Alzheimer Cognitive Composite (PACC) | Trial terminated early due to safety concerns. Preliminary analyses suggested dose-related cognitive worsening.[6][7] |
Key Takeaway: Despite operating on the same biological principle, none of these BACE1 inhibitors demonstrated a clinical benefit in large-scale trials. This consistent failure across multiple compounds raises fundamental questions about the BACE1 hypothesis and the timing of intervention in the Alzheimer's disease continuum.
Comparative Safety and Tolerability
A critical aspect of the BACE1 inhibitor story is the emergence of adverse events, some of which were unexpected and concerning. While Lanabecestat was generally considered to have a more favorable safety profile compared to its counterparts, all three drugs exhibited side effects that warrant careful consideration.
| Drug | Common Adverse Events | Serious/Notable Adverse Events |
| Lanabecestat | Psychiatric events, weight loss, hair color changes.[1][2] | Generally well-tolerated with no major safety concerns leading to trial termination beyond futility.[8] |
| Verubecestat | Rash, falls, sleep disturbances, suicidal ideation, weight loss, hair color change.[8][9] | Increased risk of falls and injuries that progressed over time.[8][9] |
| Atabecestat | Neuropsychiatric symptoms (anxiety, depression), cognitive worsening.[7][10] | Elevated liver enzymes leading to early trial termination.[11] Cognitive worsening was observed, although it appeared to be reversible after discontinuation.[10] |
Key Takeaway: The safety profiles of BACE1 inhibitors are not uniform. While some adverse events like hair color changes appear to be a class effect, others, such as the cognitive worsening and liver toxicity seen with Atabecestat and the increased falls with Verubecestat, highlight compound-specific issues. The cognitive worsening observed with some BACE1 inhibitors is particularly paradoxical and raises concerns about off-target effects or the consequences of excessive Aβ reduction.
Biomarker Analysis: Target Engagement Without Clinical Benefit
A consistent finding across the clinical trials of all three BACE1 inhibitors was the robust and dose-dependent reduction in Aβ levels in both cerebrospinal fluid (CSF) and plasma. This confirmed that the drugs were effectively engaging their target, BACE1, and inhibiting the production of Aβ.
| Drug | CSF Aβ40/Aβ42 Reduction | Amyloid PET Imaging |
| Lanabecestat | Significant dose-dependent reductions in CSF Aβ40 and Aβ42.[12] | Dose-dependent reduction in brain amyloid plaque burden as measured by florbetapir (B607462) PET.[12] |
| Verubecestat | Significant reductions in CSF Aβ levels.[9] | A PET sub-study showed a decrease in beta-amyloid burden.[5] |
| Atabecestat | Significant and sustained reductions in plasma and CSF Aβ levels (up to 90%).[1] | Data not as extensively reported due to early trial termination. |
Key Takeaway: The disconnect between successful target engagement and the lack of clinical efficacy is a central conundrum of the BACE1 inhibitor trials. This suggests that simply reducing Aβ production in patients with symptomatic Alzheimer's disease may be insufficient to alter the course of the disease.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, the following section outlines the methodologies for the key experiments conducted in the Lanabecestat and comparator trials.
Cognitive and Functional Assessments
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used tool to assess the severity of cognitive impairment in Alzheimer's disease. The 13-item version (ADAS-Cog13) was often used as a primary endpoint. The protocol involves a trained administrator guiding the patient through a series of tasks that evaluate memory, language, and praxis. Scoring is based on the number and severity of errors.[13][14]
-
Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL): This inventory assesses the ability of patients to perform activities of daily living. It is typically completed by a caregiver or informant who is familiar with the patient's daily functioning. The scale covers a range of activities from basic self-care to more complex instrumental activities.[13]
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): This is a global scale used to stage the severity of dementia. It is based on a semi-structured interview with the patient and a reliable informant. The scale assesses cognitive and functional performance in six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. The scores from each domain are summed to create the "sum of boxes" score.[13]
Biomarker Measurements
-
Cerebrospinal Fluid (CSF) Aβ Measurement: CSF samples were typically collected via lumbar puncture. The concentrations of Aβ peptides (Aβ40 and Aβ42) were measured using immunoassays, such as enzyme-linked immunosorbent assays (ELISA), or by mass spectrometry.[15][16][17] These methods provide a quantitative measure of Aβ production in the central nervous system. The ratio of Aβ42 to Aβ40 is often considered a more robust biomarker than Aβ42 alone.[18]
-
Amyloid Positron Emission Tomography (PET) Imaging: Amyloid PET imaging was used to visualize and quantify the burden of amyloid plaques in the brain. The most commonly used tracer was Florbetapir (18F). The protocol involves the intravenous injection of the radiotracer, followed by a PET scan. The uptake of the tracer in the brain is quantified, typically using the Standardized Uptake Value Ratio (SUVR), which compares the tracer uptake in a region of interest to a reference region with low amyloid binding, such as the cerebellum or cerebral white matter.[12][19][20][21][22]
Visualizing the Science
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Conclusion
The journey of Lanabecestat and its fellow BACE1 inhibitors serves as a sobering yet invaluable lesson in the complex landscape of Alzheimer's disease therapeutics. The consistent failure of these drugs to translate potent Aβ lowering into clinical benefit strongly suggests that targeting Aβ production alone in patients who are already symptomatic is likely "too little, too late." Several hypotheses have emerged to explain these failures, including the possibility that the amyloid cascade has progressed too far to be reversible by simply halting new plaque formation, the potential for off-target effects of BACE1 inhibition that could negatively impact synaptic function, and the importance of addressing other pathological processes, such as tau pathology and neuroinflammation.
For researchers and drug developers, the key takeaways are multifaceted. Firstly, the timing of intervention is likely critical, and future trials of amyloid-targeting therapies may need to focus on preclinical or very early stages of the disease. Secondly, the safety profiles of BACE1 inhibitors highlight the importance of thorough preclinical characterization to understand potential off-target effects. Finally, the discordance between biomarker and clinical outcomes underscores the need for a more nuanced understanding of the pathological cascade of Alzheimer's disease and the development of more comprehensive therapeutic strategies that may involve combination therapies targeting multiple pathways. The data from the Lanabecestat trials, while disappointing, provide a rich dataset that will continue to inform and guide the next generation of Alzheimer's disease research.
References
- 1. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [mdedge.com]
- 11. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auntminnie.com [auntminnie.com]
- 13. Detecting Treatment Group Differences in Alzheimer's Disease Clinical Trials: A Comparison of Alzheimer's Disease Assessment Scale - Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating - Sum of Boxes (CDR-SB) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychiatryinvestigation.org [psychiatryinvestigation.org]
- 15. biofinder.se [biofinder.se]
- 16. Reference measurement procedure for CSF amyloid beta (Aβ)1-42 and the CSF Aβ1-42 /Aβ1-40 ratio - a cross-validation study against amyloid PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical application of CSF biomarkers for Alzheimer's disease: From rationale to ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Use of Florbetapir-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. auntminnie.com [auntminnie.com]
- 22. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Lanabecestat's Amyloid-Lowering Effects Across Preclinical Animal Models
A Comparative Guide for Researchers in Drug Development
Lanabecestat (AZD3293/LY3314814) is a potent, brain-permeable inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a central hallmark of Alzheimer's disease.[2] Preclinical development of Lanabecestat involved extensive evaluation in various animal models to assess its efficacy in reducing Aβ levels. This guide provides a comparative overview of the reproducibility of Lanabecestat's effects on Aβ biomarkers across different species, supported by available experimental data and detailed methodologies.
Quantitative Data Summary
Lanabecestat has demonstrated a consistent, dose- and time-dependent reduction of Aβ peptides (Aβ40 and Aβ42) and soluble amyloid precursor protein β (sAPPβ) in the plasma, cerebrospinal fluid (CSF), and brain tissue of mice, guinea pigs, and dogs.[1][3]
Table 1: Effect of Lanabecestat on Aβ40 and Aβ42 in Mouse Models
| Dose (Oral Gavage) | Tissue | Aβ40 Reduction | Aβ42 Reduction | Study Duration |
| 25 mg/kg/day | Brain & CSF | Significant | Significant | 2 months |
| 50 µmol/kg | Plasma & Brain | Significant | Significant | Single dose |
| 100 µmol/kg | Plasma & Brain | Significant | Significant | Single dose |
| 200 µmol/kg | Plasma & Brain | Significant | Significant | Single dose |
Table 2: Effect of Lanabecestat on Aβ40 and Aβ42 in Guinea Pig Models
| Dose (Oral Gavage) | Tissue | Aβ40 Reduction | Aβ42 Reduction | Study Duration |
| 10 µmol/kg | Plasma & Brain | Dose-dependent | Dose-dependent | Single dose |
| 30 µmol/kg | Plasma & Brain | Dose-dependent | Dose-dependent | Single dose |
| 100 µmol/kg | Plasma & Brain | Dose-dependent | Dose-dependent | Single dose |
Table 3: Effect of Lanabecestat on Aβ in Dog Models
| Dose (Oral Gavage) | Tissue | Aβ Reduction | Study Duration |
| 1.5 mg/kg | CSF | ~80% | 9 hours post-dose |
| 1-20 mg/kg | Not specified | Not specified | Up to 9 months |
Table 4: Dosing of Lanabecestat in Rat Toxicity Studies
| Dose (Oral Gavage) | Tissue | Aβ Reduction | Study Duration |
| 40-250 mg/kg | Not specified | Not specified | Up to 6 months |
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical evaluation of Lanabecestat.
Animal Models and Drug Administration
-
Species:
-
Drug Formulation: Lanabecestat is typically formulated as a solution for oral gavage.
-
Administration: A single dose or repeated daily doses are administered via oral gavage.[4] Dosing volumes are adjusted based on the animal's body weight.
Sample Collection
-
Plasma: Blood is collected at specified time points post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Cerebrospinal Fluid (CSF):
-
Rats and Dogs: CSF is collected from the cisterna magna under anesthesia.[5] The animal is placed in a stereotaxic frame, and a needle is inserted into the cisterna magna to aspirate CSF. Samples are centrifuged to remove any cellular debris and stored at -80°C.
-
-
Brain Tissue: Animals are euthanized at designated time points. The brain is rapidly excised, and specific regions (e.g., cortex, hippocampus) are dissected on ice. Tissues are flash-frozen in liquid nitrogen and stored at -80°C.
Aβ Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Brain Tissue Homogenization:
-
Frozen brain tissue is weighed and homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) to separate soluble and insoluble fractions.
-
The supernatant (soluble fraction) is collected for Aβ analysis. The pellet (insoluble fraction) can be further processed with formic acid to extract aggregated Aβ.
-
-
ELISA Procedure:
-
96-well plates are coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Standards and samples (plasma, CSF, or brain homogenate supernatant) are added to the wells and incubated.
-
After washing, a biotinylated detection antibody that recognizes the N-terminus of Aβ is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, followed by a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read on a plate reader. Aβ concentrations are determined by comparison to the standard curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Lanabecestat inhibits BACE1, reducing Aβ production.
Caption: Workflow for preclinical evaluation of Lanabecestat.
References
- 1. Lanabecestat [openinnovation.astrazeneca.com]
- 2. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Lanabecestat: A Comparative Analysis of its Impact on Amyloid Plaques and Soluble Aβ
For Researchers, Scientists, and Drug Development Professionals
Lanabecestat (also known as AZD3293 or LY3314814) is an orally active inhibitor of the beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[3][4] Inhibition of BACE1 is intended to reduce the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease.[3][5] This guide provides a detailed comparison of Lanabecestat's effects on both insoluble amyloid plaques and soluble Aβ species, supported by data from clinical trials.
Mechanism of Action: Targeting Aβ Production at its Source
Lanabecestat functions by blocking the enzymatic activity of BACE1.[3][6] In the amyloidogenic pathway, BACE1 cleaves APP to generate the C99 fragment. This fragment is then cleaved by γ-secretase to produce Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[7] By inhibiting BACE1, Lanabecestat prevents the formation of the C99 fragment, thereby reducing the overall production of Aβ peptides.[8] This upstream intervention in the amyloid cascade is designed to limit the pool of Aβ available for aggregation into both soluble oligomers and insoluble amyloid plaques.[5][7]
Quantitative Effects on Soluble Aβ and Amyloid Plaques
Clinical trials, including the Phase 2/3 AMARANTH and Phase 3 DAYBREAK-ALZ studies, have provided quantitative data on Lanabecestat's efficacy in reducing both soluble Aβ and amyloid plaque burden.[1][9]
Effects on Soluble Aβ in Cerebrospinal Fluid (CSF)
Measurements of Aβ concentrations in the cerebrospinal fluid (CSF) serve as a key biomarker for target engagement and the biochemical effect of BACE1 inhibition.
| Study | Dosage | Aβ1-40 Reduction | Aβ1-42 Reduction |
| AMARANTH[10] | 20 mg | 58.0% | 51.3% |
| AMARANTH[10] | 50 mg | 73.3% | 65.5% |
| Phase 1 (Japanese Subjects)[11] | 15 mg | Not Reported | 63% |
| Phase 1 (Japanese Subjects)[11] | 50 mg | Not Reported | 79% |
Effects on Amyloid Plaque Burden (PET Imaging)
Amyloid plaque burden in the brain was assessed using florbetapir (B607462) positron emission tomography (PET) imaging and quantified using the Centiloid scale.
| Study | Dosage | Change in Centiloid Score (from baseline) |
| AMARANTH[10] | 20 mg | -13.7 |
| AMARANTH[10] | 50 mg | -17.7 |
| AMARANTH (Completers)[1] | Placebo | -2.1 |
| AMARANTH (Completers)[1] | 20 mg | -15.8 |
| AMARANTH (Completers)[1] | 50 mg | -19.7 |
Experimental Protocols
Cerebrospinal Fluid (CSF) Analysis
The quantification of soluble Aβ levels in the CSF is a critical component of assessing the pharmacodynamic effects of BACE1 inhibitors.
-
Patient Population : Participants in the clinical trials, such as AMARANTH and DAYBREAK-ALZ, included individuals with early symptomatic Alzheimer's disease or mild AD dementia.[1]
-
CSF Collection : Cerebrospinal fluid samples were obtained from patients via lumbar puncture at baseline and subsequent time points during the treatment period.
-
Sample Processing and Analysis : Standardized procedures were used for the collection, processing, and storage of CSF samples. The concentrations of Aβ1-40 and Aβ1-42 were measured using validated immunoassays.
Amyloid PET Imaging
Positron Emission Tomography (PET) with the radiotracer florbetapir was utilized to visualize and quantify the burden of amyloid plaques in the brain.[1][9]
-
Radiotracer Administration : Patients were administered an intravenous injection of florbetapir, a radioactive agent that binds to amyloid plaques.[12]
-
Uptake Phase : Following the injection, a specific uptake period allowed the tracer to distribute and bind to any amyloid plaques present in the brain.
-
PET Imaging : A PET scanner was used to detect the radioactive signal from the florbetapir, generating images that map the density and distribution of amyloid plaques.[1][13]
-
Image Analysis : The PET images were analyzed quantitatively, with the amyloid plaque burden often expressed in Centiloids, a standardized unit of measurement.[1]
Summary and Conclusion
The data from clinical studies demonstrate that Lanabecestat effectively engages its target, BACE1, leading to substantial, dose-dependent reductions in soluble Aβ levels in the CSF.[7][10] Furthermore, this reduction in Aβ production translates to a significant decrease in the accumulation of insoluble amyloid plaques in the brain, as measured by PET imaging.[1][10] Despite these robust biomarker effects, the AMARANTH and DAYBREAK-ALZ trials for Lanabecestat were discontinued (B1498344) due to a lack of clinical efficacy in slowing cognitive decline.[1][3] This outcome highlights the complexity of Alzheimer's disease and suggests that reducing amyloid production alone may not be sufficient to alter the course of the disease in its symptomatic stages. Nevertheless, the data from the Lanabecestat trials provide valuable insights into the relationship between soluble Aβ, amyloid plaque deposition, and the clinical progression of Alzheimer's disease.
References
- 1. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanabecestat - Wikipedia [en.wikipedia.org]
- 3. What is Lanabecestat used for? [synapse.patsnap.com]
- 4. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. What are BACE inhibitors and how do they work? [synapse.patsnap.com]
- 7. Lanabecestat | ALZFORUM [alzforum.org]
- 8. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lanabecestat [openinnovation.astrazeneca.com]
- 11. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alzheimer's plaques in PET brain scans identify future cognitive decline | EurekAlert! [eurekalert.org]
- 13. siemens-healthineers.com [siemens-healthineers.com]
The Disconnect Between Biomarker Modification and Clinical Efficacy: A Comparative Analysis of Lanabecestat and Other BACE1 Inhibitors
A deep dive into the clinical journey of Lanabecestat and its counterparts reveals a compelling narrative of successful target engagement that did not translate into meaningful clinical outcomes for patients with Alzheimer's disease. This guide provides a comprehensive comparison of Lanabecestat with other notable BACE1 inhibitors, focusing on the correlation between their pharmacokinetic/pharmacodynamic (PK/PD) data and efficacy results, supported by detailed experimental protocols and visualizations.
Pharmacodynamic Profile: A Tale of Potent Aβ Reduction
The primary pharmacodynamic effect of BACE1 inhibitors is the reduction of Aβ peptides. Lanabecestat demonstrated a potent, dose-dependent reduction in both Aβ40 and Aβ42 in the CSF. Similarly, other BACE1 inhibitors achieved substantial reductions in these key biomarkers, confirming their ability to engage their target in the central nervous system.
| Drug | Dose(s) | CSF Aβ42 Reduction | Clinical Trial(s) |
| Lanabecestat | 20 mg, 50 mg | 50-73%[2] | AMARANTH |
| Verubecestat (B560084) | 12 mg, 40 mg, 60 mg | >90% (at highest doses)[8] | EPOCH |
| Atabecestat | 5 mg, 25 mg | Dose-dependent reduction (specific % not detailed in provided abstracts) | EARLY |
| Elenbecestat (B1192693) | 50 mg | ~70%[9] | MISSION AD |
Efficacy Outcomes: A Consistent Lack of Clinical Benefit
Despite the profound and consistent effects on CSF Aβ levels, the clinical efficacy of Lanabecestat and other BACE1 inhibitors was uniformly disappointing. The primary endpoints in the pivotal Phase 3 trials, typically measuring changes in cognitive and functional scales, were not met.
| Drug | Primary Efficacy Endpoint(s) | Key Findings | Clinical Trial(s) |
| Lanabecestat | ADAS-Cog13, CDR-SB[10][11] | No slowing of cognitive or functional decline compared to placebo.[3][12] | AMARANTH, DAYBREAK-ALZ |
| Verubecestat | ADAS-Cog, ADCS-ADL[13][14] | No significant difference in cognitive or functional decline versus placebo.[15][16] | EPOCH |
| Atabecestat | Preclinical Alzheimer Cognitive Composite (PACC)[17] | Dose-related cognitive worsening observed.[17][18] | EARLY |
| Elenbecestat | CDR-SB[12][19] | Trials discontinued (B1498344) due to an unfavorable risk-benefit ratio.[3][19] | MISSION AD |
Experimental Protocols: A Closer Look at the Methodologies
The clinical trials for these BACE1 inhibitors followed rigorous, double-blind, placebo-controlled designs. Here are the key methodologies employed:
Cognitive and Functional Assessments:
The primary measures of efficacy in these trials were well-established cognitive and functional scales:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A standardized test that evaluates memory, language, and praxis. The 13-item version was commonly used as a primary endpoint.[10][11][13]
-
Alzheimer's Disease Cooperative Study - Activities of Daily Living (ADCS-ADL): An inventory that measures the ability of patients to perform daily activities.[13][14]
-
Preclinical Alzheimer Cognitive Composite (PACC): A composite score designed to detect early cognitive changes in preclinical Alzheimer's disease.[17]
Biomarker Analysis: Cerebrospinal Fluid (CSF) Aβ Measurement
The collection and analysis of CSF were critical for assessing the pharmacodynamic effects of the BACE1 inhibitors. While specific assay details for each trial are often proprietary, the general protocol involves the following steps:
-
CSF Collection: Lumbar puncture is performed to collect CSF samples. Standardized procedures are crucial to minimize variability, including the use of specific collection tubes (e.g., low-binding polypropylene) and consistent handling and storage conditions.[20][21]
-
Sample Processing: CSF samples are typically centrifuged to remove any cellular debris and then aliquoted and stored at -80°C until analysis.[20][22]
-
Aβ Quantification: Enzyme-linked immunosorbent assays (ELISA) are the most common method for quantifying Aβ40 and Aβ42 levels in CSF. These assays utilize specific antibodies to capture and detect the respective Aβ peptides.[23][24] It is also noted that the ratio of Aβ42 to Aβ40 can be a more robust marker than Aβ42 alone.[25]
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the BACE1 signaling pathway, a typical experimental workflow for Alzheimer's clinical trials, and the logical relationship between PK/PD and efficacy.
Caption: BACE1 signaling pathway and the mechanism of action of Lanabecestat.
References
- 1. alzforum.org [alzforum.org]
- 2. Lanabecestat | ALZFORUM [alzforum.org]
- 3. Eisai and Biogen end elenbecestat clinical trials in early AD [clinicaltrialsarena.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS « metajournal.com [metajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elenbecestat | ALZFORUM [alzforum.org]
- 10. investor.lilly.com [investor.lilly.com]
- 11. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ENROLLMENT COMMENCES IN PHASE Ⅲ CLINICAL STUDY OF EISAI'S BACE INHIBITOR ELENBECESTAT IN EARLY ALZHEIMER'S DISEASE IN JAPAN | News Releaseï¼2017 | Eisai Co., Ltd. [eisai.com]
- 13. s2.q4cdn.com [s2.q4cdn.com]
- 14. merck.com [merck.com]
- 15. researchgate.net [researchgate.net]
- 16. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurologylive.com [neurologylive.com]
- 19. Eisai And Biogen To Discontinue Phase III Clinical Studies Of BACE Inhibitor Elenbecestat In Early Alzheimer's Disease | Biogen [investors.biogen.com]
- 20. Optimized Standard Operating Procedures for the Analysis of Cerebrospinal Fluid Aβ42 and the Ratios of Aβ Isoforms Using Low Protein Binding Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. CSF beta-amyloid 1–42 – what are we measuring in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Independent Verification of Lanabecestat's BACE1 Binding Affinity: A Comparative Guide
This guide provides an objective comparison of the binding affinity of Lanabecestat to Beta-secretase 1 (BACE1) with other notable BACE1 inhibitors. The information presented is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Binding Affinity of BACE1 Inhibitors
The following table summarizes the independently verified binding affinities of Lanabecestat and other key BACE1 inhibitors. The data, presented as Ki and IC50 values, has been compiled from various independent studies. Lower values are indicative of higher binding affinity and potency.
| Compound | BACE1 Ki (nM) | BACE1 IC50 (nM) | BACE2 Ki (nM) | BACE2 IC50 (nM) | Reference |
| Lanabecestat (AZD3293) | 0.4 | 0.6 | 0.8 | - | [1] |
| Verubecestat (B560084) (MK-8931) | 2.2 | 13 | 0.38 | - | [2][3] |
| Atabecestat (JNJ-54861911) | 9.8 | 13.25 | - | 7.15 | [4] |
| Umibecestat (CNP520) | - | 11 | - | - | [5] |
Detailed Methodologies
The determination of binding affinities for these BACE1 inhibitors involves sophisticated biochemical assays. Below are the detailed protocols for the key experiments cited in this guide.
Lanabecestat BACE1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
The binding affinity of Lanabecestat to human BACE1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method measures the proximity of two fluorescent molecules, a donor and an acceptor, which are brought together when the inhibitor binds to the enzyme.
-
Materials: Recombinant human BACE1, a fluorescently labeled BACE1 substrate peptide (tagged with a donor fluorophore, e.g., Europium), and a corresponding acceptor fluorophore (e.g., Alexa Fluor 647).
-
Procedure:
-
A solution of recombinant human BACE1 was prepared in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Serial dilutions of Lanabecestat were prepared and added to the BACE1 solution.
-
The fluorescently labeled substrate peptide was then added to the mixture.
-
The reaction was incubated at room temperature for a specified period (e.g., 60 minutes) to allow for inhibitor binding and substrate cleavage.
-
The TR-FRET signal was measured using a plate reader capable of time-resolved fluorescence detection, with excitation at a wavelength appropriate for the donor fluorophore (e.g., 340 nm) and emission detection at wavelengths corresponding to both the donor and acceptor fluorophores (e.g., 615 nm and 665 nm).
-
-
Data Analysis: The ratio of the acceptor to donor fluorescence intensity was calculated. The IC50 value, the concentration of inhibitor required to inhibit 50% of BACE1 activity, was determined by fitting the data to a four-parameter logistic equation. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the BACE1 signaling pathway and the experimental workflow for determining binding affinity.
Caption: BACE1 cleavage of APP and its inhibition by Lanabecestat.
Caption: Workflow for a TR-FRET based BACE1 binding affinity assay.
References
- 1. Recent Advances in Computational Modeling of BACE1 Inhibitors as Anti-Alzheimer Agents | Springer Nature Experiments [experiments.springernature.com]
- 2. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Small-molecule drugs development for Alzheimer's disease [frontiersin.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lanabecestat
For researchers and scientists engaged in drug development, the responsible handling and disposal of investigational compounds like Lanabecestat are paramount to ensuring a safe laboratory environment and preventing environmental contamination. Adherence to proper disposal protocols is a critical aspect of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of Lanabecestat, a BACE1 inhibitor previously under investigation for Alzheimer's disease.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Lanabecestat with the appropriate personal protective equipment (PPE). As with many research compounds, the full toxicological profile may not be known. Standard laboratory precautions should always be observed.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile), inspected prior to use. |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Protective Clothing | A laboratory coat should be worn at all times. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol for Lanabecestat
The consensus from safety data sheets for similar research compounds is that Lanabecestat should not be disposed of in the general trash or down the drain.[1] Instead, it must be treated as chemical waste and handled by a licensed disposal company.
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for all Lanabecestat waste. This includes unused or expired product, contaminated materials (e.g., vials, pipette tips, gloves, and bench paper), and any materials used for spill cleanup.
-
Do not mix Lanabecestat waste with other waste streams to ensure proper handling and disposal.[2]
-
-
Containerization and Labeling:
-
Use a container that is compatible with the chemical nature of Lanabecestat.
-
The container must be clearly labeled as "Hazardous Waste" and should include the name "Lanabecestat."
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Storage should be in accordance with all local and institutional regulations for hazardous waste.
-
-
Engage a Licensed Waste Disposal Service:
-
The primary method for the disposal of Lanabecestat is through a licensed and reputable hazardous waste disposal company.
-
Ensure the selected company is qualified to handle pharmaceutical or chemical waste and can provide all necessary documentation for tracking and final disposal.
-
-
Recommended Disposal Method:
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect all contaminated materials into the designated hazardous waste container.
-
Clean the spill area thoroughly.
Logical Workflow for Lanabecestat Disposal
The following diagram illustrates the decision-making process for the proper disposal of Lanabecestat.
By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of Lanabecestat, thereby protecting laboratory personnel and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Lanabecestat
For Immediate Use: This document provides essential safety and logistical information for laboratory professionals working with Lanabecestat. The following procedures are designed to minimize exposure risk and ensure a safe research environment. Note that an official Safety Data Sheet (SDS) for Lanabecestat was not publicly available at the time of this writing; therefore, these guidelines are based on best practices for handling potent, solid active pharmaceutical ingredients (APIs).
Lanabecestat is a potent, orally active inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). Due to its pharmacological activity at low concentrations, it should be handled with care to prevent accidental exposure through inhalation, skin contact, or ingestion. The following operational and disposal plans provide a framework for the safe handling of this compound.
Hazard Profile and Personal Protective Equipment
Given its potent biological activity, Lanabecestat should be treated as a hazardous substance. A representative hazard profile is provided below, along with the necessary personal protective equipment (PPE) for various handling scenarios.
Representative Hazard Classification
| Hazard Category | GHS Classification (Plausible) | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Requirements
| Operation | Required PPE |
| Handling Solid Lanabecestat | Primary: - Nitrile gloves (double-gloved)- Disposable lab coat- Safety glasses with side shields or safety gogglesSecondary (in addition to primary): - Fume hood or ventilated balance enclosure- N95 or higher-rated respirator (if weighing outside of a ventilated enclosure) |
| Handling Lanabecestat in Solution | Primary: - Nitrile gloves- Disposable lab coat- Safety glasses with side shieldsSecondary (if splashing is possible): - Face shield |
Operational Plan for Safe Handling
A systematic approach to handling Lanabecestat from receipt to disposal is critical for laboratory safety.
Step-by-Step Handling Protocol
-
Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store Lanabecestat in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Restrict access to authorized personnel only.
-
-
Weighing Solid Lanabecestat:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear double nitrile gloves, a disposable lab coat, and safety glasses.
-
Use dedicated spatulas and weigh boats. Clean all equipment thoroughly after use.
-
-
Preparing Solutions:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid Lanabecestat slowly to avoid splashing.
-
Ensure the container is properly sealed after dissolution.
-
-
Experimental Use:
-
Conduct all experiments involving Lanabecestat in a well-ventilated area, preferably a fume hood.
-
Avoid direct contact with the skin and eyes.
-
-
Decontamination:
-
Wipe down all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after each use.
-
Decontaminate all glassware and equipment that has come into contact with Lanabecestat.
-
Disposal Plan
Proper disposal of Lanabecestat and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Unused Solid Lanabecestat | Hazardous Chemical Waste (Black Container) | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (vials, pipette tips) | Trace Chemotherapy Waste (Yellow Container) | Collect in a designated, labeled container for hazardous waste pickup. |
| Contaminated PPE (gloves, lab coats) | Trace Chemotherapy Waste (Yellow Container) | Place in a designated, sealed bag or container for hazardous waste disposal. |
| Aqueous Solutions Containing Lanabecestat | Hazardous Chemical Waste (Black Container) | Collect in a sealed, labeled container for hazardous waste pickup. Do not pour down the drain. |
Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of Lanabecestat in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
